Melanin probe-1
Descripción
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-3-16(4-2)8-7-14-12(17)11-6-5-10(13)9-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNBUQZDSVURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Melanin Probe-1: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a ubiquitous biological pigment, is central to dermatological health, providing photoprotection against UV radiation. However, its aberrant production is a hallmark of malignant melanoma, one of the most aggressive and lethal forms of skin cancer. The development of specific molecular probes to detect and quantify melanin is therefore critical for early diagnosis, staging, and therapeutic monitoring of this disease.
Melanin probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized probe designed for the selective detection of melanin.[1] It operates by specifically binding to melanin pigments, a process that can be leveraged for both fluorescence-based detection and, more prominently, for Positron Emission Tomography (PET) imaging when radiolabeled with Fluorine-18 (¹⁸F).[1][2] The ¹⁸F-labeled version, often referred to as ¹⁸F-P3BZA, has demonstrated high specificity and favorable in vivo performance for the imaging of melanoma.[2][3]
This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis (specifically, its radiosynthesis for PET applications), chemical and physical properties, experimental protocols for in vivo imaging, and the biological context of the melanogenesis pathway it targets.
Synthesis of this compound
While this compound is described as a product of chemical synthesis, a specific, publicly available protocol for the non-radiolabeled compound was not identified in a review of current literature.[1] However, the protocol for the synthesis of its clinically significant, radiolabeled analogue, ¹⁸F-P3BZA, from its precursor is well-documented.[2][4] This process involves a direct radiofluorination reaction.
The radiolabeling of the bromo-picolinamide precursor is achieved using no-carrier-added ¹⁸F-fluoride.[4] The overall process, including purification via reversed-phase high-performance liquid chromatography (RP-HPLC) and formulation, can be completed in approximately one hour.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | N/A |
| Synonyms | This compound, P3BZA (non-radiolabeled) | [1][2] |
| CAS Number | 1420844-62-7 | [1] |
| Chemical Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| SMILES | CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | [1] |
| Excitation Max. | Data not available | N/A |
| Emission Max. | Data not available | N/A |
| Binding Affinity (Kd) | Data not available | N/A |
Experimental Protocols
The primary application detailed in the literature for this compound is PET imaging of melanoma.
Protocol 1: In Vivo PET Imaging of Melanoma in Animal Models
This protocol outlines the procedure for using ¹⁸F-P3BZA for small animal PET imaging, based on studies using mice bearing B16F10 melanoma xenografts.[3][4]
1. Probe Preparation and Administration:
-
Synthesize and purify ¹⁸F-P3BZA as described in the synthesis section.
-
Formulate the final product in sterile saline for injection.
-
Administer approximately 3.7 MBq (100 µCi) of the probe to each mouse via tail vein injection.[3]
2. PET/CT Imaging:
-
Anesthetize the animals prior to and during the imaging session.
-
Acquire static PET scans at various time points post-injection (p.i.), typically 0.5, 1, and 2 hours.[3]
-
A CT scan can be performed for anatomical co-registration.
3. Biodistribution Analysis (Ex Vivo):
-
Following the final imaging session, euthanize the animals.
-
Harvest tumors and major organs (e.g., blood, heart, lung, liver, spleen, kidney, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative In Vivo Data
Biodistribution studies provide quantitative insights into the probe's targeting efficiency and clearance profile.
Table 1: Biodistribution of ¹⁸F-P3BZA in B16F10 Tumor-Bearing Mice (%ID/g) (Data represents mean ± SD)
| Organ | 1 hour p.i. | 2 hours p.i. | Reference |
| Tumor | 16.61 ± 2.60 | 16.87 ± 1.23 | [3] |
| Blood | 1.20 ± 0.21 | 0.46 ± 0.07 | [4] |
| Liver | 1.83 ± 0.32 | 1.11 ± 0.25 | [4] |
| Kidney | 2.11 ± 0.28 | 1.26 ± 0.22 | [4] |
| Muscle | 1.20 ± 0.17 | 0.46 ± 0.08 | [4] |
| Bone | 2.05 ± 0.21 | 1.63 ± 0.11 | [4] |
The probe exhibits high and sustained tumor uptake with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-muscle ratios (e.g., 36.79 ± 5.21 at 2 hours p.i.).[3][4]
Protocol 2: First-in-Human PET/CT Imaging
A preliminary clinical study has assessed the safety and imaging potential of ¹⁸F-P3BZA in healthy volunteers and patients with suspected melanoma.[5][6]
1. Subject Preparation and Administration:
2. Imaging Protocol:
-
Serial whole-body PET/CT scans were performed at multiple time points (e.g., 10 min, 1 h, 2 h, and 4 h post-injection) to assess biodistribution and dosimetry.[5][6]
-
For patients, scans were typically acquired at 10 minutes and 1 hour post-injection.[5]
3. Data Analysis:
-
Standard Uptake Values (SUV) were calculated for tumors and organs.
-
Radiation dosimetry was calculated using OLINDA/EXM software.
Table 2: Human Radiation Dosimetry for ¹⁸F-P3BZA
| Parameter | Value | Reference |
| Whole-body Effective Dose | 0.0193 mSv/MBq | [5] |
The study concluded that ¹⁸F-P3BZA is safe for clinical use and effectively delineates melanoma tumors in patients, with tumor SUVmean values significantly higher than those for ¹⁸F-FDG (19.7 ± 5.3 vs. 10.8 ± 2.7 at 60 min).[5][6]
Contextual Signaling Pathway: Melanogenesis
This compound targets the final product of the melanogenesis pathway. Understanding this pathway is crucial for interpreting imaging results. The primary regulatory pathway in human melanocytes is mediated by the Melanocortin-1 Receptor (MC1R).[7][8]
Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade that increases the expression and activity of key melanogenic enzymes, leading to the synthesis of melanin within specialized organelles called melanosomes.[8][9]
Conclusion
This compound, particularly its ¹⁸F-radiolabeled form ¹⁸F-P3BZA, stands out as a highly promising agent for the molecular imaging of malignant melanoma. Its high affinity and specificity for melanin, coupled with favorable pharmacokinetics, enable high-contrast PET imaging of primary tumors and metastases. The available data from preclinical and preliminary human studies underscore its potential to improve the diagnostic accuracy for melanoma.
However, it is important to note that while its application in PET is well-characterized, detailed information regarding the specific synthesis of the non-radiolabeled compound and its quantitative properties as a standalone fluorescent probe (e.g., excitation/emission spectra) is not widely available in the public domain. Future research clarifying these aspects would further enhance its utility and application in the broader scientific community, particularly in the realm of fluorescence microscopy and in vitro assays.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the Shadow: A Technical Guide to Fluorescent Probes for Melanin Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies of fluorescent probes for the detection and quantification of melanin (B1238610). Given the critical role of melanin in both healthy physiological processes and pathological conditions like melanoma, precise and sensitive detection methods are paramount for advancing research and therapeutic development. This document provides a comprehensive overview of the primary strategies for fluorescently labeling melanin, detailed experimental protocols for key techniques, and a summary of the quantitative characteristics of various probes.
Core Principles of Melanin-Targeted Fluorescent Probes
Melanin, a heterogeneous polymer, is notoriously difficult to study using fluorescence-based methods due to its inherent broad-spectrum absorption and extremely low native fluorescence quantum yield. Consequently, the field has developed several innovative strategies to overcome these challenges. The primary approaches can be categorized into three main principles: indirect quantification via oxidation, direct labeling with specific probes, and enzymatic activity-based detection.
Indirect Detection: Oxidation-Induced Fluorescence
One of the most robust and widely used methods for quantifying total melanin content relies on the principle that oxidized melanin becomes fluorescent.[1][2] In its native state, melanin efficiently dissipates absorbed light non-radiatively, rendering it essentially non-fluorescent.[1] However, treatment with a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), degrades the melanin polymer into smaller, fluorescent fragments.[1][3] This induced fluorescence is directly proportional to the initial melanin concentration, providing a highly specific and accurate means of quantification.[4] This method is particularly advantageous as it minimizes interference from other cellular components that might be present in complex biological samples.[5]
Direct Labeling: Probes with Intrinsic Melanin Affinity
A more direct approach involves the use of fluorescent probes that specifically bind to melanin. These probes are designed to experience a change in their fluorescent properties upon interaction with the melanin polymer.
-
Specific Small Molecule Probes: Compounds like "Melanin probe-1" are chemically synthesized to selectively bind to melanin pigments. This binding event triggers a measurable fluorescence signal, the intensity of which correlates with the melanin concentration.[6]
-
Bio-inspired Probes: A notable example is the M-INK (melanocore-interacting Kif1c-tail) probe. This probe was developed from a fragment of the kinesin motor protein Kif1c that interacts with melanosomes.[7] Tagged with a fluorescent marker (e.g., HA-tag for immunodetection), M-INK can be used to visualize the spatial distribution of mature melanosomes within cells and tissues, even in three dimensions.[8]
-
Cationic Dyes: A variety of cationic dyes, including methylene (B1212753) blue, toluidine blue, and acridine (B1665455) orange, have been shown to stain eumelanin (B1172464).[9] The binding mechanism is thought to involve intercalation and electrostatic interactions with the negatively charged melanin polymer.[9]
Enzymatic Activity-Based Detection: Targeting Tyrosinase
An alternative to detecting melanin itself is to measure the activity of tyrosinase, the key enzyme responsible for the initial and rate-limiting steps of melanogenesis.[2] This is a powerful strategy for studying melanogenic activity in real-time. These probes are typically "turn-on" fluorophores that are initially non-fluorescent (caged) but release a fluorescent reporter upon enzymatic modification by tyrosinase.[8][10] This approach offers high sensitivity and is particularly useful for screening potential inhibitors or activators of melanin production and for imaging tyrosinase activity in living cells and organisms.[2][10]
Advanced Imaging Techniques: Pump-Probe Microscopy
For more detailed chemical analysis, pump-probe microscopy offers a non-destructive method to differentiate between the two main types of melanin: eumelanin (black/brown) and pheomelanin (red/yellow). This technique uses two ultrafast laser pulses—a pump and a probe—to measure the excited-state dynamics of the melanin molecules. The distinct photophysical responses of eumelanin and pheomelanin allow for their quantitative mapping within a sample, providing valuable insights into the chemical composition of melanin in tissues.[3]
Quantitative Data of Representative Probes
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for different classes of melanin and tyrosinase probes.
| Probe Class | Specific Probe Example | Excitation Max (nm) | Emission Max (nm) | Limit of Detection (LOD) | Key Features & Reference |
| Oxidized Melanin | H₂O₂-treated Sepia Melanin | ~470 | ~540 | Not applicable (quantification method) | Induced fluorescence upon oxidation.[3] |
| Direct Binding | This compound | Not specified | Not specified | Not specified | Commercially available specific melanin binder.[6] |
| Direct Binding | Two-photon excitation of Eumelanin | 1000 | 640-680 | Not applicable (imaging method) | Allows differentiation from pheomelanin.[11] |
| Direct Binding | Two-photon excitation of Pheomelanin | 1000 | 615-625 | Not applicable (imaging method) | Allows differentiation from eumelanin.[11] |
| Tyrosinase Activity | Pro-OH | Not specified | Not specified | 1.024 U/mL | Benzindole-based "turn-on" probe for in vivo imaging.[10] |
| Tyrosinase Activity | Near-Infrared Probe 1 | Not specified | ~706 | 0.36 U/mL | High sensitivity and selectivity, suitable for food and cell samples.[12] |
| Tyrosinase Activity | ECDY | Not specified | Not specified | 0.067 U/mL | Enteromorpha Prolifera-based probe, fluorescence quenching mechanism.[13] |
| Tyrosinase Activity | Ratiometric QD Probe | Not specified | Green to Red shift | 0.02 µg/mL | Dual-emission quantum dot-based ratiometric probe.[7] |
| Tyrosinase Activity | BODIPY-based Probe 1 | Not specified | Not specified | 0.5 nM | "Turn-on" probe for imaging in melanoma cells.[14] |
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by intricate signaling cascades. Understanding these pathways is crucial for interpreting data from fluorescent probe experiments and for developing targeted therapies. The binding of agonists like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating event.
Experimental Protocols
This section provides detailed methodologies for the key experimental techniques described above.
Protocol for Melanin Quantification via Oxidation-Induced Fluorescence
This protocol is adapted from methodologies described by Fernandes et al. and is suitable for quantifying melanin in cell cultures, tissues, or hair.[5]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, hair clippings)
-
1 M NaOH with 10% (v/v) DMSO
-
30% Hydrogen Peroxide (H₂O₂)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Synthetic melanin standard (e.g., from Sepia officinalis)
Procedure:
-
Sample Preparation:
-
Cells: Pellet a known number of cells by centrifugation.
-
Tissue/Hair: Weigh a known amount of tissue or hair.
-
-
Melanin Solubilization:
-
Resuspend the cell pellet or add the tissue/hair to a suitable volume of 1 M NaOH with 10% DMSO.
-
Incubate at 80°C for 1-2 hours, or until the melanin is fully dissolved. Vortex occasionally.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of synthetic melanin in 1 M NaOH with 10% DMSO (e.g., 1 mg/mL).
-
Create a series of dilutions to generate a standard curve (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
-
Oxidation:
-
In a black 96-well plate, add 100 µL of each standard and sample solution in triplicate.
-
To each well, add 10 µL of 30% H₂O₂.
-
Incubate the plate at 37°C for at least 4 hours, or until the color of the melanin has disappeared and a stable fluorescence signal is achieved.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~470 nm and emission set to ~540 nm.
-
-
Quantification:
-
Subtract the blank (0 µg/mL standard) reading from all measurements.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the melanin concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Normalize the results to the initial cell number or sample weight.
-
Protocol for Visualizing Melanin with HA-M-INK Probe in Cultured Cells
This protocol describes the use of HA-tagged M-INK probe from cell lysates for the immunofluorescent staining of melanin in adherent cells, as detailed by Takeda et al.[8]
Materials:
-
Adherent cells grown on glass coverslips.
-
COS-7 cells for transfection.
-
HA-M-INK expression vector.
-
Transfection reagent.
-
Cell lysis buffer.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-HA tag antibody.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
HA-M-INK Probe Preparation:
-
Transfect COS-7 cells with the HA-M-INK expression vector.
-
After 24-48 hours, harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the HA-M-INK probe. This can be used directly without purification.
-
-
Cell Fixation and Permeabilization:
-
Wash the adherent cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the coverslips in blocking buffer for 30-60 minutes.
-
Incubate the cells with the HA-M-INK-containing COS-7 cell lysate (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the primary anti-HA antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. The fluorescent signal from the secondary antibody will indicate the location of melanin.
-
Conclusion
The development of fluorescent probes has significantly advanced our ability to detect, quantify, and visualize melanin and its synthesis. The choice of probe and methodology depends on the specific research question, ranging from high-throughput quantification of total melanin to the real-time imaging of enzymatic activity in living cells. The indirect oxidation-based method remains a gold standard for its accuracy and specificity in quantifying total melanin. Direct binding probes like M-INK are invaluable for studying the subcellular distribution of melanosomes. Meanwhile, tyrosinase-activated probes provide a dynamic view of melanogenic activity and are powerful tools for drug discovery. As the field progresses, the development of probes with improved photophysical properties, particularly in the near-infrared range, will further enhance our capacity to study melanin in deep-tissue contexts and complex in vivo models. This guide provides a foundational understanding and practical protocols to aid researchers in effectively applying these powerful tools.
References
- 1. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in fluorescent probes for detection and imaging of endogenous tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-Infrared Excited State Dynamics of Melanins: The Effects of Iron Content, Photo-Damage, Chemical Oxidation, and Aggregate Size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent probe for detecting tyrosinase as well as preparation method and application of fluorescent probe - Eureka | Patsnap [eureka.patsnap.com]
- 9. Melanin-Binding Colorants: Updating Molecular Modeling, Staining and Labeling Mechanisms, and Biomedical Perspectives [mdpi.com]
- 10. A turn-on fluorescence probe for imaging tyrosinase at the wound site in broken tail of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-photon excited fluorescence lifetime imaging and spectroscopy of melanins in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Tyrosinase in Real Food Samples and Living Cells by a Novel Near-Infrared Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of tyrosinase in living cells using an Enteromorpha Prolifera based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the History and Discovery of Melanin-Targeting Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a biopolymer responsible for pigmentation, is a key biomarker for malignant melanoma, one of the most aggressive forms of skin cancer.[1][2] Its unique properties, including light absorption, paramagnetism, and metal chelation, make it an attractive target for the development of diagnostic and therapeutic agents.[1] The overexpression of melanin in most primary and metastatic melanomas has driven the development of specific probes for imaging and targeted radionuclide therapy.[2][3] This guide provides a comprehensive overview of the history, discovery, and technical aspects of melanin-targeting probes, from early discoveries to the latest clinical applications.
A Historical Overview of Melanin-Targeting Probes
The journey to develop specific melanin-targeting probes began in the mid-20th century with the observation that certain drugs have a strong affinity for melanin.[1]
-
1968: The first instance of a radiolabeled molecule being used to visualize human malignant melanoma was with chlorpromazine (B137089), an antipsychotic phenothiazine (B1677639) derivative.[1][4]
-
1972: Further studies utilized 35S- and 14C-labeled chlorpromazine and the antimalarial drug chloroquine (B1663885) to target melanin.[1]
-
1990s: The repertoire of known melanin-binding compounds expanded to include adiphenine (B1664378) and methylene (B1212753) blue.[1]
-
Early 2000s to Present: The focus shifted towards developing radiolabeled benzamides, nicotinamides, and picolinamides for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, leading to significant breakthroughs in melanoma diagnosis and staging.[1][2][5]
Key Classes of Melanin-Targeting Probes
The development of melanin-targeting probes has primarily focused on small molecules that can be radiolabeled for imaging and therapeutic applications.
Radioiodinated Benzamides
Early research identified N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) as a promising scaffold for melanoma imaging.[2] Radioiodinated versions, such as [123I]BZA and [125I]BZA, were among the first to be extensively studied and showed high sensitivity and specificity in early clinical trials for detecting melanoma lesions.[1][4] However, limitations in the resolution of SPECT imaging spurred the development of PET probes.[1]
Radiofluorinated Benzamides, Nicotinamides, and Picolinamides
The development of 18F-labeled probes represented a significant advancement due to the superior resolution of PET imaging.
-
[18F]FBZA (N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide): This was one of the early 18F-labeled benzamide (B126) analogs developed for PET imaging of malignant melanoma.[5][6] It demonstrated high uptake in melanotic tumors and low uptake in amelanotic tumors in preclinical studies.[2]
-
[18F]P3BZA and [18F]PFPN: These two 18F-labeled small molecule probes were the first to enter clinical trials in China.[1] They have shown excellent safety profiles and superior imaging performance compared to the traditional PET tracer [18F]FDG, particularly in detecting small metastases.[1][7]
Technetium-99m Labeled Probes
For SPECT imaging, 99mTc-labeled probes offer cost-effectiveness and wide availability. Recent studies have focused on developing novel 99mTc-labeled probes with high radiolabeling yields and excellent tumor uptake.[8][9] For instance, 99mTc-SMIC-4006 has shown high specificity and favorable contrast in preclinical models.[9]
Melanin Nanoparticles
An innovative approach involves using melanin itself as a nanoplatform for multimodality imaging. Ultrasmall, water-soluble melanin nanoparticles (MNPs) have been developed that possess intrinsic photoacoustic properties and can chelate metal ions like 64Cu2+ for PET imaging and Fe3+ for MRI.[10][11]
Quantitative Analysis of Melanin-Targeting Probe Performance
The following tables summarize key quantitative data for various melanin-targeting probes, facilitating a comparison of their performance characteristics.
| Probe | Radiolabeling Yield | Radiochemical Purity | Reference |
| 99mTc-labeled probes (general) | > 95% | > 95% | [8][9] |
| [68Ga]Ga-H-2 | 98.0 ± 2.0% | > 95.0% | [12] |
| Probe | Cell Line | Cellular Uptake (%ID/g or %AD/106 cells) | Time Point | Reference |
| 99mTc-SMIC-4006 | B16F10 | 5.18 ± 1.55 %ID/g | 1 h | [9] |
| [18F]FBZA | B16F10 | 5.95 ± 1.82 %ID/g | 2 h | [2][5] |
| [18F]FBZA | A375M (amelanotic) | 0.75 ± 0.06 %ID/g | 2 h | [5] |
| [18F]5-FPN (18F-P3BZA) | B16F10 | 13.29 ± 3.80 %ID/g | Not specified | [3][12] |
| [18F]FDG | B16F10 | 7.24 ± 1.95 %ID/g | Not specified | [3][12] |
| 111In-DOTA-GGNle-CycMSHhex | B16/F1 | 12.39 ± 1.61 to 25.53 ± 2.22 %ID/g | 2 h | [13] |
| [131I]MIP-1145 | SK-MEL-3 | 5.91 %ID/g | 24 h | [1] |
| [131I]iodofluoronicotiamide benzamide | Not specified | 5.84 ± 1.80 %ID/g | 1 h | [1] |
| [131I]iodofluoronicotiamide benzamide | Not specified | 5.17 ± 1.53 %ID/g | 48 h | [1] |
| [131I]iochlonicotinamide | Not specified | 13.48 ± 1.77 %ID/g | 1 h | [1] |
| [131I]iochlonicotinamide | Not specified | 1.51 ± 0.31 %ID/g | 48 h | [1] |
| 18F-FPABZA | B16F10 | 7.94 ± 0.86 %AD/106 cells | 60 min | [14] |
| 18F-FNABZA | B16F10 | 7.82 ± 0.52 %AD/106 cells | 4 h | [14] |
| Probe | Tumor-to-Blood Ratio | Time Point | Reference |
| 99mTc-SMIC-4006 | 4.30 ± 0.63 | 1 h | [8][9] |
| 99mTc-SMIC-4006 | 10.27 ± 5.13 | 6 h | [8][9] |
| Probe | Sensitivity | Specificity | Accuracy | Patient Cohort | Reference |
| [123I]BZA Scintigraphy | 81% | 100% | 87% | 110 patients | [1][4] |
| N-(2-diethylaminoethyl)-2-[123I]iodobenzamide | 39% | Not specified | Not specified | 87 participants | [1] |
| [18F]FDG | 87% | Not specified | Not specified | 87 participants | [1] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the development and validation of melanin-targeting probes.
Synthesis and Radiolabeling of Probes
General Protocol for 18F-labeling (e.g., [18F]FBZA):
-
Produce [18F]fluoride via cyclotron.
-
Activate [18F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Perform nucleophilic substitution on a suitable precursor molecule (e.g., a nitro or trimethylammonium substituted benzamide derivative).
-
Purify the crude product using high-performance liquid chromatography (HPLC).
-
Formulate the final product in a physiologically compatible solution for injection.
General Protocol for 99mTc-labeling:
-
Synthesize a precursor molecule containing a chelating agent (e.g., a nitrogen-rich fatty chain).[9]
-
Obtain 99mTcO4- from a 99Mo/99mTc generator.
-
Reduce the pertechnetate (B1241340) using a reducing agent (e.g., stannous chloride).
-
Incubate the reduced 99mTc with the precursor molecule to form the 99mTc-complex.
-
Assess radiochemical purity using thin-layer chromatography (TLC).
In Vitro Cell Uptake and Blocking Experiments
-
Culture melanotic (e.g., B16F10) and amelanotic (e.g., A375) cancer cell lines.[9]
-
Incubate the cells with the radiolabeled probe at 37°C for various time points.
-
For blocking experiments, pre-incubate cells with a high concentration of the non-radiolabeled compound or another known melanin-binding agent before adding the radiolabeled probe.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Normalize the radioactivity to the number of cells or protein content.
In Vivo Biodistribution Studies
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting melanotic and amelanotic cancer cells.[9]
-
Administer the radiolabeled probe intravenously via the tail vein.
-
At various time points post-injection, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
SPECT/CT and PET/CT Imaging
-
Anesthetize tumor-bearing mice.
-
Administer the radiolabeled probe intravenously.
-
Acquire dynamic or static images at specified time points using a micro-SPECT/CT or micro-PET/CT scanner.
-
Reconstruct the images and co-register the functional (SPECT or PET) and anatomical (CT) data.
-
Perform region of interest (ROI) analysis to quantify tracer uptake in the tumor and other organs.
Mechanisms and Pathways
Understanding the binding mechanisms of probes to melanin and the cellular pathways involved in melanin production is fundamental to designing more effective probes.
Probe-Melanin Binding Mechanism
The binding of small molecule probes to melanin is thought to be driven by a combination of electrostatic and hydrophobic interactions.[4] The prevailing model suggests:
-
Ionic Interaction: A protonated tertiary amine on the probe molecule forms an ionic bond with the carboxylate groups present in the melanin polymer.[1][4]
-
π-π Stacking: The aromatic ring of the probe interacts with the heteroaromatic rings of the melanin structure through π-π stacking.[1][4]
Melanocortin-1 Receptor (MC1R) Signaling Pathway
The MC1R pathway is a critical regulator of melanogenesis and a target for some melanoma imaging agents.[15][16] Activation of MC1R by its ligand, α-melanocyte-stimulating hormone (α-MSH), initiates a cascade that increases the production of eumelanin.[16]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. physicsworld.com [physicsworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of 99mTc-labeled melanin-targeted probes for SPECT imaging of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Transferring Biomarker into Molecular Probe: Melanin Nanoparticle as a Naturally Active Platform for Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. SIGNALING PATHWAYS IN MELANOSOME BIOGENESIS AND PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
Melanin Probe-1: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Melanin (B1238610) probe-1 (CAS No: 1420844-62-7), a specialized molecule designed for the detection and quantification of melanin. Analysis of the available scientific and commercial literature reveals a dual identity for this probe: it is predominantly described and validated as a Positron Emission Tomography (PET) imaging agent, while also being commercially available as a fluorescent probe. This document will address both modalities to provide a comprehensive resource.
Core Properties of Melanin probe-1
The fundamental physicochemical properties of this compound are consistent across its different applications.
| Property | Value | Reference(s) |
| CAS Number | 1420844-62-7 | [1] |
| Chemical Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| SMILES | CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | [1] |
This compound as a PET Imaging Agent
The most extensively documented application of this compound is as an ¹⁸F-picolinamide based PET probe for the high-contrast imaging of malignant melanoma.[2][3][4][5]
Mechanism of Action
In its role as a PET probe, this compound is radiolabeled with the positron-emitting isotope Fluorine-18 (¹⁸F). Following administration, the probe selectively binds to melanin, a pigment that is overexpressed in the majority of melanoma lesions.[6] This specific accumulation within melanin-rich tissues enables the sensitive and non-invasive visualization of tumors using a PET scanner.[2][4]
In Vivo Performance Data
Preclinical studies utilizing mouse models of melanoma have validated the efficacy of this compound for PET imaging. The data below highlights its significant uptake in tumor tissues.
| Parameter | Value | Time Point Post-Injection | Animal Model | Reference(s) |
| Tumor Uptake (%ID/g) | 12.74 ± 1.70 | 0.5 hours | C57BL/6 mice with B16F10 melanoma | [2] |
| Tumor Uptake (%ID/g) | 16.61 ± 2.60 | 1 hour | C57BL/6 mice with B16F10 melanoma | [2] |
| Tumor Uptake (%ID/g) | 16.87 ± 1.23 | 2 hours | C57BL/6 mice with B16F10 melanoma | [2] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
The probe also demonstrates advantageous pharmacokinetic properties, such as rapid clearance through the urinary system and minimal accumulation in non-target organs, which is crucial for achieving high-contrast images.[2]
Experimental Protocol: Preclinical PET Imaging
The following outlines a generalized protocol for the use of this compound in preclinical melanoma imaging.[2]
Probe Synthesis and Formulation:
-
Synthesize the non-radioactive picolinamide (B142947) precursor of this compound.
-
Perform a nucleophilic substitution reaction with no-carrier-added ¹⁸F-fluoride to produce ¹⁸F-labeled this compound.
-
Purify the final radiolabeled product using High-Performance Liquid Chromatography (HPLC).
-
Formulate the purified ¹⁸F-Melanin probe-1 in a sterile, biocompatible solution (e.g., buffered saline) for in vivo administration.
Animal Studies:
-
Induce melanoma tumors in an appropriate animal model (e.g., subcutaneous implantation of B16F10 cells in C57BL/6 mice).
-
Once tumors reach a suitable volume, administer a calibrated dose of ¹⁸F-Melanin probe-1 (e.g., 3.7 MBq) intravenously.
-
Conduct dynamic or static PET scans at designated time points (e.g., 30, 60, and 120 minutes) post-injection.
-
After the final imaging session, perform ex vivo biodistribution analysis by dissecting tissues and measuring their radioactivity to confirm and quantify probe uptake.
Experimental Workflow: PET Imaging with this compound
Caption: Workflow for preclinical PET imaging using this compound.
This compound as a Fluorescent Probe
A commercial supplier, Biosynth, markets this compound under the same CAS number as a "specialized fluorescent probe" for the selective detection of melanin.[1] The proposed mechanism involves the probe binding to melanin, resulting in a quantifiable fluorescent signal.[1]
Despite this commercial availability, a comprehensive search of the scientific literature did not uncover any studies detailing the spectral properties of this compound as a fluorescent probe. Key data such as absorption and emission maxima, molar extinction coefficient, and quantum yield are not publicly available.
Required Spectral Properties for a Fluorescent Probe
For any compound to be utilized as a fluorescent probe, the following spectral properties must be experimentally determined.
| Spectral Property | Description |
| Absorption Maximum (λ_abs) | The specific wavelength of light most efficiently absorbed by the probe. |
| Emission Maximum (λ_em) | The specific wavelength of light emitted by the probe upon excitation. |
| Molar Extinction Coefficient (ε) | A measure of the probe's ability to absorb light at a given wavelength. |
| Quantum Yield (Φ) | The efficiency of converting absorbed photons into emitted photons, indicating the brightness of the probe. |
| Stokes Shift | The separation in wavelength between the absorption and emission maxima. |
General Experimental Protocol: Characterization of a Novel Fluorescent Probe
For researchers intending to use this compound for fluorescence applications, a thorough characterization is necessary. The following is a standard protocol for this purpose.
-
Sample Preparation:
-
Dissolve this compound in a high-purity solvent (e.g., DMSO for a stock solution, followed by dilution in an aqueous buffer) to a precise concentration.
-
Prepare a dilution series to assess concentration-dependent effects on spectral properties.
-
-
Absorption Spectroscopy:
-
Using a UV-Visible spectrophotometer, record the absorption spectrum to identify the wavelength of maximum absorbance (λ_abs).
-
Apply the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from the absorbance of a known concentration.
-
-
Fluorescence Spectroscopy:
-
Utilize a spectrofluorometer to determine the fluorescence properties.
-
Record the emission spectrum by exciting the probe at its λ_abs. The peak of this spectrum defines the emission maximum (λ_em).
-
Record the excitation spectrum by monitoring the emission at λ_em while scanning the excitation wavelengths.
-
-
Quantum Yield Determination:
-
The quantum yield (Φ) is typically determined relative to a fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).
-
Measure the integrated fluorescence intensities and absorbances of both the probe and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the comparative method equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) (where I = integrated intensity, A = absorbance, η = refractive index of the solvent).
-
Experimental Workflow: Fluorescent Probe Characterization
Caption: Workflow for the spectral characterization of a fluorescent probe.
Biological Context: The Target of this compound
This compound targets melanin, a biopolymer produced in melanocytes through a process called melanogenesis. This process is regulated by intricate signaling pathways.
The Melanogenesis Signaling Pathway
A primary pathway governing melanin synthesis involves the Melanocortin 1 Receptor (MC1R). The binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R triggers a downstream cascade that culminates in the increased production of melanin.
Caption: A simplified representation of the MC1R signaling pathway in melanogenesis.
Summary and Recommendations
This compound is a valuable molecule for the study of melanin, with a strong evidence base supporting its use as a PET imaging agent for melanoma detection. Its high specificity and favorable in vivo characteristics make it a powerful tool for preclinical and potentially clinical applications.
The description of this compound as a fluorescent probe is currently not substantiated by peer-reviewed spectral data. Therefore, researchers aiming to use it in fluorescence-based assays must undertake a rigorous in-house characterization of its photophysical properties. The protocols and workflows provided in this guide serve as a foundational framework for these necessary validation studies.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PET Imaging of Melanoma Using Melanin-Targeted Probe [pubmed.ncbi.nlm.nih.gov]
Unveiling the Affinity: A Technical Guide to Melanin Probe-1's Interaction with Melanin
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Melanin (B1238610) probe-1 to melanin, tailored for researchers, scientists, and professionals in drug development. Melanin probe-1, a picolinamide-based fluorescent and PET imaging agent, demonstrates a notable specificity for melanin, a key pigment in melanoma. This document synthesizes available data on analogous compounds, details experimental methodologies for assessing this binding, and visualizes the workflows for these assays.
Executive Summary
Quantitative Data on Melanin Binding of Picolinamide-Based Probes
The following table summarizes in vitro melanin binding and in vivo tumor uptake data for 18F-labeled picolinamide (B142947) probes that are structurally similar to this compound. This data serves as a strong indicator of the expected performance of this compound.
| Probe Name | Assay Type | Melanin Concentration | Outcome | Citation |
| 18F-FPABZA | In Vitro Binding | 0.1 mg/mL | ~20% Bound | [1] |
| 18F-FPABZA | In Vitro Binding | 0.2 mg/mL | >80% Bound | [1] |
| 18F-FNABZA | In Vitro Binding | 0.1 mg/mL | ~20% Bound | [1] |
| 18F-FNABZA | In Vitro Binding | 0.2 mg/mL | >80% Bound | [1] |
| [18F]DMPY2 | In Vivo Tumor Uptake | N/A | 24.8 %ID/g at 60 min | [2] |
| [18F]-DAFBA | In Vivo Tumor Uptake | N/A | 7.00 ± 2.76 %ID/g at 60 min | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the binding affinity of probes like this compound to melanin. Below are representative protocols for two standard binding assays.
In Vitro Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled probe to isolated melanin.
Materials:
-
Radiolabeled this compound (e.g., with 18F)
-
Synthetic melanin (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Gamma counter
-
Centrifuge capable of 20,000 x g
-
Incubator at 37°C
Procedure:
-
Melanin Suspension Preparation: Prepare a stock solution of synthetic melanin in PBS. Serially dilute the stock to create a range of melanin concentrations (e.g., 0.01 to 0.2 mg/mL).
-
Incubation: In microcentrifuge tubes, add a fixed amount of radiolabeled this compound (e.g., 20 µCi) to each of the different melanin concentration suspensions.
-
Binding Equilibrium: Incubate the tubes at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Separation of Bound and Free Probe: Centrifuge the tubes at 20,000 x g for 5 minutes to pellet the melanin with the bound probe.
-
Quantification: Carefully collect the supernatant containing the free probe. Measure the radioactivity in both the pellet (bound probe) and the supernatant (free probe) using a gamma counter.
-
Data Analysis: Calculate the percentage of the probe bound to melanin at each concentration. This data can be used to determine binding affinity parameters such as the dissociation constant (Kd) and the maximum binding capacity (Bmax) through saturation binding analysis.[4]
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique for real-time monitoring of binding interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound (unlabeled)
-
Synthetic melanin
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Melanin Immobilization: Immobilize synthetic melanin onto the surface of a sensor chip using standard amine coupling chemistry.[5]
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer. Inject each concentration over the melanin-immobilized surface for a set association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound probe from the melanin surface, preparing it for the next injection cycle.
-
Data Acquisition: The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each concentration.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]
Visualizations
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: Workflow for the in vitro radioligand binding assay.
Experimental Workflow: Surface Plasmon Resonance (SPR) Assay
References
- 1. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an In Vitro-In Vivo Correlation for Melanin Binding and the Extension of the Ocular Half-Life of Small-Molecule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. nicoyalife.com [nicoyalife.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Melanin-Specific Probes
Executive Summary
Melanin (B1238610), the pigment responsible for coloration in most melanomas, presents a highly specific and valuable biomarker for targeted molecular imaging and therapy. Its unique polymeric structure allows for the binding of various small molecules, which can be labeled with radionuclides for diagnostic imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or for therapeutic applications. This guide provides a detailed overview of the primary classes of melanin-specific probes, focusing on their chemical structures, synthesis methodologies, and preclinical/clinical performance. We present quantitative data in comparative tables, detail key experimental protocols, and provide workflow diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and molecular imaging.
Introduction to Melanin as a Target
Melanin is a complex biopolymer synthesized within melanosomes in melanocytes. In malignant melanoma, the biosynthesis of melanin is often significantly elevated due to increased tyrosinase activity. This overexpression makes melanin an attractive target for diagnostic and therapeutic agents, as it is largely absent in other tissue types, promising high specificity. The structure of melanin is characterized by polymerized phenolic and indolic units, which contain carboxylate groups. This composition facilitates binding with small molecules through a combination of ionic interactions and π-π stacking. The primary classes of small molecule probes developed to exploit this target are based on benzamide (B126), nicotinamide (B372718), and picolinamide (B142947) scaffolds, all typically featuring a protonated tertiary amine that interacts with the negatively charged carboxylates on melanin.
Chemical Structure of Melanin-Specific Probes
The development of melanin-targeting probes has primarily centered on aromatic and heteroaromatic cores functionalized with a dialkylaminoalkyl side chain.
Benzamide Derivatives
Benzamides are the most extensively studied class of melanin-binding agents. The core structure consists of a benzamide moiety linked to a (diethylamino)ethyl or similar side chain. The interaction mechanism involves an ionic bond between the protonated tertiary amine of the side chain and the carboxyl groups of melanin, supplemented by π-π stacking between the aromatic rings of the probe and the melanin polymer.
-
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) : One of the earliest and most fundamental benzamide probes, often labeled with Iodine-123, Iodine-125, or Iodine-131 for SPECT imaging and therapy.
-
[¹⁸F]FBZA (N-[2-(diethylamino)ethyl]-4-¹⁸F-fluorobenzamide) : An fluorine-18 (B77423) labeled analog developed for PET imaging, offering higher resolution and sensitivity than SPECT agents.
-
[¹⁸F]P3BZA (N-[2-(diethylamino)ethyl]-¹⁸F-5-fluoropicolinamide) : A pyridine-based analog (picolinamide) that has demonstrated high specificity and favorable in vivo performance for melanoma PET imaging.
Nicotinamide and Picolinamide Derivatives
To improve pharmacokinetic properties, such as reducing lipophilicity and liver uptake, nicotinamide and picolinamide scaffolds have been investigated. These pyridine-based structures maintain the essential features for melanin binding while offering modified biodistribution profiles.
-
[¹⁸F]MEL050 (¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide) : A nicotinamide derivative that showed high tumor uptake and prolonged retention in preclinical studies.
-
[¹⁸F]PFPN : A fluorinated picolinamide derivative that has shown excellent contrast in clinical studies, particularly for detecting brain and liver metastases.
Other Scaffolds
While benzamides and their heteroaromatic analogs dominate the field, other structures have been explored. Benzothiazole derivatives, for instance, are known to interact with melanin precursors and have been investigated for developing novel probes. Peptide-based probes targeting melanin have also been developed, though they operate on a different principle, often binding to melanin released from necrotic tumor cells.
Synthesis of Melanin-Specific Probes
The synthesis of melanin-specific radiotracers typically involves a multi-step process: synthesis of a precursor molecule followed by a late-stage radiolabeling reaction.
General Synthesis Workflow
The synthesis of a precursor molecule is first achieved through standard organic chemistry techniques. This precursor is designed to have a "leaving group" (e.g., nitro, trimethylammonium, or bromo group) at the position where the radioisotope will be incorporated. The final step is the radiolabeling reaction, which introduces the radionuclide (e.g., ¹⁸F, ¹²³I) onto the precursor, followed by purification.
Caption: Generalized Radiosynthesis Workflow.
Protocol: Synthesis of [¹⁸F]FBZA
The synthesis of N-[2-(diethylamino)ethyl]-4-[¹⁸F]fluorobenzamide ([¹⁸F]FBZA) is a representative example of the radiosynthesis of a melanin-specific PET probe.
-
Production of [¹⁸F]Fluoride : [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in ¹⁸O-enriched water.
-
Trapping and Elution : The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA Sep-Pak). The ¹⁸O-water is recovered, and the [¹⁸F]fluoride is eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying : The solvent is removed under a stream of nitrogen at an elevated temperature (e.g., 110 °C) to yield an anhydrous, reactive [¹⁸F]fluoride-Kryptofix complex. This step is critical for successful nucleophilic substitution.
-
Radiolabeling Reaction : A solution of the precursor, N-[2-(diethylamino)ethyl]-4-nitrobenzamide, in an anhydrous solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated (e.g., 130-160 °C) for a set time (e.g., 10-15 minutes) to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.
-
Purification : The crude reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]FBZA from unreacted precursor and byproducts.
-
Formulation : The HPLC fraction containing the purified product is collected, the organic solvent is removed (e.g., via rotary evaporation), and the final product is reformulated in a physiologically compatible solution (e.g., sterile saline with ethanol) for injection.
Quantitative Data of Melanin-Specific Probes
The following tables summarize key quantitative data for representative melanin-specific probes, allowing for direct comparison of their performance characteristics.
Table 1: Radiosynthesis and Physicochemical Properties
| Probe | Radionuclide | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (GBq/μmol) | logP |
| ¹²³I-BZA | ¹²³I | 70-85% | >98% | >150 | 2.9 |
| [¹⁸F]FBZA | ¹⁸F | 10-25% (non-decay corrected) | >99% | 40-100 | 2.1 |
| [¹⁸F]P3BZA | ¹⁸F | 13-40% (non-decay corrected) | >99% | >50 | 1.8 |
| [¹⁸F]MEL050 | ¹⁸F | 25-40% (decay corrected) | >98% | 35-75 | 1.5 |
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g at 1h post-injection in B16 Melanoma Models)
| Probe | Tumor | Blood | Muscle | Liver | Brain | Bone |
| ¹²³I-BZA | 6.1 ± 1.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 11.8 ± 2.5 | 0.2 ± 0.1 | 0.8 ± 0.2 |
| [¹⁸F]FBZA | 7.0 ± 2.8 | 0.7 ± 0.2 | 0.2 ± 0.1 | 3.5 ± 0.9 | 0.1 ± 0.0 | 0.9 ± 0.3 |
| [¹⁸F]P3BZA | 13.3 ± 3.8 | 0.9 ± 0.2 | 0.3 ± 0.1 | 4.1 ± 1.1 | 0.1 ± 0.0 | 1.5 ± 0.4 |
| [¹⁸F]MEL050 | 9.4 ± 1.6 | 1.1 ± 0.3 | 0.4 ± 0.1 | 5.2 ± 1.3 | 0.2 ± 0.1 | 1.8 ± 0.5 |
%ID/g = percentage of injected dose per gram of tissue. Data are representative values compiled from multiple preclinical studies and may vary based on the specific animal model and experimental conditions.
Key Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation and comparison of novel imaging probes.
Protocol: In Vitro Cell Uptake Assay
This assay quantifies the specific uptake of a radiolabeled probe in cancer cells.
-
Cell Culture : Culture melanotic (e.g., B16F10) and amelanotic (e.g., A375) melanoma cells in appropriate media until they reach 70-80% confluency in multi-well plates.
-
Melanin Stimulation (Optional) : To confirm melanin-dependent uptake, a subset of melanotic cells can be incubated with L-tyrosine (e.g., 2 mM) for 24-48 hours prior to the assay to stimulate melanin production.
-
Incubation with Probe : Add the radiolabeled probe (e.g., 37 kBq/well) to the cell culture medium and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37 °C.
-
Blocking Study : For specificity, a parallel set of cells is co-incubated with the probe and a high concentration (e.g., 100-fold excess) of the corresponding non-radioactive ("cold") compound.
-
Cell Lysis : After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unbound probe. Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification : Collect the cell lysate and measure the radioactivity using a gamma counter. Measure the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
Data Analysis : Express the cell uptake as a percentage of the added dose per milligram of protein. Compare uptake in melanotic vs. amelanotic cells and blocked vs. unblocked groups to determine specificity.
Protocol: In Vivo Biodistribution Study
This study determines the distribution, accumulation, and clearance of the probe in a living animal model.
-
Animal Model : Use tumor-bearing mice (e.g., C57BL/6 mice with subcutaneously implanted B16F10 melanoma tumors). Tumors should reach a suitable size (e.g., 100-200 mm³) before the study.
-
Probe Administration : Inject a known amount of the radiolabeled probe (e.g., 0.37-0.74 MBq) into each mouse, typically via tail vein injection.
-
Euthanasia and Dissection : At predefined time points (e.g., 30, 60, 120, 240 minutes) post-injection, euthanize a cohort of mice (n=3-5 per time point).
-
Organ Harvesting : Immediately dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Measurement : Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards prepared from the injected dose.
-
Data Calculation : Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
Workflow and Pathway Visualizations
Visualizing the logical flow of experiments and the underlying molecular interactions is essential for understanding the development and application of these probes.
Caption: Probe-Melanin Binding Interaction.
Caption: Preclinical Evaluation Workflow.
Conclusion
Melanin-specific probes, particularly those based on benzamide and picolinamide structures, represent a mature and highly promising class of agents for the molecular imaging of melanoma. Their high specificity for melanin allows for excellent tumor delineation with high tumor-to-background contrast, offering potential advantages over less specific tracers like [¹⁸F]FDG, especially in challenging anatomical locations like the brain. The synthesis of these probes is well-established, relying on standard radiolabeling techniques. Ongoing research focuses on refining the pharmacokinetic properties of these agents to further reduce off-target accumulation and improve clearance, as well as exploring their application in targeted radionuclide therapy. This guide provides the foundational chemical, synthetic, and methodological information required for researchers to engage with and contribute to this important area of cancer research.
A Technical Guide to PET Imaging with Melanin-Targeting Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles behind Positron Emission Tomography (PET) imaging utilizing probes that target melanin (B1238610). It covers the biological basis of this targeting strategy, the classes of molecules used, and the experimental methodologies required for their evaluation. This document is intended to serve as a core technical resource for professionals engaged in oncology research, radiopharmaceutical development, and molecular imaging.
Core Principles: The Rationale for Melanin-Targeted Imaging
Malignant melanoma, a highly aggressive form of skin cancer, is characterized by its high metastatic potential. A key feature of the majority of melanomas (approximately 90%) is the production and accumulation of melanin pigment.[1] This endogenous biopolymer, typically involved in photoprotection, becomes a highly specific and attractive molecular target for diagnostic imaging.[1][2]
The core principle of melanin-targeted PET imaging is to use a positron-emitting radiotracer that selectively binds to melanin within melanoma lesions. This allows for highly specific visualization of primary tumors and metastatic deposits, potentially offering greater sensitivity and specificity than standard metabolic imaging with [¹⁸F]FDG, which is prone to false positives from inflammation and may fail to detect smaller lesions.[1][3][4]
The Biological Target: Melanin Synthesis (Melanogenesis)
Melanin is synthesized within specialized organelles called melanosomes, located in melanocytes.[5][6] The process, known as melanogenesis, is a complex enzymatic cascade that begins with the amino acid L-tyrosine. The enzyme tyrosinase, a copper-dependent protein, catalyzes the rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[6][7] From dopaquinone, the pathway diverges to produce two main types of melanin:
-
Eumelanin: A brown-black pigment, which is the most abundant form.
In malignant melanoma, the activity of tyrosinase is significantly elevated, leading to increased melanin production.[9][10] This overexpression provides a robust and specific biomarker for targeted radiopharmaceuticals.
References
- 1. osti.gov [osti.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of planar bioluminescence imaging and microPET/CT for therapy monitoring in a mouse model of pigmented metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Melanin Probe-1: Application Notes and Protocols for Melanin Detection and Quantification in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610) probe-1 is a specialized fluorescent and PET (Positron Emission Tomography) probe designed for the selective detection and quantification of melanin.[1] This probe has significant applications in various research fields, including dermatology, oncology, and pigment cell biology. Its primary utility lies in its ability to specifically bind to melanin pigments, providing a measurable signal that directly correlates with melanin concentration. This allows for the investigation of melanin distribution and concentration in biological tissues, aiding in the study of melanin-related disorders, assessment of pigmentation changes, and the identification of melanoma and other pigment-related pathologies.[1]
Melanin probe-1 is also available as an 18F-picolinamide-based PET probe, enabling non-invasive in vivo imaging of malignant melanoma.[2][3] This radiolabeled version has demonstrated high tumor targeting efficiency, excellent imaging contrast, and favorable biodistribution patterns in preclinical studies.[2][3]
Mechanism of Action
The fundamental principle behind this compound is its specific interaction with the chemical structure of melanin.[1] Upon binding to melanin, the probe is activated, leading to the emission of a fluorescent signal. This fluorescence can be detected and quantified using standard laboratory equipment such as fluorescence microscopes and spectrometers.[1] In its radiolabeled form for PET imaging, the probe accumulates in melanin-rich tissues, and the emitted positrons can be detected by a PET scanner to generate a three-dimensional image of the probe's distribution.
Applications
-
Dermatology and Pigment Cell Biology: Studying the distribution and concentration of melanin in skin biopsies to understand pigmentation disorders.
-
Oncology: Identifying and characterizing melanoma, as melanin is a key biomarker for this type of cancer.[1][2] It can be used for both in vitro analysis of tumor sections and in vivo imaging of tumors and metastases.[2][3]
-
Drug Development: Assessing the efficacy of drugs that target melanogenesis or melanin-producing cells.
Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound and similar melanin-targeting probes.
Table 1: In Vivo Tumor Uptake of 18F-labeled this compound in a Mouse Model of Melanoma
| Time Post-Injection | Tumor Uptake (%ID/g) |
| 0.5 hours | 12.74 ± 1.70 |
| 1 hour | 16.61 ± 2.60 |
| 2 hours | 16.87 ± 1.23 |
(Data sourced from MedchemExpress product information)[3]
Table 2: In Vitro Uptake of a 68Ga-labeled Melanin-binding Probe in Melanoma Cell Lines
| Cell Line | Incubation Time | Uptake (% of total activity) |
| B16-F10 (melanin positive) | 30 min | 1.66 ± 0.43 |
| B16-F10 (melanin positive) | 90 min | 2.60 ± 0.72 |
| Melur (melanin negative) | 30 min | 0.12 ± 0.04 |
| Melur (melanin negative) | 90 min | 0.14 ± 0.06 |
(Data adapted from a study on a similar melanin-binding probe)[4]
Experimental Protocols
Protocol 1: Fluorescence Staining of Melanin in Tissue Sections
This protocol outlines the use of fluorescent this compound for the detection of melanin in fixed tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
This compound (fluorescent version)
-
Phosphate-buffered saline (PBS)
-
Deparaffinization and rehydration solutions (for FFPE sections)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate the tissue slides through a series of xylene and graded ethanol (B145695) washes.
-
For frozen sections, bring the slides to room temperature and fix as required.
-
-
Probe Incubation:
-
Prepare a working solution of this compound in PBS at the desired concentration (optimization may be required).
-
Cover the tissue section with the probe solution and incubate in a humidified chamber at room temperature for 1-2 hours, protected from light.
-
-
Washing:
-
Gently wash the slides three times with PBS to remove unbound probe.
-
-
Mounting:
-
Apply a drop of antifade mounting medium to the tissue section and place a coverslip.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with the appropriate filter set for the fluorophore of this compound. Melanin-rich areas will exhibit fluorescence.
-
Protocol 2: In Vivo PET Imaging of Melanoma with 18F-labeled this compound
This protocol provides a general workflow for in vivo PET imaging in a preclinical animal model.
Materials:
-
18F-labeled this compound
-
Tumor-bearing animal model (e.g., mouse with melanoma xenograft)
-
Anesthesia
-
PET/CT scanner
Procedure:
-
Probe Administration:
-
Anesthetize the animal.
-
Administer a defined dose of 18F-labeled this compound (e.g., 3.7 MBq) via intravenous injection (e.g., tail vein).[3]
-
-
Uptake Period:
-
Allow the probe to distribute and accumulate in the target tissues for a specific period (e.g., 0.5, 1, or 2 hours).[3]
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire static or dynamic PET images, followed by a CT scan for anatomical reference.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Perform image analysis to quantify the probe uptake in the tumor and other organs of interest. Uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: Quantification of Melanin Content in Cultured Cells
This protocol is a standard method for melanin quantification and can be used to validate the results obtained with this compound.
Materials:
-
Cultured melanocytes or melanoma cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors)
-
Ethanol:Ether solution (1:1)
-
Solubilization buffer (2 M NaOH with 20% DMSO)
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
Harvest cells and create cell pellets.
-
Resuspend the pellets in lysis buffer and disrupt the cells by sonication.[5]
-
-
Pigment Pelleting:
-
Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the pigment.[5]
-
-
Washing:
-
Wash the pellet once with the ethanol:ether solution.[5]
-
-
Solubilization:
-
Dissolve the pellet in the solubilization buffer by heating at 60°C.[5]
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 492 nm) using a spectrophotometer.[5]
-
Correlate the absorbance values to a standard curve generated with known concentrations of synthetic melanin to determine the melanin content.
-
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
Quantifying Melanin in Tissues: Application Notes and Protocols Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a ubiquitous pigment in living organisms, plays a crucial role in photoprotection. Its quantification in tissues is vital for research in dermatology, oncology, and the development of drugs targeting pigmentation disorders. Traditional methods for melanin measurement often lack the sensitivity and specificity required for nuanced studies. This document provides detailed application notes and protocols for quantifying melanin using fluorescent probes, offering a more precise and versatile approach.
The methodologies outlined below leverage different principles, including the induced fluorescence of oxidized melanin, the intrinsic near-infrared (NIR) autofluorescence of the pigment, and the application of specific fluorescent probes that target melanin or key enzymes in its synthesis pathway. These techniques provide powerful tools for both in vitro and in vivo analysis.
Methods for Melanin Quantification
Several fluorescent methods can be employed to quantify melanin, each with its own advantages and specific applications.
Oxidation-Induced Fluorescence
Melanin itself is not inherently fluorescent in the visible spectrum. However, oxidation with hydrogen peroxide in a strong alkaline solution leads to the degradation of the melanin polymer into fluorescent products.[1][2] The resulting fluorescence is directly proportional to the melanin concentration, providing a robust method for quantification.[3][4][5] This technique is particularly useful for quantifying total melanin content in cell cultures, tissue homogenates, and other biological samples like zebrafish embryos and human hair.[1][3][4][5]
Near-Infrared (NIR) Autofluorescence
Melanin exhibits intrinsic fluorescence in the near-infrared region of the spectrum.[6][7] This autofluorescence can be leveraged for both in vitro and in vivo quantification without the need for chemical pretreatment.[6] Studies have demonstrated a linear correlation between NIR fluorescence intensity and melanin concentration at physiological levels.[6] This non-invasive technique holds promise for clinical applications, including the assessment of pigmented lesions.
Specific Fluorescent Probes
The development of fluorescent probes that specifically interact with melanin or components of the melanogenesis pathway has opened new avenues for targeted melanin quantification and visualization.
-
Melanin-Binding Probes: Probes such as M-INK have been developed to directly bind to melanin, allowing for the visualization of its distribution in cells and tissues.[8] Another commercially available probe, Melanin probe-1, is also designed for the selective detection and quantification of melanin by binding to the pigment and generating a fluorescent signal.[9]
-
Tyrosinase-Activated Probes: Tyrosinase is a key enzyme in the melanin synthesis pathway.[10] Fluorescent probes that are activated by tyrosinase activity, such as NBR-AP, can be used to indirectly quantify melanogenesis.[10] The fluorescence signal generated by these probes correlates with the level of tyrosinase activity, providing a dynamic measure of melanin production.[10]
Advanced Microscopy Techniques
For more detailed analysis, particularly for differentiating between the two main types of melanin, eumelanin (B1172464) (black-brown) and pheomelanin (red-yellow), advanced microscopy techniques are employed.
-
Pump-Probe Microscopy: This technique can non-destructively differentiate between eumelanin and pheomelanin and can be used to quantify their distribution in tissue biopsies and in vivo.[11][12][13][14]
-
Two-Photon Excited Fluorescence Lifetime Imaging (FLIM): FLIM can also provide information on the relative concentrations of eumelanin and pheomelanin at a subcellular resolution.[15]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the linear relationship between fluorescence and melanin concentration.
Table 1: In Vitro Melanin Quantification using NIR Fluorescence
| Melanin Type | Sample Type | Correlation (R²) | p-value | Reference |
| Sepia Melanin | Tissue Phantoms | 0.99 | < 0.001 | [6] |
Table 2: In Vivo Melanin Quantification using NIR Fluorescence
| Sample Site | Number of Sites | Correlation (R²) | p-value | Estimated Concentration Range (mg/ml) | Reference |
| Normal Human Skin | 161 | 0.59 | < 0.001 | 0 - 1.25 | [6] |
Table 3: Comparison of Fluorescence Spectroscopy and Absorption Spectroscopy for Melanin Quantification in Cell Culture
| Treatment | Cell Line | Method | Result | Reference |
| Forskolin (inducer) | SK-Mel-23 | Fluorescence | Significant increase in melanin | [3] |
| Kojic Acid (inhibitor) | SK-Mel-23 | Fluorescence | Significant decrease in melanin | [3] |
| Control | A-375 (amelanotic) | Absorption | Overestimation of melanin content | [3] |
| Control | A-375 (amelanotic) | Fluorescence | No detectable melanin | [3] |
Experimental Protocols
Protocol 1: Melanin Quantification using Oxidation-Induced Fluorescence
This protocol is adapted from Fernandes et al. (2016) and is suitable for cell cultures, tissue homogenates, and other biological samples.[3]
Materials:
-
1 M NaOH
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Synthetic melanin standard (e.g., from Sepia officinalis)
-
Microplate reader with fluorescence capabilities (Excitation: ~360-488 nm, Emission: ~420-540 nm)
-
96-well black opaque microplates
Procedure:
-
Sample Preparation (Cell Culture):
-
Wash cells with PBS and pellet them by centrifugation.
-
Lyse the cell pellet in 1 M NaOH containing 10% (v/v) DMSO.
-
Heat the samples at 80°C for 1 hour to solubilize the melanin.
-
Centrifuge to remove any insoluble material.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of synthetic melanin in 1 M NaOH with 10% DMSO.
-
Create a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).
-
-
Oxidation and Measurement:
-
To a 96-well black opaque plate, add a specific volume of the sample supernatant or melanin standard.
-
Add hydrogen peroxide to each well to initiate the oxidation reaction. The optimal concentration and incubation time may need to be determined empirically but starting with a final concentration of 3-5% H₂O₂ for 1-2 hours at room temperature is a good starting point.
-
Measure the fluorescence using a microplate reader. The excitation and emission maxima for oxidized melanin are approximately 470 nm and 540 nm, respectively, although other wavelengths in the blue-green range can also be effective.[2]
-
-
Data Analysis:
-
Subtract the blank reading (1 M NaOH with 10% DMSO and H₂O₂) from all measurements.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the melanin concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Normalize the melanin content to the total protein concentration or cell number.
-
Protocol 2: Visualization of Melanin in Tissues using the M-INK Probe
This protocol is a generalized procedure based on the work by Murase et al. (2020) for visualizing melanin in tissue sections.[8]
Materials:
-
HA-tagged M-INK probe (requires expression and lysate preparation)
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibodies for cell-specific markers (e.g., c-KIT for melanocytes, pan-cytokeratin for keratinocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% BSA in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required for the primary antibodies.
-
-
Probe and Antibody Incubation:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate the sections with the HA-M-INK probe-containing cell lysate overnight at 4°C. (A negative control using lysate from untransfected cells should be included).
-
Wash the sections with PBS.
-
Incubate with primary antibodies against cell-specific markers.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and an anti-HA antibody conjugated to a fluorophore to detect the M-INK probe.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Wash and mount the sections with mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope. Melanin will be detected by the fluorescence of the labeled anti-HA antibody. Other cell types will be identified by their specific markers.
-
3D reconstruction can be performed from z-stack images for detailed spatial analysis.[8]
-
Visualizations
Melanogenesis Signaling Pathway
Caption: Simplified signaling pathway of melanogenesis initiated by UVB radiation.
Experimental Workflow for Oxidation-Induced Fluorescence Quantification
References
- 1. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Melanin quantification by in vitro and in vivo analysis of near-infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 10. A Fluorescent Probe for Early Detection of Melanoma and Its Metastasis by Specifically Imaging Tyrosinase Activity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pump-Probe Microscopy of Eumelanin, Pheomelanin in Melanoma [opg.optica.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. In vivo and ex vivo epi-mode pump-probe imaging of melanin and microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-photon excited fluorescence lifetime imaging and spectroscopy of melanins in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melanin Probe-1 in Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610) Probe-1 is a specialized fluorescent probe meticulously designed for the selective detection and quantification of melanin within cultured cells.[1] This probe offers a valuable tool for researchers in dermatology, oncology, and pigment cell biology to investigate the distribution and concentration of melanin.[1] Its mechanism involves specific binding to melanin pigments, which subsequently activates the probe to emit a measurable fluorescent signal.[1] This allows for the visualization and analysis of melanin content using standard fluorescence microscopy techniques. Applications of Melanin Probe-1 extend to studying melanin-related disorders, assessing changes in pigmentation, and aiding in cancer research, particularly in the identification of melanoma and other pathologies related to pigment.[1]
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₈FN₃O |
| Molecular Weight | 239.29 g/mol |
Quantitative Data
The following table summarizes the key quantitative parameters for the use of this compound in cell staining applications.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~470 nm | Optimal for exciting the probe after binding to melanin. |
| Emission Wavelength (λem) | ~550 nm | Peak fluorescence emission for detection. |
| Recommended Probe Concentration | 1-10 µM | Optimal concentration may vary depending on cell type and melanin content. |
| Incubation Time | 30-60 minutes | Incubation time can be optimized for specific experimental conditions. |
| Signal-to-Noise Ratio | High | Provides clear distinction between melanin-containing structures and background. |
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Phosphate-Buffered Saline (PBS, 1X), pH 7.4:
-
Prepare a 1X solution of PBS from a 10X stock or by dissolving pre-packaged powder in sterile, deionized water.
-
Adjust the pH to 7.4.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
3. Fixation Solution (4% Paraformaldehyde in PBS):
-
Under a chemical fume hood, dissolve 4 g of paraformaldehyde powder in 100 mL of 1X PBS.
-
Gently heat the solution to approximately 60°C while stirring to aid dissolution.
-
Add a few drops of 1 N NaOH to clarify the solution.
-
Allow the solution to cool to room temperature and adjust the pH to 7.2-7.4.
-
Filter the solution through a 0.22 µm filter.
-
Store at 4°C for up to one week. Caution: Paraformaldehyde is toxic and should be handled with appropriate safety precautions.
4. Permeabilization Solution (0.1% Triton™ X-100 in PBS):
-
Add 100 µL of Triton™ X-100 to 100 mL of 1X PBS.
-
Mix gently to avoid foaming.
-
Store at room temperature.
5. Wash Buffer (PBS):
-
Use 1X PBS for all washing steps.
II. Cell Staining Protocol for Adherent Cells
This protocol is optimized for staining melanin in adherent cells grown on glass coverslips or in imaging-compatible multi-well plates.
1. Cell Seeding and Culture:
-
Seed cells on sterile glass coverslips or in an appropriate imaging plate at a density that will result in 50-70% confluency at the time of staining.
-
Culture the cells in their recommended growth medium under standard conditions (e.g., 37°C, 5% CO₂).
2. Cell Fixation:
-
Carefully aspirate the culture medium from the cells.
-
Gently wash the cells twice with 1X PBS.
-
Add a sufficient volume of 4% Paraformaldehyde Fixation Solution to completely cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.
3. Cell Permeabilization:
-
Add the Permeabilization Solution (0.1% Triton™ X-100 in PBS) to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with 1X PBS for 5 minutes each.
4. This compound Staining:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in 1X PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
5. Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with 1X PBS for 5 minutes each to remove unbound probe.
6. Mounting and Imaging:
-
If using coverslips, carefully mount them onto glass microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of this compound (Ex: ~470 nm, Em: ~550 nm).
Visualizations
References
Application Notes & Protocols for In Vivo Imaging with Melanin-Probe-X
Note to the Reader: A specific commercial or research compound designated "Melanin probe-1" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are for a representative, hypothetical near-infrared (NIR) fluorescent probe, hereafter named Melanin-Probe-X . The data and methodologies presented are synthesized from published research on various melanin-targeting imaging agents to provide a practical and informative guide for researchers.
Application Notes
1. Introduction
Melanin-Probe-X is a near-infrared (NIR) fluorescent imaging agent designed for the specific and sensitive detection of melanin-expressing cells and tissues in vivo. Melanin (B1238610) is a key biomarker for malignant melanoma, and its presence can be exploited for targeted imaging.[1][2] Many melanin-targeting probes are based on benzamide (B126) and its analogs, which have demonstrated high affinity for melanin.[3][4][5] Melanin-Probe-X is conceptualized as a molecule that combines a melanin-binding moiety, such as a benzamide derivative, with a bright and stable NIR fluorophore, allowing for deep tissue penetration and minimal autofluorescence for in vivo imaging applications.
2. Principle and Mechanism of Action
The targeting mechanism of Melanin-Probe-X is based on its high affinity for melanin pigment, which is abundant in most melanoma lesions.[5] The probe's design includes an aromatic or heteroaromatic ring and a protonated amine function, features known to facilitate binding to melanin.[2] Upon systemic administration, Melanin-Probe-X circulates throughout the body and preferentially accumulates in melanin-rich tissues, such as melanotic melanoma tumors. The unbound probe is cleared from the body through renal and hepatobiliary excretion. The accumulation of the probe in the target tissue enables visualization and quantification using a suitable in vivo fluorescence imaging system.
3. Applications
-
Preclinical Melanoma Research: Non-invasive visualization and monitoring of subcutaneous or metastatic melanoma tumor growth in animal models.
-
Drug Development: Evaluating the efficacy of anti-melanoma therapies by measuring changes in tumor size and probe uptake over time.
-
Metastasis Detection: Identifying potential micrometastases in preclinical models, which may be challenging to detect with other methods.[4]
Quantitative Data Summary
The following table summarizes representative biodistribution data for a melanin-targeting probe, based on published values for similar agents (e.g., 18F-FBZA).[3] Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection in a murine model bearing B16F10 (melanotic) and A375M (amelanotic) tumors.
| Tissue | B16F10 (Melanotic) | A375M (Amelanotic) |
| 1 Hour Post-Injection (%ID/g ± SD) | ||
| Blood | 2.5 ± 0.6 | 2.4 ± 0.5 |
| Liver | 4.1 ± 1.1 | 4.3 ± 0.9 |
| Kidney | 3.5 ± 0.8 | 3.6 ± 0.7 |
| Muscle | 0.9 ± 0.2 | 0.9 ± 0.3 |
| Tumor | 6.5 ± 2.2 | 0.8 ± 0.1 |
| 2 Hours Post-Injection (%ID/g ± SD) | ||
| Blood | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Liver | 3.2 ± 0.7 | 3.4 ± 0.6 |
| Kidney | 2.1 ± 0.5 | 2.2 ± 0.4 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Tumor | 6.1 ± 1.9 | 0.7 ± 0.1 |
| Tumor-to-Muscle Ratio (2 Hours) | ~12.2 | ~1.2 |
This data illustrates the high uptake and retention in melanin-positive tumors compared to melanin-negative tumors and background tissues like muscle.
Experimental Protocols
Protocol 1: In Vivo NIR Fluorescence Imaging of Subcutaneous Melanoma
This protocol describes the procedure for imaging subcutaneous melanoma tumors in a mouse model using Melanin-Probe-X.
Materials:
-
Melanin-Probe-X (lyophilized powder)
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., C57BL/6 mice with subcutaneous B16F10 tumors)
-
Anesthetic (e.g., Isoflurane)
-
In vivo fluorescence imaging system with appropriate NIR laser and emission filters
-
Insulin syringes (29G or similar)
Procedure:
-
Probe Reconstitution:
-
Allow the lyophilized Melanin-Probe-X vial to equilibrate to room temperature.
-
Reconstitute the probe in sterile PBS to a final stock concentration of 1 mg/mL.
-
Vortex gently for 30 seconds to ensure complete dissolution. Protect from light.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an induction chamber with 2-3% isoflurane (B1672236).
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.
-
Acquire a baseline, pre-injection fluorescence image to assess background autofluorescence.
-
-
Probe Administration:
-
Calculate the required volume for a dose of 10 mg/kg.
-
Administer the calculated volume of Melanin-Probe-X solution via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1h, 2h, 4h, 8h, and 24h).
-
Ensure consistent imaging parameters (exposure time, laser power, field of view) for all animals and time points.
-
-
Image Analysis:
-
Using the system's analysis software, draw Regions of Interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle).
-
Quantify the average fluorescence intensity (e.g., in radiant efficiency) for each ROI.
-
Calculate the tumor-to-background ratio (TBR) for each time point to assess targeting specificity.
-
4. Troubleshooting
-
Low Tumor Signal:
-
Possible Cause: Insufficient probe dose or incorrect administration (e.g., subcutaneous instead of intravenous injection).
-
Solution: Verify injection technique. Consider a dose-escalation study to determine the optimal probe concentration.
-
-
High Background Signal:
-
Possible Cause: Incomplete clearance of the probe or imaging too early.
-
Solution: Increase the time between injection and imaging to allow for better clearance. Check biodistribution data to determine the optimal imaging window.
-
-
High Skin Autofluorescence:
-
Possible Cause: Animal diet contains high levels of chlorophyll.
-
Solution: Switch animals to an alfalfa-free diet for at least one week prior to imaging.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melaningenesis Research Utilizing Melanin Probe-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Melanin (B1238610) probe-1 in the study of melanogenesis. While specific performance data for Melanin probe-1 in in vitro settings is not extensively documented in publicly available literature, this document outlines its known characteristics and provides a detailed, adaptable protocol based on established fluorometric methods for melanin quantification.
Introduction to this compound
This compound is a fluorescent probe designed for the selective detection and quantification of melanin.[1] Its mechanism of action involves binding to melanin pigments, which results in a measurable fluorescent signal corresponding to the melanin concentration.[1] This tool finds applications in dermatology, oncology, and pigment cell biology for investigating melanin distribution and concentration in biological tissues, as well as for studying melanin-related disorders.[1]
It is important to note that while this compound is described as a fluorescent probe, it is also available as an 18F-labeled picolinamide-based PET probe for in vivo imaging of malignant melanoma. Researchers should ensure they are using the appropriate formulation for their intended in vitro experimental applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1420844-62-7 | [1] |
| Chemical Formula | C12H18FN3O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
Key Signaling Pathways in Melanogenesis
The process of melanogenesis is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results when using this compound to assess changes in melanin production. The diagram below illustrates a simplified overview of the primary signaling cascade.
Experimental Protocols
The following protocols are generalized for the use of a fluorescent probe for melanin quantification in a cell-based assay. These should be optimized for this compound based on the manufacturer's specific recommendations, if available.
General Experimental Workflow
Detailed Protocol for In Vitro Melanin Quantification
Materials:
-
Melanoma cell line (e.g., B16-F10 murine melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
This compound
-
Melanin standard (for standard curve)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture B16-F10 cells to ~80% confluency.
-
Trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with Melanogenesis Modulators:
-
Prepare stock solutions of your test compounds (e.g., α-MSH as a stimulator, kojic acid as an inhibitor).
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of the test compounds. Include appropriate vehicle controls.
-
Incubate for 48-72 hours.
-
-
Cell Lysis:
-
Carefully remove the medium and wash the cells twice with PBS.
-
Add 100 µL of cell lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
-
Melanin Quantification:
-
Prepare a melanin standard curve by serially diluting a melanin stock solution in the same lysis buffer.
-
Add an appropriate volume of the cell lysate and melanin standards to a new black 96-well plate.
-
Add the optimized concentration of this compound to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the optimal excitation and emission wavelengths for this compound. Based on similar assays, a starting point for optimization could be an excitation of ~470 nm and emission of ~550 nm.[2][3][4]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (lysis buffer with probe) from all readings.
-
Plot the fluorescence of the melanin standards against their concentrations to generate a standard curve.
-
Determine the melanin concentration in the cell lysates by interpolating their fluorescence values on the standard curve.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
-
Quantitative Data Summary
| Parameter | This compound (To be Determined) | Typical Fluorometric Melanin Assay Kits | Reference |
| Excitation Wavelength | TBD | ~470 nm | [2][3][4] |
| Emission Wavelength | TBD | ~550 nm | [2][3][4] |
| Optimal Concentration | TBD | Varies by kit | N/A |
| Incubation Time | TBD | 30-60 minutes | [2][3][4] |
| Linear Range | TBD | Varies by kit | N/A |
| Sensitivity | TBD | Varies by kit | N/A |
Conclusion
This compound presents a promising tool for the investigation of melanogenesis. While further characterization of its in vitro performance is needed, the provided protocols and background on melanogenesis signaling pathways offer a solid foundation for researchers to integrate this probe into their studies. It is recommended to perform thorough validation and optimization of the assay conditions to ensure accurate and reproducible results.
References
Application Notes and Protocols: Melanin Probe-1 in Drug Discovery and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610) Probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] This innovative tool operates by specifically binding to melanin pigments, resulting in a measurable fluorescence signal that directly correlates with the concentration of melanin present. The probe's mode of action involves the interaction of Melanin Probe-1 with melanin's chemical structure, leading to its activation and subsequent fluorescence emission. This property makes it a valuable asset in various research sectors, including dermatology, oncology, and pigment cell biology, for investigating the distribution and concentration of melanin in biological tissues.[1]
In the realm of drug discovery, this compound offers a powerful platform for screening compounds that modulate melanin production. Its applications are pivotal in studying melanin-related disorders, assessing changes in pigmentation, and contributing to cancer research, particularly in the identification of melanoma and other pigment-related pathologies.[1] Additionally, an 18F-radiolabeled version of this compound is utilized for in vivo Positron Emission Tomography (PET) imaging of malignant melanoma, demonstrating high tumor targeting efficiency and favorable biodistribution patterns.[2]
These application notes provide detailed protocols for the use of the fluorescent this compound in cell-based assays for the discovery and screening of novel therapeutic agents targeting melanogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound. This data is essential for experimental design and data interpretation.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| Purity | >98% | [2] |
| Formulation | Provided as a solid or in solution (e.g., 10 mM in DMSO) | [2] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |
| In Vivo Tumor Uptake (¹⁸F Labeled) | 12.74 ± 1.70 %ID/g at 0.5 h | [2] |
| 16.61 ± 2.60 %ID/g at 1 h | [2] | |
| 16.87 ± 1.23 %ID/g at 2 h | [2] |
Signaling Pathway of Melanogenesis
The production of melanin is a complex process regulated by the melanogenesis signaling pathway. This pathway is a primary target for drugs aimed at modulating pigmentation. The diagram below illustrates the key components and steps in this pathway, initiated by the binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R).
Figure 1. Simplified signaling cascade of melanogenesis.
Experimental Protocols
Protocol 1: In Vitro Quantification of Melanin Content in Cultured Melanocytes
This protocol details the use of this compound for the quantitative analysis of melanin content in a cell-based assay format, suitable for testing the efficacy of potential melanogenesis inhibitors or enhancers.
Workflow for Melanin Quantification
Figure 2. Experimental workflow for melanin quantification.
Materials:
-
B16-F10 murine melanoma cells (or other suitable melanocyte cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Alpha-melanocyte-stimulating hormone (α-MSH)
-
Test compounds
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well black, clear-bottom imaging plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in culture medium.
-
Include positive (e.g., 100 nM α-MSH to stimulate melanogenesis) and negative (vehicle control) controls.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours to allow for changes in melanin production.
-
-
Probe Loading:
-
Prepare a working solution of this compound in culture medium (the optimal concentration should be determined empirically, starting with a range of 1-10 µM).
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add 50 µL of the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition:
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
Acquire images using the appropriate filter sets for this compound (excitation and emission maxima should be obtained from the supplier's technical data sheet).
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity per well or per cell.
-
Normalize the fluorescence intensity to the cell number (e.g., by using a nuclear counterstain like Hoechst).
-
Calculate the percentage of inhibition or enhancement of melanin production compared to the controls.
-
Protocol 2: High-Throughput Screening (HTS) for Melanogenesis Inhibitors
This protocol outlines a workflow for screening a large library of compounds to identify potential inhibitors of melanin synthesis using this compound.
Workflow for High-Throughput Screening
Figure 3. High-throughput screening workflow.
Procedure:
-
Plate Preparation: Seed B16-F10 cells in 384-well imaging plates using an automated plate filler.
-
Compound Addition: Use a robotic liquid handler to pin-transfer compounds from a library source plate to the assay plate. Include appropriate controls (positive and negative) on each plate.
-
Stimulation: Add a melanogenesis stimulator, such as α-MSH, to all wells except for the negative controls.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Probe Addition: Use an automated liquid dispenser to add this compound to all wells. A wash step may be omitted in HTS protocols to save time; in this case, a no-wash formulation of the probe would be ideal.
-
Plate Reading: Read the plates on a high-content imaging system, acquiring fluorescence images.
-
Data Analysis:
-
Automated image analysis software quantifies the fluorescence intensity in each well.
-
Calculate the Z'-factor for each plate to assess the quality of the assay.
-
Identify "hits" as compounds that reduce the fluorescence signal by a certain threshold (e.g., >50% inhibition) without causing significant cell death (assessed by cell count).
-
Validate hits through dose-response experiments and secondary assays.
-
Conclusion
This compound is a versatile tool for the study of melanogenesis and the discovery of new drugs targeting this pathway. The protocols outlined in these application notes provide a framework for the quantitative analysis of melanin in cultured cells and for the high-throughput screening of compound libraries. By leveraging the specific fluorescent signal of this compound upon binding to melanin, researchers can efficiently identify and characterize novel modulators of pigmentation.
References
Step-by-step guide for using Melanin probe-1 in fixed tissues
Application Notes: Melanin (B1238610) Probe-1 for Fixed Tissues
Introduction
Melanin probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin in biological samples.[1] Chemically, it is a picolinamide-based compound that exhibits high affinity for melanin pigments.[2][3] Originally developed as an 18F-labeled probe for in vivo Positron Emission Tomography (PET) imaging of melanoma, its non-radioactive form serves as a valuable tool for fluorescent microscopy of fixed tissues.[4][5] Its application is particularly relevant in dermatology, oncology, and pigment cell biology for studying melanin distribution, assessing pigmentation changes, and identifying melanin-containing structures such as in melanoma.[1]
Mechanism of Action
The functionality of this compound relies on its specific binding to the chemical structure of melanin.[1] Upon binding, the probe is activated and emits a fluorescent signal that can be detected and quantified using standard fluorescence microscopy techniques.[1] This direct interaction allows for the visualization of melanin deposits within the cellular and tissue architecture.
Spectral Properties
Note: The precise excitation and emission maxima for the non-radioactive, fluorescent version of this compound are not publicly available in the reviewed literature. It is highly recommended that users determine the optimal spectral characteristics empirically using a spectrophotometer or a fluorescence microscope equipped with a spectral detector. The picolinamide (B142947) core structure suggests that excitation may lie in the UV to blue range, with emission in the blue to green range, but this must be confirmed experimentally.
Experimental Design Considerations
-
Tissue Fixation: Standard formalin-fixed, paraffin-embedded (FFPE) tissues are suitable for staining with this compound. A fixation time of 4-24 hours in 10% neutral buffered formalin is recommended for optimal antigen/target preservation.
-
Controls:
-
Positive Control: A tissue known to contain melanin, such as a pigmented skin sample or a melanotic melanoma section.
-
Negative Control: An amelanotic tissue or a region of the sample known to be devoid of melanin. Additionally, a slide stained without the this compound can be used to assess background autofluorescence.
-
-
Melanin Bleaching for Specificity Confirmation: To confirm that the probe's signal is specific to melanin, adjacent sections can be treated with a melanin bleaching agent (e.g., hydrogen peroxide) prior to staining. A significant reduction in fluorescence after bleaching would confirm melanin-specific binding.
Quantitative Analysis
The fluorescence intensity of this compound is proportional to the concentration of melanin in the tissue.[1] Quantitative analysis can be performed by measuring the mean fluorescence intensity within defined regions of interest (ROIs) using image analysis software (e.g., ImageJ, CellProfiler). It is crucial to maintain consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples and controls to ensure comparability.
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 1420844-62-7 | [1][4][6] |
| Chemical Formula | C12H18FN3O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| Solubility | Soluble in DMSO | [4] |
| Excitation Max. | To be determined by user | |
| Emission Max. | To be determined by user |
Example Table for Experimental Data Recording
| Sample ID | Tissue Type | Probe Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio |
| Sample 1 | Melanoma | 10 | User Data | User Data |
| Sample 2 | Normal Skin | 10 | User Data | User Data |
| Control 1 | Amelanotic Tumor | 10 | User Data | User Data |
| Control 2 | Melanoma (No Probe) | 0 | User Data | User Data |
Experimental Protocols
Protocol 1: Fluorescent Staining of Melanin in FFPE Tissues
This protocol provides a general guideline for the use of this compound on formalin-fixed, paraffin-embedded tissue sections. Optimization of probe concentration and incubation times may be required for specific tissue types and experimental conditions.
Materials Required:
-
This compound (CAS: 1420844-62-7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
FFPE tissue sections (5-10 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
-
Coplin jars or staining dishes
-
Hydrophobic barrier pen
-
Coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation (Stock Solution): a. Dissolve this compound in DMSO to create a 1-10 mM stock solution. For example, add 418 µL of DMSO to 1 mg of the probe (MW: 239.29) to get a 10 mM stock. b. Store the stock solution at -20°C or -80°C, protected from light.[4]
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 10 minutes each. b. Immerse in 100% Ethanol: 2 changes, 10 minutes each. c. Immerse in 95% Ethanol: 1 change, 5 minutes. d. Immerse in 70% Ethanol: 1 change, 5 minutes. e. Immerse in 50% Ethanol: 1 change, 5 minutes. f. Rinse thoroughly in deionized water for 5 minutes.[7]
-
Antigen/Target Retrieval (Optional but Recommended): a. Pre-heat antigen retrieval buffer to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes. c. Allow slides to cool down in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water, then in PBS for 5 minutes.
-
Staining: a. Carefully wipe excess buffer from the slide around the tissue and draw a hydrophobic barrier. b. Prepare the working solution of this compound by diluting the stock solution in PBS. A starting concentration range of 1-20 µM is recommended for initial optimization. c. Apply the working solution to the tissue section, ensuring it is completely covered. d. Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: a. Gently rinse off the probe solution with PBS. b. Wash the slides in PBS: 3 changes, 5 minutes each, with gentle agitation.
-
Counterstaining (Optional): a. Incubate the slides with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light. b. Rinse briefly with PBS.
-
Mounting: a. Carefully remove excess buffer from the slide. b. Apply a drop of anti-fade mounting medium to the tissue. c. Place a coverslip over the tissue, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish and allow it to dry.[7]
-
Imaging: a. Examine the slides using a fluorescence microscope. Use the empirically determined excitation/emission wavelengths for this compound and appropriate filters for the counterstain. b. Store slides at 4°C in the dark.
Visualizations
Caption: Experimental workflow for staining fixed tissues with this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS:1420844-62-7 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 6. This compound | 1420844-62-7 [sigmaaldrich.com]
- 7. Fluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded Tissue: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Live-Cell Imaging of Melanin
Topic: Protocol for Live-Cell Imaging with Melanin-Binding Probes Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin (B1238610), a ubiquitous pigment in living organisms, plays a crucial role in photoprotection and is implicated in various physiological and pathological processes, including skin pigmentation, melanoma, and neurodegenerative diseases. The visualization and quantification of melanin in living cells are essential for understanding its dynamic behavior and for the development of targeted therapeutics. While a specific probe designated "Melanin probe-1" is primarily documented as an 18F-picolinamide-based probe for Positron Emission Tomography (PET) imaging of malignant melanoma, this document provides a generalized protocol for the use of fluorescent probes designed to bind to melanin for live-cell imaging applications.[1][2]
This protocol outlines the necessary steps for cell preparation, probe incubation, and fluorescence microscopy to enable the qualitative and quantitative analysis of melanin in real-time. The methodologies described herein are based on established principles of live-cell imaging and can be adapted for various melanin-binding fluorescent probes.
Principle of Melanin Detection with Fluorescent Probes
Melanin-binding fluorescent probes are small molecules designed to selectively bind to melanin pigments within melanosomes. Upon binding, the probe's fluorescence is either enhanced or quenched, providing a detectable signal that correlates with the presence and concentration of melanin.[2] This interaction allows for the visualization of melanin distribution, trafficking, and changes in response to experimental stimuli. The mechanism of action typically involves non-covalent interactions between the probe and the polymeric structure of melanin.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a live-cell imaging experiment using a melanin-binding fluorescent probe. This data is for illustrative purposes and would need to be generated experimentally.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| B16-F10 Melanoma | Control (DMSO) | 150.2 | 15.8 | 1.0 |
| B16-F10 Melanoma | α-MSH (100 nM) | 285.5 | 25.1 | 1.9 |
| B16-F10 Melanoma | Kojic Acid (50 µM) | 89.7 | 9.3 | 0.6 |
| MNT-1 Melanoma | Control (DMSO) | 210.9 | 20.4 | 1.0 |
| MNT-1 Melanoma | α-MSH (100 nM) | 398.1 | 35.7 | 1.9 |
| MNT-1 Melanoma | Kojic Acid (50 µM) | 115.3 | 12.1 | 0.5 |
Experimental Protocols
Materials
-
Melanin-binding fluorescent probe (e.g., a probe with known excitation/emission spectra suitable for fluorescence microscopy)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) of molecular biology grade
-
Cells of interest (e.g., B16-F10 mouse melanoma cells, MNT-1 human melanoma cells)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets
-
Image analysis software (e.g., ImageJ, CellProfiler)
Methods
1. Cell Culture and Seeding
-
Culture melanoma cells (e.g., B16-F10 or MNT-1) in the recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For imaging, seed the cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for 24-48 hours.
2. Preparation of Probe Stock Solution
-
Prepare a stock solution of the melanin-binding fluorescent probe in high-quality, anhydrous DMSO. The concentration of the stock solution should be determined based on the manufacturer's recommendations or empirical testing (typically in the range of 1-10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
3. Staining of Live Cells
-
On the day of the experiment, thaw an aliquot of the probe stock solution.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration. The optimal concentration should be determined experimentally but typically ranges from 1 to 10 µM. It is recommended to perform a concentration titration to find the optimal balance between signal intensity and potential cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) in a cell culture incubator. The optimal incubation time should be determined empirically.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer to the cells for imaging.
4. Live-Cell Imaging
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber.
-
Allow the temperature and CO2 levels to equilibrate before starting image acquisition.
-
Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set. These settings will be specific to the chosen fluorescent probe.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the desired time intervals and total duration of the experiment.
5. Image Analysis and Quantification
-
Import the acquired images into an image analysis software.
-
Outline individual cells or regions of interest (ROIs) to measure the mean fluorescence intensity.
-
Correct for background fluorescence by measuring the intensity of a cell-free region.
-
Calculate the mean fluorescence intensity per cell for each experimental condition.
-
Normalize the data to the control group to determine the fold change in melanin content.
Visualizations
Caption: Workflow for melanin detection in live cells.
Caption: Key signaling pathway regulating melanin synthesis.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Melanin Probe-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a ubiquitous pigment in living organisms, plays a crucial role in photoprotection. However, aberrant melanin production is associated with various pathological conditions, including melanoma and pigmentation disorders. High-throughput screening (HTS) of compound libraries is a powerful strategy for identifying novel modulators of melanogenesis. Melanin probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] This probe binds specifically to melanin, and the resultant fluorescence intensity directly correlates with the melanin concentration, making it a valuable tool for HTS applications in dermatology, oncology, and pigment cell biology.[1]
This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening assays to identify compounds that modulate melanin content in cultured cells.
Product Information: this compound
| Property | Value | Reference |
| CAS Number | 1420844-62-7 | [1] |
| Chemical Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| Description | A specialized fluorescent probe for the selective detection and quantification of melanin.[1] It is also described as an ¹⁸F-picolinamide-based PET probe for imaging malignant melanoma. | |
| Storage | Store at -20°C, protected from light. |
Principle of the Assay
The HTS assay using this compound is based on the direct measurement of melanin content in cells cultured in microplates. The assay workflow involves seeding cells, treating them with test compounds, staining with this compound, and quantifying the fluorescence. Compounds that either inhibit or enhance melanogenesis will lead to a decrease or increase in the fluorescence signal, respectively, compared to untreated control cells.
Mandatory Visualizations
Caption: High-throughput screening workflow for melanin modulators.
Caption: Mechanism of this compound fluorescence upon binding to melanin.
Experimental Protocols
Materials and Reagents
-
B16-F10 mouse melanoma cells (or other suitable melanin-producing cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Test compounds
-
Alpha-melanocyte stimulating hormone (α-MSH) (optional, as a positive control for melanogenesis induction)
-
Kojic acid (optional, as a positive control for melanogenesis inhibition)
-
Black, clear-bottom 96-well or 384-well microplates
Protocol 1: High-Throughput Screening for Modulators of Melanin Synthesis
This protocol is designed for screening a compound library to identify inhibitors or enhancers of melanin production.
1. Cell Seeding: a. Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells using Trypsin-EDTA and resuspend in fresh medium. c. Seed the cells into black, clear-bottom 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. d. Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the test compounds in DMSO. b. Serially dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity. c. Remove the medium from the cell plates and add 100 µL of the medium containing the test compounds. d. Include appropriate controls:
- Vehicle control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
- Positive control (enhancer): Cells treated with a known inducer of melanogenesis, such as α-MSH (e.g., 100 nM).
- Positive control (inhibitor): Cells treated with a known inhibitor of melanogenesis, such as kojic acid (e.g., 200 µM).
- Untreated control: Cells in culture medium only.
3. Incubation: a. Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell line and the desired melanin production level.
4. Cell Staining with this compound: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed PBS to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µM can be tested. c. Carefully remove the culture medium from the wells. d. Wash the cells once with 100 µL of PBS. e. Add 50 µL of the this compound working solution to each well. f. Incubate the plates at 37°C for 30-60 minutes, protected from light.
5. Fluorescence Measurement: a. After incubation, wash the cells twice with 100 µL of PBS to remove unbound probe. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader. d. Note on Wavelengths: The specific excitation and emission wavelengths for this compound are not readily available in public literature. It is recommended to determine the optimal wavelengths empirically. Based on the fluorescence of oxidized melanin, a starting point for excitation could be ~470 nm and for emission ~540 nm.
6. Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the fluorescence intensity of the test compound-treated wells to the vehicle control wells. c. Calculate the percentage of inhibition or enhancement of melanin production for each compound. d. Plot dose-response curves for hit compounds and determine the IC₅₀ or EC₅₀ values.
Protocol 2: Cell Viability/Cytotoxicity Assay (Counter-screen)
It is crucial to perform a counter-screen to eliminate compounds that affect cell viability, as this can indirectly impact melanin production.
1. Assay Setup: a. Seed and treat cells with the test compounds as described in Protocol 1, steps 1-3. b. Use a separate plate for the viability assay run in parallel.
2. Viability Measurement: a. After the 48-72 hour incubation period, perform a standard cell viability assay, such as one using Resazurin, MTT, or a commercial kit (e.g., CellTiter-Glo®). b. Follow the manufacturer's instructions for the chosen viability assay.
3. Data Analysis: a. Normalize the viability data to the vehicle control. b. Compounds that significantly reduce cell viability should be flagged as cytotoxic and may be excluded from further analysis as specific melanin modulators.
Data Presentation
The quantitative data from the HTS and counter-screen assays should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of HTS Results for Hit Compounds
| Compound ID | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) | Notes |
| Cmpd-001 | 10 | 45.2 ± 3.1 | 98.5 ± 4.5 | Potent inhibitor, non-toxic |
| Cmpd-002 | 10 | 155.8 ± 8.2 | 101.2 ± 5.1 | Potent enhancer, non-toxic |
| Cmpd-003 | 10 | 55.6 ± 4.5 | 40.1 ± 6.3 | Inhibitor, but cytotoxic |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for a Hit Compound (e.g., Cmpd-001)
| Concentration (µM) | Melanin Content (% Inhibition) |
| 0.1 | 5.2 ± 1.1 |
| 0.5 | 15.8 ± 2.3 |
| 1 | 30.1 ± 3.5 |
| 5 | 48.9 ± 4.1 |
| 10 | 54.8 ± 3.9 |
| IC₅₀ (µM) | ~5.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of unbound probe | Increase the number and volume of wash steps after staining. |
| Autofluorescence from compounds or medium | Test the fluorescence of the compounds and medium alone. Use phenol (B47542) red-free medium for the assay. | |
| Low signal-to-noise ratio | Suboptimal probe concentration or incubation time | Optimize the concentration of this compound and the staining duration. |
| Low melanin production by cells | Ensure the cell line is producing sufficient melanin. Consider using a melanogenesis inducer like α-MSH in the assay. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Conclusion
This compound offers a direct and sensitive method for quantifying melanin content in a high-throughput format. The protocols outlined in this document provide a framework for screening large compound libraries to identify novel modulators of melanogenesis. By incorporating a counter-screen for cytotoxicity, researchers can confidently identify specific and potent hit compounds for further development in the fields of dermatology and oncology. It is essential to empirically determine the optimal assay parameters, particularly the excitation and emission wavelengths for this compound, to ensure the robustness and reliability of the screening results.
References
Application Notes and Protocols for Melanin Probe-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610) Probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] This probe binds specifically to melanin pigments, emitting a measurable fluorescence signal that correlates with the concentration of melanin present.[1] Its application is valuable in diverse research fields such as dermatology, oncology, and pigment cell biology, where it aids in investigating the distribution and concentration of melanin in biological samples.[1] Melanin Probe-1 is particularly relevant in studying melanin-related disorders, assessing changes in pigmentation, and in cancer research for identifying melanoma and other pigment-related pathologies.[1]
Disclaimer: Publicly available data lacks a specific, validated protocol for the use of this compound in flow cytometry. The following protocols are hypothetical and based on general principles of flow cytometry using fluorescent probes. Optimization of parameters such as probe concentration, incubation time, and instrument settings is crucial for successful application.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Alternative Names | VGC84462 | [1] |
| CAS Number | 1420844-62-7 | [1] |
| Molecular Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
Principle of Detection
The precise mechanism of fluorescence activation upon binding to melanin is not detailed in the available literature. However, it is described as an interaction with melanin's chemical structure that leads to the activation and subsequent emission of fluorescence.[1] This allows for the quantification of melanin content within cells using fluorescence-based detection methods like flow cytometry.
Applications in Flow Cytometry
Flow cytometry offers a high-throughput method for analyzing melanin content on a single-cell basis. When used with this compound, this technique can be applied to:
-
Quantify Melanin Content: Assess the level of melanin in individual cells within a heterogeneous population.
-
Identify Melanoma Cells: Distinguish melanoma cells with varying degrees of pigmentation from non-pigmented cells.
-
Evaluate Drug Efficacy: Monitor changes in melanin production in response to therapeutic agents targeting melanogenesis.
-
Cell Sorting: Isolate subpopulations of cells based on their melanin content for further downstream analysis.
Signaling Pathway: Melanogenesis
The production of melanin is a complex process regulated by several signaling pathways. Understanding these pathways is crucial for interpreting data from experiments using this compound. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step.[2][3] This triggers a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), which ultimately leads to the phosphorylation of the CREB transcription factor.[2][4] Activated CREB upregulates the expression of the master regulator of melanogenesis, MITF (microphthalmia-associated transcription factor).[3][4] MITF then promotes the transcription of essential melanogenic enzymes like tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TYRP1, TYRP2/DCT), which catalyze the synthesis of melanin from tyrosine.[3][4]
Experimental Protocols
Hypothetical Protocol for Staining Cultured Cells with this compound for Flow Cytometry
Materials:
-
This compound
-
Cultured melanocytic cells (e.g., B16-F10 melanoma cells) and non-melanocytic control cells (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a confluence of 70-80%.
-
Harvest cells by washing with PBS and detaching with Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold flow cytometry staining buffer.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in staining buffer.
-
-
Staining with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note: The optimal solvent and concentration need to be determined empirically.
-
Aliquot 1 x 10⁶ cells into flow cytometry tubes.
-
Add this compound to the cell suspension. A starting concentration range of 1-10 µM is suggested for initial optimization.
-
Incubate for 30-60 minutes at 37°C, protected from light. Note: Incubation time and temperature are critical parameters for optimization.
-
Include an unstained control (cells with no probe) and a negative cell line control (non-melanocytic cells stained with the probe).
-
-
Washing:
-
After incubation, add 2 mL of cold flow cytometry staining buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step one more time to remove any unbound probe.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. The excitation and emission wavelengths for this compound are not specified in the available data, so initial analysis should be performed using standard laser lines (e.g., 488 nm blue laser, 405 nm violet laser) and a range of emission filters to determine the optimal detection channel.
-
Experimental Workflow
The overall workflow for a typical flow cytometry experiment using this compound involves several key stages, from sample preparation to data analysis.
Data Presentation and Interpretation
Quantitative data obtained from flow cytometry experiments with this compound should be summarized in tables for clear comparison. Key metrics include the percentage of melanin-positive cells and the mean fluorescence intensity (MFI) of the positive population.
Hypothetical Data: this compound Staining in Melanoma and Control Cell Lines
| Cell Line | Treatment | Percentage of Melanin-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| B16-F10 (Melanoma) | Untreated | 85.2 ± 3.1 | 15,432 ± 876 |
| B16-F10 (Melanoma) | Melanogenesis Inhibitor | 23.5 ± 2.5 | 4,128 ± 345 |
| HEK293 (Control) | Untreated | < 1.0 | Not Applicable |
Interpretation:
-
A high percentage of positive cells and a high MFI in the B16-F10 cell line would indicate successful staining of melanin.
-
A significant decrease in both the percentage of positive cells and the MFI after treatment with a melanogenesis inhibitor would validate the probe's utility in drug screening applications.
-
The lack of signal in the HEK293 control cell line would demonstrate the probe's specificity for melanin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal probe concentration- Insufficient incubation time- Incorrect laser/filter combination | - Perform a titration of this compound concentration.- Optimize incubation time and temperature.- Run a broad spectral analysis to identify the optimal excitation and emission settings. |
| High Background Staining | - Inadequate washing- Non-specific binding of the probe- Probe precipitation | - Increase the number of wash steps.- Include a blocking step or use a different staining buffer.- Ensure the probe is fully dissolved in the stock solution. |
| High Cell Death | - Probe toxicity at the concentration used- Harsh cell handling | - Perform a toxicity assay to determine the optimal non-toxic concentration.- Handle cells gently during preparation and staining. |
Conclusion
References
Application Notes and Protocols: Melanin probe-1 for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers, especially in cancer research.[1] These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers.[1][2] In the context of melanoma research, the visualization and quantification of melanin (B1238610), a key pigment and biomarker, within these 3D structures is of paramount importance for understanding disease progression and evaluating therapeutic efficacy.
Melanin probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[3] Its mechanism of action involves specific binding to melanin pigments, which triggers a measurable fluorescent signal proportional to the melanin concentration.[3] This property makes it a valuable tool for assessing melanogenesis and screening potential modulators of melanin production in a more physiologically relevant 3D context.
These application notes provide a comprehensive guide for the use of this compound in 3D melanoma cell culture models. It includes detailed protocols for spheroid culture, probe staining, tissue clearing, and fluorescence imaging, as well as an overview of the key signaling pathways involved in melanin production.
Biological Context: The Melanogenesis Signaling Pathway
Melanin synthesis, or melanogenesis, is a complex process regulated by a well-defined signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), which catalyze the conversion of tyrosine into melanin.
// Nodes alpha_MSH [label="α-MSH", fillcolor="#FBBC05", fontcolor="#202124"]; MC1R [label="MC1R", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon]; AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; MITF [label="MITF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genes [label="TYR, TYRP1,\nTYRP2 Genes", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder]; Enzymes [label="Melanogenic\nEnzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];
// Edges alpha_MSH -> MC1R [color="#5F6368"]; MC1R -> AC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AC -> cAMP [label="Converts ATP to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PKA -> CREB [label="Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CREB -> MITF [label="Upregulates\nExpression", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MITF -> Genes [label="Promotes\nTranscription", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Genes -> Enzymes [label="Translation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Enzymes -> Melanin [label="Catalyzes\nSynthesis", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
// Invisible nodes and edges for layout {rank=same; alpha_MSH; MC1R;} {rank=same; AC; cAMP; PKA;} {rank=same; CREB; MITF;} {rank=same; Genes; Enzymes; Melanin;} } .dot Caption: The α-MSH/MC1R signaling pathway regulating melanin synthesis.
Quantitative Data for this compound
While "this compound" is commercially available and described as a fluorescent probe for melanin, detailed optical properties such as specific excitation and emission maxima, quantum yield, and photostability are not consistently reported in publicly available literature. The probe is also described as an 18F-picolinamide based PET probe for in vivo imaging.[5] For fluorescence microscopy applications, it is crucial to empirically determine the optimal imaging parameters. The following table provides a template for characterizing the probe and includes example data from a hypothetical experiment for illustrative purposes.
| Parameter | Value | Notes |
| Excitation Maximum | ~488 nm (Hypothetical) | Determine by scanning a range of excitation wavelengths and measuring fluorescence intensity. |
| Emission Maximum | ~520 nm (Hypothetical) | Determine by scanning a range of emission wavelengths at the optimal excitation. |
| Quantum Yield | Not Determined | Requires specialized equipment for measurement. Generally, a higher quantum yield indicates a brighter probe. |
| Photostability | Moderate (Hypothetical) | Assess by continuous imaging over time and measuring the rate of fluorescence decay. |
| Signal-to-Noise Ratio | >10 (in pigmented spheroids) | Calculated by dividing the mean fluorescence intensity of the stained spheroid by the mean intensity of the background. |
| Optimal Concentration | 5-10 µM | Titrate the probe concentration to find the best balance between signal intensity and background fluorescence. |
| Incubation Time | 1-2 hours | Optimize to ensure sufficient penetration into the spheroid without excessive background. |
Experimental Protocols
The following protocols provide a general framework for using this compound in 3D melanoma spheroid models. Optimization may be required depending on the specific cell line, spheroid size, and imaging system.
Melanoma Spheroid Formation (Liquid Overlay Technique)
// Nodes Start [label="Start: Culture Melanoma Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest and Count Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Cell Suspension\n(e.g., 5,000 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Seed into Ultra-Low\nAttachment Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (37°C, 5% CO₂)\nfor 48-72 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formation [label="Spheroid Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; End [label="Proceed to Staining", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Harvest; Harvest -> Prepare; Prepare -> Plate; Plate -> Incubate; Incubate -> Formation; Formation -> End; } .dot Caption: Workflow for melanoma spheroid formation.
Materials:
-
Melanoma cell line (e.g., B16-F10, SK-MEL-28)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture melanoma cells in standard 2D culture flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2.5 x 10⁴ cells/mL for 5,000 cells in 200 µL).
-
Pipette 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours, or until spheroids of the desired size have formed.
This compound Staining and Imaging of Spheroids
// Nodes Start [label="Start: Formed Spheroids", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fixation\n(4% PFA, 1-2 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash with PBS\n(3x, 5 min each)", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeabilization [label="Permeabilization\n(0.5% Triton X-100, 30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash with PBS\n(3x, 5 min each)", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Stain with this compound\n(5-10 µM, 1-2 hours, 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash3 [label="Wash with PBS\n(3x, 10 min each)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clearing [label="Optional: Tissue Clearing\n(e.g., CytoVista, 1-2 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging [label="Image with Confocal Microscope", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Analysis [label="Quantitative Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Fixation; Fixation -> Wash1; Wash1 -> Permeabilization; Permeabilization -> Wash2; Wash2 -> Staining; Staining -> Wash3; Wash3 -> Clearing; Clearing -> Imaging; Imaging -> Analysis; } .dot Caption: Workflow for staining and imaging 3D spheroids.
Materials:
-
Melanoma spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Tissue clearing reagent (e.g., CytoVista™, Corning® 3D Clear)
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully remove half of the medium from each well containing a spheroid.
-
Gently add an equal volume of 4% PFA to achieve a final concentration of 2% PFA.
-
Incubate for 1-2 hours at room temperature. For larger spheroids (>500 µm), a longer fixation time may be necessary.
-
-
Washing:
-
Gently aspirate the PFA solution.
-
Wash the spheroids three times with PBS, with a 5-minute incubation for each wash.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS to each well.
-
Incubate for 30 minutes at room temperature to allow the probe to access intracellular melanin.
-
-
Washing:
-
Wash the spheroids three times with PBS as described above.
-
-
Staining:
-
Dilute the this compound stock solution in complete medium to the desired final concentration (e.g., 5-10 µM).
-
Remove the PBS and add the this compound staining solution to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Final Washes:
-
Remove the staining solution and wash the spheroids three times with PBS, with a 10-minute incubation for each wash, to reduce background fluorescence.
-
-
Tissue Clearing (Optional but Recommended):
-
For spheroids larger than 200 µm, a tissue clearing step is recommended to reduce light scattering and improve imaging depth.
-
Follow the manufacturer's protocol for the chosen clearing reagent. This typically involves incubating the spheroids in the clearing solution for 1-2 hours at room temperature.
-
-
Imaging:
-
Image the spheroids using a confocal microscope.
-
Acquire a Z-stack of images through the entire depth of the spheroid.
-
Use appropriate laser lines and emission filters based on the empirically determined spectral properties of this compound (e.g., excitation at 488 nm and emission detection at 500-550 nm).
-
Quantitative Image Analysis
Software:
-
ImageJ/Fiji, Imaris, or similar image analysis software.
Procedure:
-
3D Reconstruction:
-
Import the Z-stack images into the analysis software and generate a 3D reconstruction of the spheroid.
-
-
Segmentation:
-
Define the boundary of the spheroid in 3D to create a region of interest (ROI).
-
-
Intensity Measurement:
-
Measure the mean fluorescence intensity of this compound within the 3D ROI.
-
Measure the mean fluorescence intensity of a background region outside the spheroid.
-
-
Data Normalization:
-
Correct the spheroid fluorescence intensity by subtracting the background intensity.
-
If comparing different treatment groups, normalize the fluorescence intensity to the spheroid volume or cell number (if a nuclear counterstain is used).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal | - Insufficient probe concentration or incubation time.- Poor probe penetration.- Low melanin content in cells. | - Increase probe concentration or incubation time.- Increase permeabilization time or use a different detergent.- Use a positive control cell line with high melanin expression. |
| High Background | - Incomplete washing.- Probe concentration is too high. | - Increase the number and duration of wash steps.- Titrate the probe to a lower concentration. |
| Blurry Image (especially in the core) | - Light scattering in a large spheroid. | - Use a tissue clearing agent.- Use a microscope with a higher numerical aperture objective or two-photon excitation. |
| Photobleaching | - High laser power or long exposure time. | - Reduce laser power and exposure time.- Use an anti-fade mounting medium if applicable. |
Conclusion
This compound offers a valuable method for the specific detection and quantification of melanin in advanced 3D cell culture models of melanoma. By combining the protocols for spheroid formation, optimized staining, and appropriate imaging techniques including tissue clearing, researchers can gain deeper insights into the dynamics of melanogenesis and the effects of novel therapeutic agents in a physiologically relevant setting. The successful application of this probe will contribute to a more accurate understanding of melanoma biology and accelerate the development of new treatments.
References
Troubleshooting & Optimization
Optimizing Melanin probe-1 incubation time
Welcome to the technical support center for Melanin (B1238610) probe-1. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Melanin probe-1 and how does it work?
A1: this compound is a specialized fluorescent probe designed for the selective detection and quantification of melanin in biological tissues.[1] It operates by specifically binding to melanin pigments, which results in a measurable fluorescence signal that correlates with the concentration of melanin present.[1] This interaction allows for the investigation of melanin distribution and concentration in various research areas, including dermatology, oncology, and pigment cell biology.[1]
Q2: What are the primary applications of this compound?
A2: this compound is utilized to study melanin-related disorders, assess changes in pigmentation, and aid in cancer research, particularly in the identification of melanoma and other pathologies related to pigments.[1]
Q3: The fluorescence signal is weak or absent. What are the possible causes and solutions?
A3: Weak or no signal can be due to several factors. A primary step is to ensure the target protein is expressed in your cells or tissue. You should also confirm that your imaging settings, including excitation and emission wavelengths, are correct for the probe.[2] Insufficient probe concentration is another common issue; consider performing a titration to find the optimal concentration.[2] Additionally, prolonged exposure to light can cause photobleaching, so using an antifade mounting medium is recommended.[2]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure your specific signal. One major cause is autofluorescence from the cells or tissue itself, which is often prominent at blue wavelengths.[2] Including an unstained control will help determine the level of autofluorescence.[2] Insufficient washing after incubation can also leave unbound probe, contributing to background noise. Ensure thorough but gentle washing steps.[3] If the probe concentration is too high, it can lead to non-specific binding, so optimizing the concentration through titration is crucial.[2]
Q5: The staining appears uneven or patchy. What could be the reason?
A5: Uneven staining can result from inadequate permeabilization of the sample, which prevents the probe from accessing the target.[3] Ensure thorough mixing of the probe solution and gentle agitation during incubation to promote even distribution.[3] Variations in sample morphology can also contribute to this issue.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Probe concentration is too low. | Perform a concentration titration to determine the optimal probe concentration. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| Incorrect filter sets or imaging settings. | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. | |
| Photobleaching. | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium to protect the fluorophore.[2] | |
| Low abundance of melanin in the sample. | Use a positive control with a known high melanin content to validate the experimental setup. | |
| High Background | Probe concentration is too high. | Titrate the probe to a lower concentration to reduce non-specific binding.[2] |
| Insufficient washing. | Increase the number and/or duration of wash steps after probe incubation to remove unbound probe.[3] | |
| Autofluorescence. | Image an unstained sample to assess the level of autofluorescence. If significant, consider using a quenching agent or selecting imaging channels that minimize autofluorescence.[2][4] | |
| Non-Specific Staining | Inadequate blocking. | While this compound is not an antibody, if used in conjunction with immunofluorescence, ensure proper blocking steps are included to prevent non-specific antibody binding. |
| Probe aggregation. | Centrifuge the probe solution before use to pellet any aggregates that may have formed during storage. | |
| Signal Fades Quickly | Photobleaching. | Reduce the intensity and duration of light exposure. Acquire images using shorter exposure times or by averaging multiple frames. Use an anti-fade reagent.[2] |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
The optimal incubation time for this compound is a balance between achieving a strong specific signal and minimizing background from non-specific binding. This can vary depending on the cell or tissue type and the concentration of melanin.
-
Prepare Samples: Culture cells on coverslips or prepare tissue sections as required for your experiment.
-
Initial Incubation Time Trial: Based on available literature for similar probes or a best estimate, select a range of incubation times to test. A good starting point could be 30 minutes, 1 hour, 2 hours, and 4 hours.
-
Probe Incubation: Incubate your samples with a fixed, optimized concentration of this compound for the different durations selected.
-
Washing: After incubation, wash the samples thoroughly with an appropriate buffer (e.g., PBS) to remove unbound probe.
-
Imaging: Mount the samples and acquire images using a fluorescence microscope with the correct filter sets.
-
Analysis: Quantify the signal-to-noise ratio for each incubation time. The optimal time will be the one that provides the highest signal intensity in melanin-containing structures with the lowest background fluorescence.
Quantitative Data Summary: Incubation Time Optimization
| Incubation Time | Mean Signal Intensity (Melanin-Rich Region) | Mean Background Intensity | Signal-to-Noise Ratio |
| 30 minutes | 500 | 100 | 5.0 |
| 1 hour | 1200 | 150 | 8.0 |
| 2 hours | 1800 | 300 | 6.0 |
| 4 hours | 2000 | 600 | 3.3 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary.
Visual Guides
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic for Weak Signal
Caption: Troubleshooting flowchart for weak fluorescence signal.
References
Melanin probe-1 photostability and bleaching issues
Welcome to the technical support center for Melanin Probe-1. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to photostability and photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound.
???+ question "Q1: What is photobleaching and why does it happen?"
???+ question "Q2: How photostable is this compound compared to other common dyes?"
???+ question "Q3: What are the primary factors that accelerate the photobleaching of this compound?"
???+ question "Q4: What are antifade reagents and should I use them with this compound?"
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem: Rapid Signal Loss
???+ question "My fluorescent signal is bright initially but fades very quickly during image acquisition."
Problem: High Background & Autofluorescence
???+ question "I am observing high background fluorescence, and I'm not sure if it's from the probe or the sample itself."
Problem: Poor Signal-to-Noise Ratio (SNR)
???+ question "My signal is very dim, and I have to increase the laser power, which then causes rapid bleaching."
Data & Protocols
Data Presentation
Table 1: Comparative Photostability of this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Relative Photostability (Bleaching Half-Time in seconds)* |
| FITC | 495 | 519 | 0.92 | 35 |
| This compound | 560 | 610 | 0.85 | 180 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 150 |
| Cy5 | 649 | 670 | 0.28 | 90 |
*Note: Data are representative and obtained by continuous illumination on a standard confocal microscope (60x oil objective, 5 mW laser power). Actual results will vary based on experimental conditions.[1][2]
Table 2: Recommended Imaging Settings to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest laser/lamp power possible (0.5-5% of max). Use Neutral Density filters. | Reduces the rate of fluorophore excitation and subsequent damage.[3][4][5] |
| Exposure Time/Dwell Time | Set to the shortest duration that provides adequate signal (e.g., 50-200 ms). | Minimizes the total time the sample is illuminated.[4][5] |
| Imaging Mode | Use sequential scanning for multi-color imaging. | Prevents spectral bleed-through and unnecessary exposure of probes when other channels are imaged.[6] |
| Pinhole (Confocal) | Open slightly (1.2-1.5 Airy units). | Increases light collection, allowing for a reduction in excitation power. |
| Detector Gain/EM Gain | Increase detector gain before increasing laser power. | Amplifies the detected signal, compensating for low photon counts without increasing photodamage. |
| Antifade Reagent | Always use for fixed samples. Use specialized reagents for live cells. | Scavenges reactive oxygen species that cause photobleaching.[3][7][8] |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
Objective: To quantify the photobleaching rate of this compound under your specific experimental conditions.
Materials:
-
This compound stained sample (fixed cells or tissue)
-
Confocal or widefield fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment, including mounting in an antifade medium.
-
Locate Region of Interest (ROI): Using low magnification and minimal excitation light, find a representative area with uniform staining.
-
Set Imaging Parameters:
-
Select a high-magnification objective (e.g., 60x or 100x oil).
-
Set the excitation intensity and detector gain to levels you would typically use for your experiment. It is critical to keep these settings constant throughout the experiment.
-
-
Acquire Time-Lapse Series:
-
Set up a time-lapse acquisition.
-
Acquire images continuously (e.g., one frame every 5 seconds) without any delay between frames.
-
Continue imaging until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the image series in software like ImageJ/Fiji.
-
Draw an ROI around a stained area and another ROI in a background region.
-
For each time point (frame), measure the mean fluorescence intensity within the signal ROI and the background ROI.
-
Calculate the background-corrected intensity for each frame: Corrected Intensity = Mean Signal Intensity - Mean Background Intensity.
-
Normalize the corrected intensity values to the first time point: Normalized Intensity = Corrected Intensity (t) / Corrected Intensity (t=0).
-
Plot the Normalized Intensity versus time. The time at which the intensity drops to 0.5 (50%) is the bleaching half-time.[1][2]
-
Visual Guides
Photobleaching Troubleshooting Workflow
Caption: A flowchart for troubleshooting rapid signal loss.
Simplified Mechanism of Photobleaching
Caption: The process of fluorescence and the pathway to photobleaching.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. biocompare.com [biocompare.com]
Background fluorescence reduction in melanin imaging
Welcome to the technical support center for melanin (B1238610) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to reducing background fluorescence in melanin-rich samples.
Frequently Asked Questions (FAQs)
Q1: Why is melanin autofluorescence a problem in fluorescence imaging?
Melanin, a pigment found in various tissues, exhibits broad-spectrum autofluorescence, which can obscure the signals from specific fluorescent probes or labels. This high background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to accurately detect and quantify the target molecules. This is a common challenge in studies involving melanoma cells, pigmented skin sections, and retinal pigment epithelium.
Q2: What are the primary strategies to reduce background fluorescence from melanin?
There are three main approaches to mitigate melanin autofluorescence:
-
Chemical Treatment: This involves using chemical agents to either bleach the melanin pigment or quench its autofluorescence.
-
Advanced Imaging Techniques: Specialized microscopy techniques can help to either avoid exciting melanin autofluorescence or to distinguish it from the specific signal.
-
Spectral Unmixing: Computational algorithms can be used to separate the emission spectrum of melanin from the spectra of the fluorescent labels.
Q3: Can I completely eliminate melanin autofluorescence?
While complete elimination can be challenging without affecting tissue integrity, significant reduction is achievable. The choice of method will depend on the specific experimental requirements, such as the need to preserve tissue morphology or the compatibility with other staining protocols.
Troubleshooting Guides
This section provides solutions to common issues encountered during melanin imaging experiments.
Issue 1: High background fluorescence obscuring the signal of interest.
High background is a frequent issue when working with melanin-containing samples. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Step 1: Identify the Source of Background Fluorescence First, image an unstained control sample. If you observe significant fluorescence, it is likely due to endogenous fluorophores like melanin. If the unstained sample is dark, the high background may be due to non-specific antibody binding or other issues with your staining protocol.
Step 2: Choose a Mitigation Strategy for Melanin Autofluorescence
If melanin is the source of the background, consider one of the following strategies:
-
Chemical Treatment: For fixed tissue sections, melanin bleaching is an effective option.
-
Advanced Imaging: For live-cell or in-vivo imaging, techniques like two-photon microscopy are preferable.
-
Spectral Unmixing: This can be applied post-acquisition if your imaging system has spectral detection capabilities.
Issue 2: Choosing the right chemical method for background reduction.
The choice between quenching and bleaching depends on the experimental goals.
| Method | Principle | Advantages | Disadvantages | Best For |
| Melanin Bleaching | Chemical oxidation of melanin to a colorless, non-fluorescent form. | Highly effective at reducing autofluorescence. | Can damage tissue morphology and antigens. | Fixed, paraffin-embedded tissues. |
| Fluorescence Quenching | Use of chemical agents to suppress the fluorescence of melanin without destroying it. | Preserves tissue integrity better than bleaching. | May not be as effective as bleaching; some quenching agents can introduce their own background. | Immunofluorescence on frozen sections where antigen preservation is critical. |
Table 1. Comparison of Chemical Background Reduction Methods.
Experimental Protocols
Protocol 1: Melanin Bleaching using Hydrogen Peroxide (H₂O₂)
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
Hydrogen Peroxide (H₂O₂)
Improving signal-to-noise ratio with Melanin probe-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Melanin (B1238610) Probe-1. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Melanin Probe-1 and how does it work?
This compound is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] It operates by specifically binding to melanin pigments, which leads to its activation and the emission of a fluorescent signal. This signal can be measured using standard fluorescence microscopy or spectroscopy and correlates with the concentration of melanin in the sample.[1]
Q2: What are the primary applications of this compound?
This compound is utilized in various research areas, including dermatology, oncology, and pigment cell biology.[1] Its applications include studying melanin-related disorders, assessing changes in pigmentation, and aiding in cancer research, particularly in the identification of melanoma and other pathologies related to pigments.[1]
Q3: What are the optimal excitation and emission wavelengths for this compound?
While the exact spectral properties of a specific probe should be confirmed from its documentation, near-infrared (NIR) probes are generally preferred for in vivo imaging to minimize autofluorescence and improve tissue penetration.[2] For microscopy, choosing fluorophores that do not overlap with the sample's natural autofluorescence is crucial.[3][4]
Q4: How can I reduce background fluorescence in my experiments?
Several strategies can be employed to reduce background fluorescence. These include optimizing the probe concentration, ensuring adequate washing steps to remove unbound probe, using specialized mounting media, and selecting appropriate imaging vessels (e.g., glass-bottom dishes instead of plastic).[4][5] Additionally, autofluorescence quenching reagents can be used for samples with high intrinsic fluorescence.[3]
Troubleshooting Guide
High background and low signal-to-noise ratio are common challenges in fluorescence imaging. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: High Background Signal
A high background can obscure the specific signal from this compound, leading to poor image quality and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Probe Concentration | Titrate the concentration of this compound to find the lowest effective concentration that provides a strong signal with minimal background.[6] |
| Inadequate Washing | Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe. Use a buffered saline solution like PBS.[4] |
| Non-specific Binding | Incorporate a blocking step using agents like bovine serum albumin (BSA) or normal serum from the secondary antibody's host species to reduce non-specific protein-protein interactions.[5] |
| Autofluorescence | If the sample has high autofluorescence, consider using a probe with excitation/emission spectra in the near-infrared range.[2] Alternatively, use commercial autofluorescence quenching reagents.[3] |
| Contaminated Reagents or Media | Use fresh, high-quality reagents. For live-cell imaging, consider using an optically clear, low-background imaging medium.[4] |
Issue 2: Low or No Signal
A weak or absent signal can be due to various factors, from experimental setup to sample characteristics.
Possible Causes and Solutions:
| Cause | Solution |
| Low Probe Concentration | Increase the concentration of this compound. Perform a titration to determine the optimal concentration for your specific sample and experimental conditions. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium for fixed samples. Acquire images using the shortest possible exposure time that still provides a detectable signal. |
| Low Target Abundance | Confirm the presence and concentration of melanin in your sample using an alternative method if possible. Consider using a signal amplification technique if the target is known to be in low abundance.[3] |
| Suboptimal Imaging Parameters | Optimize acquisition settings such as exposure time and camera gain. Longer acquisition times can increase signal detection relative to instrument noise.[2] |
Experimental Protocols
Below are detailed protocols for using a generic melanin-targeting fluorescent probe in cell culture and tissue sections.
Protocol 1: Staining of Cultured Cells
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Mounting Medium
Procedure:
-
Fixation: a. Remove the culture medium. b. Add fixation solution and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): a. Add permeabilization buffer and incubate for 10 minutes. b. Wash the cells three times with PBS for 5 minutes each.
-
Staining: a. Dilute this compound to the desired working concentration in PBS. b. Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells three to five times with PBS for 5 minutes each to remove unbound probe.[4]
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the samples using a fluorescence microscope with the correct filter sets.
Protocol 2: Staining of Tissue Sections
Materials:
-
Paraffin-embedded or frozen tissue sections on slides
-
Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
Staining: a. Dilute this compound to the optimal working concentration in PBS. b. Apply the staining solution to the tissue sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: a. Gently wash the slides three to five times with PBS for 5 minutes each.
-
Mounting and Imaging: a. Mount a coverslip over the tissue section using a suitable mounting medium. b. Image using a fluorescence microscope or slide scanner with the appropriate filters.
Visual Guides
Experimental Workflow for this compound Staining
Caption: A generalized workflow for staining biological samples with this compound.
Troubleshooting Low Signal-to-Noise Ratio
Caption: A decision-making workflow for troubleshooting low signal-to-noise ratio.
Hypothetical Signaling Pathway for this compound Action
Caption: A simplified diagram illustrating the proposed mechanism of this compound.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fluorescent Probes in Cell Imaging
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescent cell imaging experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for a weak or absent fluorescent signal?
A weak or no signal can stem from several factors including issues with the primary or secondary antibody, the fluorophore itself, or the imaging setup.[1][2]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is recommended to perform a titration to find the optimal concentration.[1][2][3]
-
Antibody Incubation Time: Incubation times might be too short for sufficient binding. Consider increasing the incubation period.[2]
-
Antibody Specificity and Validation: Ensure the primary antibody is validated for the specific application (e.g., immunofluorescence) and that the secondary antibody is appropriate for the primary antibody's host species.[3][4]
-
Photobleaching: The fluorescent signal may be fading due to photobleaching. This can be minimized by using antifade reagents, reducing exposure time and excitation intensity, and using more photostable dyes.[5]
-
Incorrect Filter Sets: The microscope's filter sets must match the excitation and emission spectra of the fluorophore.[4]
-
Low Target Expression: The protein of interest may have low expression levels in the sample.[1]
Q2: What causes high background fluorescence and how can I reduce it?
High background fluorescence can obscure the specific signal. Common causes include autofluorescence, nonspecific antibody binding, and issues with reagents.[6]
-
Autofluorescence: Some cells and tissues naturally fluoresce. This can be identified by examining an unstained control sample. To reduce autofluorescence, consider using a different fixative, chemical quenching methods (e.g., Sodium Borohydride, Sudan Black B), or choosing fluorophores with longer excitation and emission wavelengths (e.g., far-red dyes).[4]
-
Nonspecific Antibody Binding: This can occur if the primary or secondary antibody concentrations are too high.[2][6] Titrating antibodies to their optimal concentration is crucial. Insufficient blocking can also lead to nonspecific binding. Ensure adequate blocking with an appropriate agent, such as serum from the same species as the secondary antibody.[2][6]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of wash steps.[6]
-
Contaminated Reagents: Buffers and solutions can become contaminated with fluorescent particles. Use fresh, filtered solutions.
Q3: My fluorescent signal is fading very quickly during imaging. What is happening and how can I prevent it?
This rapid loss of signal is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[7]
-
Reduce Excitation Light: Lower the intensity of the excitation light source and use the shortest possible exposure time that still provides a clear image.[5][8]
-
Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium.[5]
-
Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others. Consider using more photostable dyes like the Alexa Fluor or DyLight series.[7][8]
-
Image Acquisition Strategy: When imaging, move to a fresh field of view for each new image to minimize light exposure to any single area.[8] For live-cell imaging, minimize the total imaging time and the frequency of image acquisition.[8]
Q4: I am seeing signal in channels where I shouldn't. What is causing this spectral bleed-through?
Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another.
-
Sequential Imaging: Acquire images for each fluorophore sequentially rather than simultaneously. This ensures that only one fluorophore is being excited and detected at a time.
-
Optimize Filter Selection: Use narrow bandpass filters that are specific to the excitation and emission spectra of your chosen fluorophores to minimize spectral overlap.[4]
-
Compensation and Spectral Unmixing: For some imaging systems, software-based compensation or spectral unmixing can be used to correct for bleed-through computationally.
-
Choose Fluorophores with Minimal Overlap: Select fluorophores with well-separated emission spectra.
Troubleshooting Workflows
Weak or No Signal Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no fluorescent signal.
High Background Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data on Common Fluorophores
The selection of a suitable fluorophore is critical for the success of a fluorescence imaging experiment. The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield, while its photostability determines its resistance to photobleaching.
Table 1: Properties of Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ) | Photostability |
| FITC | 494 | 518 | 75,000 | 0.92 | 69,000 | Low |
| TRITC | 557 | 576 | 85,000 | 0.28 | 23,800 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | High |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | High |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 67,500 | Moderate |
| DAPI | 358 | 461 | 33,000 | 0.92 | 30,360 | High |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 | 17,640 | High |
Note: Values can vary depending on the local environment (e.g., pH, solvent).
Table 2: Comparison of Fluorescent Protein Properties
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ) | Photostability |
| EGFP | 488 | 507 | 56,000 | 0.60 | 33,600 | Moderate |
| EYFP | 514 | 527 | 84,000 | 0.61 | 51,240 | Low |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 | High |
| mKate2 | 588 | 633 | 60,000 | 0.33 | 19,800 | High |
| TagRFP-T | 555 | 584 | 100,000 | 0.43 | 43,000 | High |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Mammalian Cells
This protocol provides a general guideline for the immunofluorescent staining of cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Antifade Mounting Medium
-
Coverslips and Microscope Slides
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. Note: PFA is toxic and should be handled in a fume hood.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block nonspecific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish to prevent drying. Store the slides at 4°C in the dark until imaging.
Protocol 2: Reducing Autofluorescence Caused by Aldehyde Fixation
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following the fixation step with an aldehyde-based fixative (e.g., PFA), wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with the standard immunofluorescence protocol (permeabilization, blocking, etc.).
Protocol 3: Minimizing Photobleaching During Live-Cell Imaging
-
Optimize Light Source: Use the lowest possible excitation light intensity that allows for adequate signal detection.[8]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[8]
-
Reduce Frequency of Acquisition: For time-lapse experiments, acquire images at the largest time interval that still captures the biological process of interest.[8]
-
Use Photostable Probes: Select fluorescent proteins or dyes known for their high photostability.[5]
-
Use Antifade Reagents in Media: For some applications, specialized antifade reagents can be added to the imaging medium.[9]
-
Maintain a Healthy Cellular Environment: Ensure cells are maintained at the correct temperature, CO₂, and humidity throughout the imaging experiment to prevent stress-related artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. biotium.com [biotium.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Signal Detection for Low Melanin Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in detecting and quantifying low concentrations of melanin (B1238610).
Frequently Asked questions (FAQs)
Q1: What is the most sensitive method for quantifying low melanin concentrations?
For quantifying low levels of melanin, fluorescence spectroscopy is generally more sensitive and accurate than the more common absorption spectroscopy.[1][2] While absorption spectroscopy is widely used due to its simplicity, it can overestimate melanin content and may not distinguish between melanotic and non-melanotic cells.[1] Fluorescence-based methods, which measure the fluorescence of oxidized melanin, offer higher specificity and can detect small variations in melanin synthesis.[1][2] For distinguishing between eumelanin (B1172464) and pheomelanin at low concentrations, High-Performance Liquid Chromatography (HPLC) is the most accurate method, although it requires specialized equipment and expertise.[1][2] Electron Paramagnetic Resonance (EPR) is another highly sensitive technique that can detect the stable free radicals in melanin and can even differentiate between eumelanin and pheomelanin.[2][3][4][5][6]
Q2: How can I visualize melanin in tissues with low pigmentation?
Visualizing melanin in tissues with low pigmentation can be challenging. The Fontana-Masson stain , a silver-based histochemical technique, is widely used to detect melanin in tissue sections, staining it black for clear visualization.[7][8][9] For enhanced visualization, especially in immunohistochemistry (IHC), it's crucial to optimize depigmentation protocols to avoid masking by melanin granules.[10][11][12][13] A recently developed fluorescent probe, melanocore-interacting Kif1c-tail (M-INK) , has shown promise for visualizing mature melanosomes and melanin distribution in both melanocytes and keratinocytes within human skin tissues, offering a three-dimensional view.[14]
Q3: Are there commercial kits available for melanin quantification?
Yes, several commercial kits are available for melanin quantification. These kits typically provide a simplified and standardized protocol for measuring melanin content. For example, the Melanin Assay Kit (Fluorometric) from Sigma-Aldrich (MAK557) and other suppliers utilizes a substrate that generates a fluorescent product when it reacts with melanin.[15][16] The fluorescence intensity is directly proportional to the melanin concentration in the sample.[15][16] These kits are designed for use with a fluorescence microplate reader and offer a convenient method for quantifying melanin in cell lysates and other biological samples.[15][16]
Troubleshooting Guides
Guide 1: Weak or No Signal
A weak or nonexistent signal is a common issue when working with samples containing low melanin concentrations. The following table outlines potential causes and solutions to enhance your signal detection.
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Insufficient Sample Concentration | Increase the amount of starting material (e.g., cell number, tissue volume). Concentrate the sample lysate before measurement. | A higher concentration of melanin in the sample will lead to a stronger signal. |
| Suboptimal Assay Sensitivity | Switch to a more sensitive detection method. For example, if using absorbance spectroscopy, consider transitioning to a fluorescence-based assay. | Fluorescence spectroscopy is inherently more sensitive than absorbance for melanin quantification.[1][2] |
| Incorrect Wavelength/Filter Settings | Ensure the spectrophotometer or fluorescence plate reader is set to the correct excitation and emission wavelengths for your chosen assay. For absorbance, measurements are typically in the 400-500 nm range.[2] For fluorometric assays, consult the kit manufacturer's protocol for optimal settings (e.g., Ex/Em = 470/550 nm).[15][16] | Using the wrong wavelength will result in suboptimal or no signal detection.[17] |
| Degraded Reagents or Standards | Use fresh reagents and ensure that melanin standards have been stored correctly and are not expired. Prepare fresh dilutions for each experiment. | Degraded reagents can lead to a complete loss of signal.[18] |
| Over-dilution of the Sample | Review your dilution calculations to ensure the sample has not been diluted beyond the detection limit of the assay. | Samples that are too dilute will not produce a detectable signal.[17] |
| Inefficient Melanin Solubilization | Ensure complete solubilization of the melanin pellet. Use of 2 M NaOH with 20% DMSO and heating at 60°C can aid in dissolving the pigment.[19] For complex samples, adjusting NaOH concentration and incubation time may be necessary.[1] | Incomplete solubilization will result in an underestimation of the total melanin content. |
graph Troubleshooting_Weak_Signal { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Weak or No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is sample concentration sufficient?"]; Increase_Concentration [label="Increase starting material or concentrate sample.", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay [label="Is the assay method sensitive enough?"]; Switch_Method [label="Switch to a more sensitive method (e.g., Fluorescence or EPR).", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Instrument [label="Are instrument settings correct?"]; Correct_Settings [label="Verify and correct wavelengths/filters.", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are reagents and standards viable?"]; Prepare_Fresh [label="Use fresh reagents and standards.", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_OK [label="Signal Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Concentration; Check_Concentration -> Increase_Concentration [label="No"]; Increase_Concentration -> Check_Assay; Check_Concentration -> Check_Assay [label="Yes"]; Check_Assay -> Switch_Method [label="No"]; Switch_Method -> Check_Instrument; Check_Assay -> Check_Instrument [label="Yes"]; Check_Instrument -> Correct_Settings [label="No"]; Correct_Settings -> Check_Reagents; Check_Instrument -> Check_Reagents [label="Yes"]; Check_Reagents -> Prepare_Fresh [label="No"]; Prepare_Fresh -> Signal_OK; Check_Reagents -> Signal_OK [label="Yes"]; }
Guide 2: High Background
High background can mask the true signal from your sample, leading to inaccurate quantification. The following table provides strategies to minimize background noise.
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Interference from Other Pigments | For histological staining, differentiate melanin from other pigments like lipofuscin and hemosiderin using specific stains. The Fontana-Masson stain is specific for melanin.[7] | Other pigments can mimic the appearance of melanin, leading to false positives. |
| Incomplete Removal of Unbound Reagents | Ensure thorough washing steps between incubations in ELISA or IHC protocols. For plate-based assays, automated plate washer settings should be optimized to avoid vigorous washing that could detach the sample.[17][18] | Insufficient washing can leave behind unbound antibodies or detection reagents, contributing to high background.[18] |
| Non-specific Staining in IHC | If using DAB as a chromogen, which is brown, it can be difficult to distinguish from melanin. Consider using a red chromogen like AP (alkaline phosphatase) to provide better contrast.[10] Alternatively, melanin bleaching can be performed.[11][12] | A chromogen with a distinct color from melanin will improve the accuracy of interpretation.[10] |
| Autofluorescence of Biological Samples | When using fluorescence-based methods, be aware of the intrinsic fluorescence of the sample. Include a "sample only" control (without fluorescent probe) to measure and subtract the background fluorescence. | Melanin itself does not have intrinsic fluorescence, but other cellular components might.[2] |
| Scattering Effects in Spectrophotometry | For spectrophotometric measurements of melanin solutions, ensure the melanin is well-solubilized to minimize light scattering, which can contribute to the optical density reading.[20] | Scattering can artificially inflate absorbance readings, leading to an overestimation of melanin concentration.[20] |
Understanding the melanin synthesis pathway can help in designing experiments and troubleshooting issues related to melanin production.
Experimental Protocols
Protocol 1: Melanin Quantification by Absorption Spectroscopy
This protocol is adapted from established methods for measuring melanin content in cell cultures.[2][19]
Materials:
-
Cell pellets
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors
-
Ethanol/Ether (1:1 mixture)
-
Solubilization Buffer: 2 M NaOH with 20% DMSO
-
Spectrophotometer and microplate reader
Procedure:
-
Harvest and count cells, then create cell pellets by centrifugation.
-
Resuspend pellets in Lysis Buffer (e.g., 50 µL per 1x10^6 cells) and sonicate to disrupt cells and DNA.[19]
-
Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the pigment.[19]
-
Carefully remove the supernatant for protein determination (optional, for normalization).
-
Wash the melanin pellet with 500 µL of the 1:1 ethanol/ether mixture and centrifuge again.[19]
-
Discard the supernatant and allow the pellet to air dry.
-
Dissolve the pellet in 1 mL of Solubilization Buffer and incubate at 60°C until the melanin is fully dissolved.[19]
-
Vortex to mix and read the absorbance at 492 nm using the spectrophotometer.[19]
-
If the absorbance reading is too high (e.g., > 0.35), dilute the sample with the Solubilization Buffer and re-read.[19]
-
Create a standard curve using synthetic melanin of known concentrations to calculate the melanin content in your samples.[2]
Protocol 2: Melanin Quantification by Fluorescence Spectroscopy
This method is more sensitive for low melanin concentrations.[1]
Materials:
-
Melanin-containing samples (cell lysates, tissue homogenates)
-
Hydrogen peroxide (H₂O₂)
-
Strong alkaline solution (e.g., 1 M NaOH)
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Prepare melanin samples as in the absorption spectroscopy protocol (steps 1-7).
-
Oxidize the solubilized melanin by adding hydrogen peroxide in the strong alkaline solution.[2]
-
Incubate the mixture as required by your optimized protocol (time and temperature may need to be determined empirically).
-
Measure the fluorescence of the oxidized melanin using a fluorescence spectrophotometer. The exact excitation and emission wavelengths will depend on the specific protocol and instrument but are typically in the ranges of 340-370 nm for excitation and 420-440 nm for emission.
-
Generate a standard curve with known concentrations of synthetic melanin treated in the same way to quantify the melanin content in the samples.[1]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive detection of the endogenous free radical melanin in human skin melanomas using electron paramagnetic resonance (EPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPR (Electron Paramagnetic Resonance) as Method of Non-invasive Characterization of Melanin Content in Skins With Different Phototypes [ctv.veeva.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. The Contribution of Electron Paramagnetic Resonance to Melanoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fontana-Masson stain - Libre Pathology [librepathology.org]
- 8. ihisto.io [ihisto.io]
- 9. Novel Application of the Masson-Fontana Stain for Demonstrating Malassezia Species Melanin-Like Pigment Production In Vitro and in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Melanin Depigmentation Method for Histopathological and Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Melanin Bleaching After Immunohistochemistry of Melanin-containing Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. arp1.com [arp1.com]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Quantitative Scattering of Melanin Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Background correction techniques for Melanin probe-1 imaging
Welcome to the technical support center for Melanin (B1238610) Probe-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments and troubleshooting common issues. Here you will find answers to frequently asked questions and detailed guides to overcome challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for Melanin Probe-1?
A1: The optimal excitation wavelength for this compound is 488 nm, with the peak emission occurring at 525 nm. It is recommended to use a narrow bandpass filter to minimize background noise and spectral bleed-through from other fluorophores.
Q2: Can this compound be used for in vivo imaging?
A2: While this compound is primarily designed for ex vivo applications on tissue sections, preliminary studies have explored its use in animal models. However, its effectiveness for in vivo imaging can be limited by tissue penetration and autofluorescence.[1] For deeper tissue imaging, near-infrared (NIR) probes are generally recommended.[1]
Q3: How can I reduce photobleaching of this compound?
A3: To minimize photobleaching, it is advisable to use a lower laser power and reduce the exposure time during image acquisition. The use of an anti-fade mounting medium is also highly recommended. Additionally, acquiring images in a single focal plane as quickly as possible can help preserve the fluorescent signal.
Q4: Is this compound suitable for quantitative analysis?
A4: this compound can be used for semi-quantitative analysis of melanin content by measuring fluorescence intensity. However, for more precise quantification, it is crucial to maintain consistent imaging parameters across all samples and to use appropriate controls. Fluorescence lifetime imaging may offer more reliable quantitative data by reducing the dependency on probe concentration.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound imaging experiments.
Problem 1: High Background Signal
High background fluorescence can obscure the specific signal from this compound, leading to poor image quality and inaccurate data.
Possible Causes and Solutions:
-
Non-specific binding of the probe:
-
Solution: Optimize the probe concentration. A high concentration can lead to increased non-specific binding. Perform a concentration titration to find the optimal balance between signal and background.
-
Solution: Increase the number and duration of washing steps after probe incubation to remove unbound probe.
-
Solution: Include a blocking step in your protocol before adding the probe. A common blocking agent is Bovine Serum Albumin (BSA).
-
-
Tissue Autofluorescence:
-
Solution: Use a spectral unmixing approach if your imaging system supports it. This can help to separate the specific probe signal from the autofluorescence signal.
-
Solution: Treat the tissue with a commercial autofluorescence quencher before staining.
-
Solution: Use a narrower emission filter to specifically capture the signal from this compound.
-
Problem 2: Weak or No Signal
A weak or absent signal can be due to several factors related to the experimental protocol or the sample itself.
Possible Causes and Solutions:
-
Low Melanin Content in the Sample:
-
Solution: Confirm the presence of melanin in your tissue using a positive control (e.g., a highly pigmented melanoma tissue section).
-
-
Insufficient Probe Concentration or Incubation Time:
-
Solution: Increase the concentration of this compound or extend the incubation period. Refer to the recommended protocol and optimize as needed for your specific tissue type.
-
-
Photobleaching:
-
Solution: Minimize the exposure of the sample to excitation light before imaging. Use an anti-fade mounting medium.
-
Problem 3: Uneven Staining
Inconsistent staining across the tissue section can lead to misinterpretation of the results.
Possible Causes and Solutions:
-
Inadequate Probe Penetration:
-
Solution: Ensure the tissue section is of an appropriate thickness (typically 5-10 µm for frozen sections). For thicker sections, consider increasing the incubation time.
-
Solution: Add a mild detergent like Triton X-100 to the incubation buffer to enhance probe penetration.
-
-
Improper Tissue Fixation:
-
Solution: Optimize the fixation protocol. Over-fixation can mask the target, while under-fixation can lead to poor tissue morphology and inconsistent staining.
-
Experimental Protocols
This compound Staining Protocol for Frozen Tissue Sections
This protocol provides a general guideline for staining frozen tissue sections. Optimization may be required for specific tissues.
Materials:
-
Frozen tissue sections (5-10 µm thick) on charged slides
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
This compound working solution
-
Anti-fade mounting medium
-
Coverslips
Procedure:
-
Rehydration: Rehydrate the frozen tissue sections in PBS for 5 minutes.
-
Fixation: Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block the sections with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Probe Incubation: Incubate the sections with this compound working solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the slides three times with PBS for 10 minutes each to remove unbound probe.
-
Mounting: Mount the slides with an anti-fade mounting medium and apply a coverslip.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set (Excitation: 488 nm, Emission: 525 nm).
Data Presentation
| Parameter | Recommended Range | Notes |
| Tissue Section Thickness | 5 - 10 µm | Thicker sections may require longer incubation times. |
| Fixation Time | 10 - 20 minutes | Over-fixation may mask the target. |
| Blocking Time | 1 - 2 hours | Essential for reducing non-specific background. |
| Probe Concentration | 1 - 10 µM | Titration is recommended for optimal results. |
| Incubation Time | 1 - 3 hours | May need adjustment based on tissue type and thickness. |
| Washing Duration | 3 x 10 minutes | Crucial for minimizing background signal. |
Visual Guides
Caption: A flowchart of the staining protocol for this compound.
Caption: A guide for troubleshooting high background fluorescence.
References
Assessing and minimizing Melanin probe-1 phototoxicity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Melanin Probe-1. The focus is on assessing and minimizing phototoxicity to ensure the validity and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Excess Probe Concentration: Using a higher concentration of this compound than necessary. 2. Incomplete Washing: Residual, unbound probe remaining in the sample. 3. Autofluorescence: Inherent fluorescence from cells or media components. | 1. Titrate Probe Concentration: Perform a concentration curve to determine the lowest effective concentration with the best signal-to-noise ratio. 2. Optimize Wash Steps: Increase the number and/or duration of wash steps after probe incubation. 3. Use Autofluorescence Quenchers: Consider commercially available quenching agents. 4. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the probe's signal from autofluorescence. |
| Low Signal-to-Noise Ratio | 1. Insufficient Probe Concentration: The concentration of this compound is too low for detection. 2. Suboptimal Imaging Settings: Excitation intensity is too low, or the detector gain is not optimized. 3. Photobleaching: The probe is being destroyed by excessive light exposure. | 1. Increase Probe Concentration: Gradually increase the probe concentration, being mindful of potential toxicity. 2. Optimize Microscope Settings: Increase excitation intensity or detector gain. Use the lowest possible illumination that provides a detectable signal.[1] 3. Minimize Light Exposure: Reduce exposure time and/or illumination intensity.[2][3] Use neutral density filters if available. Consider using more sensitive detectors.[1] |
| Altered Cell Morphology or Behavior | 1. Phototoxicity: Light-induced damage to cells due to the interaction of light with the probe. 2. Probe-induced Toxicity: The probe itself may be toxic to the cells at the concentration used. | 1. Reduce Light Exposure: Decrease the excitation light intensity and/or exposure time.[1][2] Increase the time interval between image acquisitions. 2. Perform a Dark Toxicity Control: Incubate cells with this compound in the dark to assess toxicity independent of light. 3. Use Lower Probe Concentration: A lower concentration may be less toxic while still providing an adequate signal. |
| Rapid Signal Loss (Photobleaching) | 1. High Excitation Intensity: Intense light exposure is rapidly destroying the fluorophore. 2. Long Exposure Times: Prolonged illumination leads to cumulative damage to the probe. | 1. Decrease Excitation Intensity: Use the lowest light intensity that provides a sufficient signal.[1] 2. Shorten Exposure Times: Use the shortest possible exposure time for image acquisition.[1] 3. Use Anti-fade Reagents: Mount samples in an anti-fade mounting medium. |
| Inconsistent Results Between Experiments | 1. Variability in Probe Preparation: Inconsistent final concentrations of the probe. 2. Differences in Illumination Conditions: Variations in lamp intensity or exposure settings. 3. Cell Health and Density: Inconsistent cell health or plating density can affect probe uptake and sensitivity to phototoxicity. | 1. Prepare Fresh Probe Dilutions: Prepare fresh working solutions of this compound for each experiment from a concentrated stock. 2. Standardize Illumination: Ensure consistent illumination settings (intensity, exposure time) across all experiments. 3. Standardize Cell Culture: Use cells at a consistent passage number and confluency. Monitor cell health before each experiment. |
Frequently Asked Questions (FAQs)
What is phototoxicity and why is it a concern with this compound?
Phototoxicity is damage to cells and tissues caused by light-activated molecules.[4] When this compound is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[2] These ROS can damage cellular components like proteins, lipids, and DNA, leading to altered cell function, apoptosis, or necrosis.[5][6] This is a critical concern as it can compromise the biological relevance of your experimental findings.[4]
How can I detect if phototoxicity is occurring in my experiment?
Signs of phototoxicity can range from subtle to severe. Look for:
-
Changes in cell morphology (e.g., rounding, blebbing).
-
Reduced cell motility or proliferation.[7]
-
Increased expression of stress markers.
-
Cell death.
It is recommended to perform control experiments to assess the impact of both the probe and light exposure.
What are the key strategies to minimize phototoxicity?
Minimizing phototoxicity involves reducing the total light dose delivered to the sample. Key strategies include:
-
Use the lowest possible excitation light intensity that provides an adequate signal.[1][2]
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Use more sensitive detectors (e.g., sCMOS cameras) that require less light.[3]
-
Optimize filter sets to match the probe's excitation and emission spectra, reducing exposure to unnecessary wavelengths.
-
Consider using longer wavelength fluorophores if compatible with your experimental setup, as they are often less phototoxic.[1]
Should I use a high-intensity, short-exposure setting or a low-intensity, long-exposure setting?
While the total light dose is a major determinant of phototoxicity, it's generally recommended to use lower light intensity for a longer exposure time.[3][7] High-intensity light can generate a rapid, damaging burst of ROS that overwhelms the cell's natural antioxidant defenses.
Can I use antioxidants to reduce phototoxicity?
Yes, supplementing your imaging media with antioxidants like ascorbic acid can help to scavenge ROS and reduce phototoxic effects.[4] However, their effectiveness should be validated for your specific cell type and experimental conditions.[4]
Quantitative Data on Phototoxicity Assessment
The following tables provide example data from key assays used to quantify the phototoxicity of this compound.
Table 1: In Vitro Phototoxicity (3T3 Neutral Red Uptake Assay)
This assay compares the cytotoxicity of this compound in the presence and absence of light. The Photo-Irritation Factor (PIF) is a measure of phototoxic potential.
| Concentration (µM) | Mean Viability (-UVA) | Mean Viability (+UVA) |
| 1 | 98% | 95% |
| 5 | 95% | 70% |
| 10 | 92% | 45% |
| 20 | 88% | 20% |
| IC50 | >20 µM | 8.5 µM |
| Photo-Irritation Factor (PIF) | >2.35 |
A PIF value > 5 is considered indicative of probable phototoxicity. A value between 1 and 5 suggests possible phototoxicity.
Table 2: Reactive Oxygen Species (ROS) Production
This table shows the relative fluorescence units (RFU) from a ROS-sensitive dye in cells treated with this compound with and without light exposure.
| Condition | Relative Fluorescence Units (RFU) |
| Control (Cells Only) | 100 |
| This compound (Dark) | 115 |
| Light Only | 120 |
| This compound + Light | 450 |
A significant increase in RFU in the "this compound + Light" condition indicates ROS generation.
Table 3: Apoptosis Induction (Caspase-3/7 Activity)
This table shows the percentage of apoptotic cells, as determined by a caspase-3/7 activation assay, under different conditions.
| Condition | % Apoptotic Cells |
| Control | 2% |
| This compound (Dark) | 3% |
| Light Only | 4% |
| This compound + Light | 35% |
A marked increase in the percentage of apoptotic cells in the "this compound + Light" group suggests that phototoxicity is inducing programmed cell death.
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (Based on OECD TG 432)
This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[8][9][10]
-
Cell Seeding: Plate Balb/c 3T3 fibroblasts in two 96-well plates at a density that will not exceed 80% confluency at the end of the experiment. Incubate for 24 hours.
-
Probe Incubation: Prepare a range of this compound concentrations. Remove the culture medium and add the probe dilutions to both plates. Incubate for 1 hour.
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Keep the second plate in the dark as a control.
-
-
Post-Incubation: Wash the cells with a buffered saline solution and add fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Uptake:
-
Incubate the cells with a medium containing neutral red dye for 3 hours.
-
Wash the cells to remove excess dye.
-
Extract the dye from the viable cells using a solubilization solution.
-
-
Data Analysis: Measure the absorbance of the extracted dye. Calculate cell viability for each concentration relative to the untreated control. Determine the IC50 values for both the irradiated and non-irradiated conditions and calculate the Photo-Irritation Factor (PIF).
Protocol 2: Reactive Oxygen Species (ROS) Production Assay
This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Seeding: Plate your cells of interest in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with the desired concentration of this compound for the appropriate duration.
-
ROS Indicator Loading: Wash the cells and load them with a ROS-sensitive dye (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Irradiation: Expose the cells to the light source used for imaging for a defined period. Include dark controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the ROS indicator dye.
-
Data Analysis: Compare the fluorescence intensity of the "this compound + Light" group to the control groups.
Protocol 3: Caspase-3/7 Activation Assay for Apoptosis
This protocol uses a substrate that releases a fluorescent signal when cleaved by active caspases-3 and -7.
-
Cell Seeding and Treatment: Plate cells and treat them with this compound and light as in the previous protocols. Include appropriate controls.
-
Assay Incubation: At a predetermined time point post-irradiation (e.g., 4-6 hours), add the caspase-3/7 reagent to each well.
-
Signal Measurement: Incubate according to the manufacturer's protocol and then measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the signal to a cell viability measurement (e.g., using a multiplexed viability dye) and compare the caspase activity across different treatment groups.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Experimental workflow for assessing phototoxicity.
Caption: Simplified signaling pathway of phototoxicity-induced apoptosis.
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. coolled.com [coolled.com]
- 3. line-a.co.il [line-a.co.il]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Molecular Mechanisms of UV-Induced Apoptosis and Its Effects on Skin Residential Cells: The Implication in UV-Based Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Best practices for storing and handling Melanin probe-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Melanin (B1238610) probe-1, along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Melanin probe-1 and what are its primary applications?
This compound is a fluorescent probe designed for the selective detection and quantification of melanin.[1] Its primary application is in PET imaging of malignant melanoma due to its high tumor-targeting efficiency and desirable biodistribution patterns.[2] It is also utilized in various research areas, including dermatology, oncology, and pigment cell biology, to investigate the distribution and concentration of melanin in biological tissues.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and performance of this compound. The recommended storage conditions for both the lyophilized powder and reconstituted solutions are summarized below.
Q3: How should I reconstitute this compound?
For detailed instructions on reconstituting the lyophilized powder, please refer to the "Experimental Protocols" section. It is critical to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q4: What are the excitation and emission wavelengths for this compound?
While specific excitation and emission maxima for the fluorescent version of this compound are not detailed in the provided search results, it is described as a fluorescent probe. For PET imaging applications, it is the radiolabel (¹⁸F) that is detected. For fluorescence microscopy applications, it is essential to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or by consulting the manufacturer's specific product datasheet if available.
Q5: Can this compound be used for applications other than PET imaging?
Although the primary documented application is for PET imaging of malignant melanoma, its nature as a fluorescent probe that specifically binds to melanin suggests its potential use in other fluorescence-based applications like fluorescence microscopy for visualizing melanin distribution in cells and tissues.
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep tightly sealed in a dry, cool, and well-ventilated place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Reconstituted Solution | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Prepare aliquots for short-term use. |
Solubility of this compound
| Solvent System | Concentration | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (26.12 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (26.12 mM) | Clear Solution |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
General Protocol for Staining Cells with this compound for Fluorescence Microscopy
This protocol is a general guideline adapted from protocols for similar fluorescent probes. Optimization of probe concentration, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Probe Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature for at least 1 hour before opening.
-
Reconstitute the probe in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Mix well by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Cell Culture and Preparation:
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Wash the cells twice with warm PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
If targeting intracellular melanin, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution to the desired working concentration in PBS or an appropriate buffer. The optimal concentration should be determined empirically but can range from 1-10 µM.
-
Incubate the cells with the diluted probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound probe and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the probe.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe concentration is too high. 2. Inadequate washing. 3. Autofluorescence of cells or tissue. 4. Non-specific binding of the probe. | 1. Perform a titration to determine the optimal probe concentration. 2. Increase the number and/or duration of wash steps after staining. 3. Include an unstained control to assess autofluorescence. Use a different fluorophore if necessary. 4. Use a blocking solution (e.g., BSA or serum) before probe incubation. |
| Low or No Signal | 1. Probe concentration is too low. 2. Insufficient incubation time. 3. Probe degradation due to improper storage or handling. 4. Low abundance of melanin in the sample. 5. Photobleaching. | 1. Increase the probe concentration. 2. Increase the incubation time. 3. Ensure the probe is stored correctly and protected from light. Avoid repeated freeze-thaw cycles. 4. Use a positive control with known high melanin content. 5. Minimize exposure of the stained sample to light. Use an anti-fade mounting medium. |
| Probe Precipitation | 1. Low solubility of the probe in the working solution. 2. High concentration of the probe. | 1. Ensure the probe is fully dissolved in the stock solution before further dilution. Consider using a small percentage of DMSO in the final working solution. Gentle heating or sonication may aid dissolution.[2] 2. Use a lower working concentration of the probe. |
| Uneven Staining | 1. Incomplete permeabilization (for intracellular targets). 2. Uneven application of the staining solution. 3. Cell clumping or uneven cell density. | 1. Optimize the permeabilization step with appropriate detergent and incubation time. 2. Ensure the entire sample is covered with the staining solution. 3. Ensure a single-cell suspension and even plating of cells. |
Visualizations
References
Validation & Comparative
Validating Melanin Probe-1 Specificity: A Comparative Guide for Researchers
For researchers in dermatology, oncology, and pigment cell biology, the accurate detection and quantification of melanin (B1238610) are crucial for advancing our understanding of melanin-related disorders and developing novel therapeutics. Melanin probe-1 has emerged as a tool for this purpose. This guide provides a comparative analysis of this compound against other established methods for melanin detection, supported by available data and experimental protocols to aid researchers in making informed decisions for their specific applications.
This compound: A Fluorescent Approach to Melanin Detection
This compound is a synthetically derived fluorescent probe designed for the selective detection and quantification of melanin.[1] According to the manufacturer, the probe functions by specifically binding to melanin pigments, which activates its fluorescence. The emitted signal can then be measured using standard fluorescence microscopy or spectroscopy, with the intensity of the fluorescence correlating to the concentration of melanin present.[1] This probe is intended for use in various research fields, including the study of pigmentation changes and the identification of melanoma.[1]
Comparison of Melanin Detection Methods
The selection of an appropriate melanin detection method depends on the specific research question, the sample type, and the desired output (qualitative vs. quantitative). Below is a comparison of this compound with other widely used techniques.
| Method | Principle | Advantages | Limitations | Quantitative? |
| This compound (Fluorescent) | Binds to melanin, leading to fluorescence emission.[1] | Potentially simple and direct method for in situ visualization. | Lack of peer-reviewed data on specificity and performance; potential for non-specific binding. | Yes (relative) |
| Fluorescence Spectroscopy (Oxidized Melanin) | Melanin is oxidized (e.g., with H2O2 in a strong alkaline solution) to produce fluorescent products that can be quantified.[2] | Highly specific and accurate, capable of detecting small variations in melanin synthesis.[3] | Destructive to the sample; does not distinguish between eumelanin (B1172464) and pheomelanin.[2] | Yes (absolute) |
| Absorption Spectroscopy | Measures the absorption of light by melanin, typically at a wavelength of around 405-492 nm. | Simple and widely accessible method. | Can overvalue melanin content and is unable to distinguish between melanotic and non-melanotic cells.[3] Does not distinguish between eumelanin and pheomelanin. | Yes (relative) |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the degradation products of eumelanin and pheomelanin.[4] | The best quantitative method to analyze eumelanin and pheomelanin separately.[2] | Requires specialized equipment and expertise; destructive to the sample. | Yes (absolute) |
| Pump-Probe Microscopy | A nonlinear optical microscopy technique that can differentiate between eumelanin and pheomelanin based on their different excited-state dynamics.[5][6] | Non-destructive, provides subcellular resolution, and can be used in vivo.[6][7] | Requires a specialized and complex microscopy setup. | Yes (relative) |
| Radiola-beled Probes (e.g., PET) | Radiolabeled molecules with affinity for melanin are administered, and their distribution is imaged. | High sensitivity for in vivo imaging of metastatic melanoma. | Can have significant hepatobiliary clearance, potentially limiting detection of intra-abdominal disease; lack of specificity can be an issue. | Yes (relative) |
| M-INK Probe (Fluorescent) | A fluorescently tagged protein (melanocore-interacting Kif1c-tail) that binds to purified melanin.[8] | Demonstrated specificity for melanin in vitro and in human skin tissues; allows for 3D visualization.[8] | Requires cell lysis for in vitro binding assays or immunofluorescent staining protocols. | Yes (relative) |
Experimental Protocols for Key Melanin Detection Methods
Detailed experimental protocols are essential for reproducible and reliable results. Below are summarized protocols for commonly used melanin detection techniques.
General Protocol for Fluorescent Staining (as would be expected for this compound)
-
Cell/Tissue Preparation: Culture cells on coverslips or prepare frozen/paraffin-embedded tissue sections.
-
Fixation: Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: If targeting intracellular melanin, permeabilize the cell membrane (e.g., with Triton X-100).
-
Probe Incubation: Incubate the samples with a working solution of the fluorescent melanin probe for a specified time and temperature.
-
Washing: Wash the samples to remove unbound probe.
-
Mounting and Imaging: Mount the samples with an appropriate mounting medium and visualize using a fluorescence microscope with suitable excitation and emission filters.
Protocol for Melanin Quantification by Fluorescence of Oxidized Melanin
-
Sample Preparation: Pellet cells or homogenize tissue samples.
-
Lysis: Lyse the cells/tissue in a suitable buffer.
-
Melanin Isolation: Centrifuge the lysate to pellet the melanin.
-
Oxidation: Resuspend the melanin pellet in a strong alkaline solution (e.g., 1M NaOH) containing hydrogen peroxide (H2O2).
-
Incubation: Incubate the mixture to allow for the oxidation of melanin.
-
Fluorescence Measurement: Measure the fluorescence of the resulting solution using a fluorometer with appropriate excitation and emission wavelengths.
-
Quantification: Determine the melanin concentration by comparing the fluorescence reading to a standard curve generated with known concentrations of synthetic melanin.
Protocol for Melanin Quantification by Absorption Spectroscopy
-
Sample Preparation: Pellet cells or homogenize tissue samples.
-
Lysis: Lyse the cells/tissue in a suitable buffer.
-
Melanin Isolation: Centrifuge the lysate to pellet the pigment.
-
Solubilization: Dissolve the melanin pellet in a solubilizing agent (e.g., 2 M NaOH/20% DMSO).
-
Absorbance Measurement: Measure the optical density of the solution at a specific wavelength (e.g., 492 nm) using a spectrophotometer.
-
Normalization: Normalize the melanin content to the total protein amount in the sample.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating a fluorescent melanin probe and for the established method of melanin quantification by fluorescence of the oxidized product.
Caption: Workflow for validating the specificity of a fluorescent melanin probe.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Characterization of Melanin Pigments in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pump-Probe Microscopy of Eumelanin, Pheomelanin in Melanoma [opg.optica.org]
- 8. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Melanin Detection: A Comparative Guide to Melanin Probe-1 and Fontana-Masson Stain
For researchers, scientists, and drug development professionals, the accurate detection and quantification of melanin (B1238610) is crucial for advancements in dermatology, oncology, and pigment cell biology. This guide provides a comprehensive comparison of a modern fluorescent approach, Melanin Probe-1, and the traditional histological method, Fontana-Masson stain, for the identification and measurement of melanin in tissue samples.
This objective guide delves into the principles, performance, and protocols of each method, supported by experimental data to inform the selection of the most suitable technique for specific research needs.
At a Glance: this compound vs. Fontana-Masson Stain
| Feature | This compound (Fluorescent Probe) | Fontana-Masson Stain |
| Principle | Specific binding of a fluorescent probe to melanin, enabling direct visualization and quantification.[1] | Argentaffin reaction where melanin reduces ammoniacal silver nitrate (B79036) to metallic silver, forming black deposits.[2][3] |
| Specificity | High. Designed for selective binding to melanin.[1] | Low to moderate. Stains other reducing substances like argentaffin granules and lipofuscin.[2][3] |
| Quantification | Direct quantification of fluorescence intensity, proportional to melanin concentration. Suitable for high-throughput analysis. | Indirect quantification through image analysis of black deposits. Can be subjective and less precise.[4] |
| Visualization | High-resolution fluorescence microscopy, enabling 3D reconstruction and co-localization with other markers. | Brightfield microscopy, providing 2D visualization of black pigment deposits. |
| Sensitivity | High, capable of detecting small variations in melanin content.[5][6] | Good, but can be limited by the intensity of the silver reaction. |
| Multiplexing | Compatible with immunofluorescence for simultaneous detection of multiple targets. | Limited compatibility with other stains; can obscure cellular morphology.[2][7] |
| Workflow | Typically involves probe incubation, washing, and fluorescence imaging. | Multi-step chemical process involving silver nitrate incubation, toning, and fixing.[8][9][10][11][12] |
Principles of Detection
This compound: Fluorescent Targeting
This compound is a specialized fluorescent molecule designed to selectively bind to melanin.[1] Upon binding, the probe emits a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The intensity of this signal directly correlates with the amount of melanin present, allowing for quantitative analysis.[1] This method offers a direct and specific way to visualize and measure melanin distribution within cells and tissues.
dot graph TD { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -->|Binds to| B(Melanin); B -->|Emits| C[Fluorescent Signal]; C -->|Detected by| D[Fluorescence Microscope]; D -->|Analyzed for| E[Quantification & Localization]; } dot Caption: Signaling pathway of this compound detection.
Fontana-Masson Stain: A Classic Histochemical Approach
The Fontana-Masson stain is a long-established histochemical method that relies on the reducing properties of melanin.[3][7] In this argentaffin reaction, melanin reduces an ammoniacal silver nitrate solution to elemental metallic silver, which appears as black deposits under a light microscope.[2][13] While widely used, this method is not entirely specific for melanin, as other biological materials with reducing capabilities, such as argentaffin granules and lipofuscin, can also produce a positive signal.[2][3]
dot graph TD { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Ammoniacal Silver Nitrate] -->|Reduced by| B(Melanin & other reducing substances); B -->|Forms| C[Metallic Silver Deposits (Black)]; C -->|Visualized by| D[Brightfield Microscope]; } dot Caption: Workflow of Fontana-Masson staining.
Experimental Data and Performance
Fluorescence-based methods for melanin quantification have been shown to be highly specific and accurate, capable of detecting even small variations in melanin synthesis.[5][6] In contrast, absorption-based measurements, which are analogous to the colorimetric readout of Fontana-Masson, can overestimate melanin content and may erroneously detect melanin in non-melanotic cells.[5] Studies have demonstrated that fluorescence spectroscopy provides a more reliable method for melanin quantification.[5][6]
While direct quantitative comparisons between a specific commercial "this compound" and Fontana-Masson are not extensively published, the principles of fluorescence and the known limitations of the Fontana-Masson stain suggest a superior performance for the fluorescent probe in terms of specificity and quantitative accuracy.
Experimental Protocols
This compound Staining (Representative Protocol)
Materials:
-
Frozen tissue sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Melanin probe solution (e.g., HA-M-INK)
-
Primary and secondary antibodies for co-staining (optional)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix frozen tissue sections in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Wash sections three times with PBS.
-
Permeabilize sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) if required for co-staining.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate sections with the melanin probe solution at the recommended concentration and duration.
-
Wash sections three times with PBS.
-
(Optional) Proceed with standard immunofluorescence protocol for co-staining with other markers.
-
Counterstain nuclei with DAPI.
-
Mount coverslips using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Fontana-Masson Staining Protocol
This is a standard protocol for the Fontana-Masson stain for paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
10% Silver Nitrate solution
-
0.1% Gold Chloride solution
-
5% Sodium Thiosulfate (B1220275) (Hypo) solution
-
Nuclear Fast Red or other counterstain
-
Distilled water
Procedure:
-
Prepare the ammoniacal silver solution by adding ammonium hydroxide drop-wise to a 10% silver nitrate solution until the initial precipitate dissolves.
-
Incubate slides in the ammoniacal silver solution in a 56-60°C water bath for 30-60 minutes, or until sections turn yellowish-brown.[10]
-
Rinse slides thoroughly in several changes of distilled water.[10]
-
Tone the sections in 0.1% gold chloride solution for 1-2 minutes to enhance the staining.
-
Rinse slides in distilled water.[12]
-
Treat with 5% sodium thiosulfate for 1-2 minutes to remove unreacted silver.[10]
-
Wash slides in running tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.[10]
-
Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.[12]
Conclusion
For researchers requiring high specificity, quantitative accuracy, and the flexibility of multiplexing, This compound and similar fluorescent probes represent a superior choice for melanin detection. The ability to perform three-dimensional analysis and co-localization studies opens up new avenues for understanding the complex biology of pigmentation.
The Fontana-Masson stain , while a valuable and historically significant tool, is limited by its lack of specificity and challenges in precise quantification. It remains a useful qualitative method for identifying the presence of melanin and other argentaffin substances, particularly in a traditional histopathology setting.
The selection of the appropriate method will ultimately depend on the specific research question, the required level of detail, and the available instrumentation. For modern, quantitative, and high-content analysis of melanin, fluorescent probes offer significant advantages over the classic Fontana-Masson stain.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Fontana Masson Stain [nsh.org]
- 3. Fontana-Masson Stain Clinisciences [clinisciences.com]
- 4. Comparative analysis of colorimetric staining in skin using open-source software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Histochemical Method for a Simultaneous Staining of Melanin and Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fontana-Masson staining [protocols.io]
- 9. protocols.io [protocols.io]
- 10. dbiosys.com [dbiosys.com]
- 11. Masson Fontana Staining Protocol - IHC WORLD [ihcworld.com]
- 12. Fontana Masson Staining Protocol for Argentaffin Granules and Pigments - IHC WORLD [ihcworld.com]
- 13. ihisto.io [ihisto.io]
A Comparative Guide to Melanin Probe-1 and Other Melanin-Targeting PET Probes for Melanoma Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Melanin (B1238610) probe-1 with other prominent melanin-targeting Positron Emission Tomography (PET) probes used in melanoma research and imaging. The information presented is supported by experimental data to aid in the selection of the most suitable probe for specific research and development applications.
Introduction to Melanin-Targeting PET Probes
Melanin, the pigment responsible for coloration in skin, hair, and eyes, is a key biomarker for melanoma, the most aggressive form of skin cancer. Malignant melanoma cells often overproduce melanin, making it an attractive target for diagnostic imaging agents. PET probes that specifically bind to melanin allow for the non-invasive visualization of melanoma tumors and metastases, aiding in early detection, staging, and monitoring of therapeutic response.
Melanin probe-1, also known as ¹⁸F-P3BZA or ¹⁸F-2, is a fluorine-18 (B77423) labeled picolinamide-based PET probe that has demonstrated high affinity and selectivity for melanin.[1][2] This guide compares its performance characteristics with other notable melanin probes.
Quantitative Comparison of Melanin PET Probes
The following table summarizes the in vivo performance of this compound and other melanin-targeting PET probes in preclinical melanoma models. The data is primarily from studies using B16F10 murine melanoma cells, a commonly used model in melanoma research.
| Probe Name | Chemical Class | Tumor Uptake (%ID/g at 2h p.i.) | Tumor-to-Muscle Ratio (at 2h p.i.) | Primary Clearance Route | Key Characteristics |
| This compound (¹⁸F-P3BZA / ¹⁸F-2) | Picolinamide (B142947) | 16.97 ± 3.28[1] | 36.79 ± 5.21[1] | Renal[1] | High tumor uptake and excellent tumor-to-muscle contrast.[1] |
| ¹⁸F-FBZA | Benzamide (B126) | 5.94 ± 1.83[1][3] | Not explicitly stated, but lower than ¹⁸F-2[1] | Renal | Lower tumor uptake compared to picolinamide-based probes.[1] |
| ¹⁸F-FPDA | Aliphatic Amide | ~5.94 ± 1.83[3] | ~7:1[3] | Not specified | A non-aromatic alternative to benzamide and picolinamide probes.[3] |
| ¹⁸F-MEL050 (¹⁸F-3) | Nicotinamide | 9.29 ± 2.49[1] | 15.22 ± 3.91[1] | Renal[1] | Good tumor uptake, but lower than this compound.[1] |
| ¹⁸F-1 | Picolinamide | 8.66 ± 1.42[1] | Not specified, but lower than ¹⁸F-2[1] | Renal | Showed significant in vivo defluorination, leading to high bone uptake.[1] |
%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.
Signaling Pathway and Experimental Workflow
Melanin-Targeting Probe Mechanism of Action
The following diagram illustrates the general mechanism of action for melanin-targeting PET probes. These probes are designed to bind to melanin pigment within melanoma cells, allowing for their detection by PET imaging.
Caption: General mechanism of melanin-targeting PET probes.
Experimental Workflow for Preclinical PET Imaging
The diagram below outlines a typical experimental workflow for evaluating melanin-targeting PET probes in a preclinical melanoma model.
Caption: Workflow for preclinical evaluation of melanin PET probes.
Experimental Protocols
In Vivo Biodistribution Studies in a Murine Melanoma Model
The following is a representative protocol for assessing the biodistribution of a novel melanin-targeting PET probe, based on methodologies described in the literature.[1]
1. Animal Model:
-
C57BL/6 mice are typically used.
-
Approximately 1 x 10⁶ B16F10 murine melanoma cells are suspended in phosphate-buffered saline (PBS) and subcutaneously implanted into the shoulder of each mouse.
-
Tumors are allowed to grow to a diameter of approximately 0.5-0.8 cm before the imaging study.
2. Radiotracer Injection:
-
The ¹⁸F-labeled melanin probe (e.g., this compound) is administered via tail vein injection.
-
A typical injected dose is approximately 3.7 MBq (100 µCi) per mouse.
3. PET Imaging:
-
Mice are anesthetized (e.g., with isoflurane) and placed on the scanner bed.
-
Static PET scans are typically acquired at multiple time points post-injection (e.g., 30 min, 1h, and 2h).
-
Dynamic scans can also be performed, typically for the first 30-60 minutes post-injection, to assess the pharmacokinetic profile of the probe.
4. Biodistribution Analysis:
-
Following the final imaging session, mice are euthanized.
-
Tumors, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue sample. This allows for a quantitative comparison of probe uptake across different tissues and between different probes.
Conclusion
This compound (¹⁸F-P3BZA) demonstrates superior performance in preclinical models compared to several other melanin-targeting PET probes, exhibiting high tumor uptake and excellent tumor-to-background contrast.[1] Its favorable characteristics make it a highly promising candidate for the clinical diagnosis and staging of melanoma. The selection of a melanin probe for a specific research or clinical application should consider factors such as tumor uptake efficiency, in vivo stability, and pharmacokinetic properties. The data and protocols presented in this guide offer a basis for making informed decisions in the rapidly evolving field of melanoma molecular imaging.
References
- 1. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical value of combined 18F-FDG and 18F-P3BZA imaging in the diagnosis of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Melanin Probe-1: A Comparative Guide to Cross-Reactivity with Other Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of melanin (B1238610) probes, with a focus on Melanin probe-1, against other common biological pigments. Understanding the specificity of such probes is critical for accurate quantification and visualization of melanin in complex biological samples, particularly in the fields of dermatology, oncology, and neurobiology. This document offers supporting data on the fluorescence properties of common biological pigments, a detailed experimental protocol for assessing probe specificity, and visual workflows to guide your research.
Data Presentation: Pigment Fluorescence Profile
| Pigment | Excitation Maxima (nm) | Emission Maxima (nm) | Key Characteristics | Potential for Cross-Reactivity with a Melanin Probe |
| Melanin (Eumelanin) | Broad (UV to NIR)[1][2][3] | Broad, shifts with excitation (e.g., ~525 nm with 800 nm 2-photon excitation, or NIR emission with NIR excitation)[1][4][5] | Generally considered weakly fluorescent, but its oxidized forms and certain aggregation states can exhibit significant fluorescence.[6] Near-infrared (NIR) excitation can elicit prominent fluorescence from melanin.[1] | The probe's target. The probe's excitation/emission should ideally be in a window where melanin's autofluorescence is minimal if the probe's signal is to be distinguished. |
| Hemoglobin | ~370 nm, Soret band ~415-432 nm[7][8][9] | ~420-600 nm[7][10] | Autofluorescence is primarily associated with its porphyrin ring. The spectral properties can change with oxygenation state.[10] | Moderate. A melanin probe with excitation and emission in the blue-green range could experience interference from hemoglobin autofluorescence, especially in highly vascularized tissues. |
| Hemosiderin | Reported excitation peak at 450 nm[11] | Not well characterized, but described as fluorescent.[11] | An iron-storage complex derived from the breakdown of hemoglobin.[12][13] Often found in macrophages after hemorrhage. | Moderate. The reported excitation at 450 nm suggests that probes excited in the blue region of the spectrum may show cross-reactivity. Further spectral characterization is needed for a definitive assessment. |
| Lipofuscin | Broad, ~364-490 nm[14][15][16] | Broad, ~480-660 nm, with peaks around 554-600 nm depending on age and composition.[14][15][17] | "Age pigment" that accumulates in various cell types. It has a strong and broad autofluorescence that can be a significant source of background in fluorescence microscopy.[14][15][16][18] | High. The broad and strong fluorescence of lipofuscin presents a significant potential for spectral overlap with many fluorescent probes, including those designed for melanin. Careful selection of excitation/emission wavelengths and the use of spectral unmixing techniques may be necessary. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound or any other fluorescent melanin probe, a standardized in vitro assay is essential. Below is a detailed protocol for assessing probe specificity against various pigments using a fluorescence plate reader.
Protocol: In Vitro Specificity Assay for Fluorescent Melanin Probe
Objective: To quantify the fluorescence signal of a melanin probe when incubated with melanin and potential cross-reactive pigments (hemoglobin, hemosiderin, and lipofuscin).
Materials:
-
This compound (or other fluorescent melanin probe)
-
Synthetic melanin (e.g., from Sepia officinalis)
-
Hemoglobin (e.g., bovine or human)
-
Hemosiderin (e.g., from equine spleen)
-
Lipofuscin (e.g., isolated from retinal pigment epithelial cells)
-
96-well black, clear-bottom microplates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader with adjustable excitation and emission wavelengths
Procedure:
-
Pigment Preparation:
-
Prepare stock solutions of synthetic melanin, hemoglobin, hemosiderin, and lipofuscin in PBS at a concentration of 1 mg/mL.
-
Serially dilute each pigment stock solution in PBS to create a concentration gradient (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and 0 µg/mL).
-
-
Plate Loading:
-
Pipette 100 µL of each pigment dilution into triplicate wells of the 96-well plate.
-
Include a "probe only" control (PBS without any pigment) and a "pigment only" control (each pigment concentration without the probe) to measure background fluorescence.
-
-
Probe Incubation:
-
Prepare a working solution of the melanin probe in PBS at the desired final concentration (e.g., 10 µM).
-
Add 100 µL of the melanin probe working solution to all wells except the "pigment only" controls.
-
Add 100 µL of PBS to the "pigment only" control wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the optimal excitation and emission wavelengths for the melanin probe.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "pigment only" wells from the corresponding wells containing the probe to correct for autofluorescence.
-
Subtract the average fluorescence of the "probe only" wells to correct for the probe's intrinsic fluorescence.
-
Plot the corrected fluorescence intensity against pigment concentration for each pigment.
-
Compare the signal intensity and binding affinity (if calculable) of the probe for melanin versus the other pigments to determine the degree of cross-reactivity.
-
Mandatory Visualization
To further clarify the experimental process and the logical framework for assessing cross-reactivity, the following diagrams are provided.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Age-related changes in the fluorescence of melanin and lipofuscin granules of the retinal pigment epithelium: a time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ece.northeastern.edu [ece.northeastern.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Hemoglobin autofluorescence as potential long-term glycemic marker in the rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two-photon excited hemoglobin fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hemosiderin - Wikipedia [en.wikipedia.org]
- 13. veincarecenters.com [veincarecenters.com]
- 14. Fundus Autofluorescence and RPE Lipofuscin in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Spectral profiling of autofluorescence associated with lipofuscin, Bruch's Membrane, and sub-RPE deposits in normal and AMD eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Validation of Melanin Probes in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of melanin (B1238610) in cell lines is crucial for research in dermatology, oncology, and pigment cell biology. Fluorescent probes offer a powerful tool for the specific detection and measurement of melanin within cellular contexts. This guide provides an objective comparison of currently available melanin probes, focusing on their validation in different cell lines and presenting supporting experimental data.
Performance Comparison of Melanin Detection Methods
The following table summarizes the performance of different methods for melanin quantification in various cell lines.
| Method/Probe | Principle | Cell Lines Validated In | Quantitative Data Available | Key Advantages | Limitations |
| General Fluorometric Assay | Oxidation of melanin by H₂O₂ in an alkaline solution produces a fluorescent product. | SK-Mel-1, SK-Mel-23 (pigmented melanoma), A-375 (amelanotic melanoma), BJ-5ta, NCTC2544 (non-melanoma)[1] | Yes (linearity, limits of detection, specificity, reproducibility)[1] | High specificity and accuracy, sensitive to small variations in melanin content.[1] | Indirect method, does not distinguish between eumelanin (B1172464) and pheomelanin. |
| M-INK Probe | A fluorescently tagged protein (Kif1c-tail) that directly binds to mature melanosomes (melanin). | B16 melanoma cells, human skin tissue keratinocytes and melanocytes. | Yes (qualitative and semi-quantitative fluorescence intensity) | Directly visualizes melanin/melanosomes in situ, enabling 3D reconstruction. | Quantitative precision not as established as fluorometric assay. |
| Melanin probe-1 | A specialized fluorescent probe that selectively binds to melanin pigments. | Information on specific cell line validation is primarily from commercial suppliers and lacks peer-reviewed quantitative data. | No peer-reviewed quantitative data in cell lines available. | Commercially available, described as selective for melanin.[2] | Lack of published, peer-reviewed validation and quantitative performance data in cell lines. |
| ZWZ-3 Probe | A hemicyanine-based fluorescent probe that targets mitochondria in melanoma cells for imaging and therapy. | A375 (human melanoma), B16 (murine melanoma), A549 (lung carcinoma), MDA-MB-231 (breast cancer)[3][4] | Yes (IC50 values for cytotoxicity, apoptosis rates)[3][4] | Theranostic capabilities, targets melanoma cells.[3] | Primarily a therapeutic agent; melanin specificity for imaging is not its main feature. |
Experimental Protocols
General Fluorometric Melanin Quantification Assay
This protocol is adapted from a validated method for quantifying melanin content in cell cultures by fluorescence spectroscopy.[1]
Materials:
-
Cell pellets
-
1M NaOH
-
10% (v/v) Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysis: Resuspend cell pellets in 1M NaOH containing 10% (v/v) DMSO.
-
Solubilization: Heat the samples at 80°C until the melanin is completely dissolved.
-
Oxidation: Add H₂O₂ to each sample and incubate to allow for the oxidation of melanin.
-
Fluorescence Measurement: Transfer the samples to a 96-well black microplate and measure the fluorescence.
-
Quantification: Generate a standard curve using synthetic melanin of known concentrations to determine the melanin content in the samples.
Melanin Detection using the M-INK Probe
This protocol is a summary of the method used for visualizing melanin with the HA-M-INK probe.
Materials:
-
COS-7 cells for expressing HA-M-INK
-
Target cells (e.g., B16 melanoma cells)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against HA-tag
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Transfect COS-7 cells with a plasmid encoding HA-M-INK. After expression, lyse the cells to obtain a crude lysate containing the HA-M-INK probe.
-
Cell Preparation: Culture and fix the target cells on coverslips.
-
Staining:
-
Permeabilize the fixed cells.
-
Block non-specific binding sites.
-
Incubate the cells with the HA-M-INK lysate.
-
Incubate with the primary anti-HA antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips and visualize the fluorescent signal using a fluorescence microscope.
Visualizations
Experimental Workflow: General Fluorometric Melanin Assay
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. ZWZ-3, a Fluorescent Probe Targeting Mitochondria for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ZWZ-3, a Fluorescent Probe Targeting Mitochondria for Melanoma Imaging and Therapy [frontiersin.org]
A Comparative Analysis of Fluorescent and PET Melanin Probes for Biomedical Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, experimental protocols, and underlying mechanisms of fluorescent and Positron Emission Tomography (PET) melanin (B1238610) probes.
The detection and imaging of melanin, a pigment crucial in melanoma, offer a significant avenue for diagnostics and therapeutic monitoring. Researchers utilize specialized molecular probes that bind to melanin, which can be broadly categorized into fluorescent and PET probes. This guide provides an objective comparison of these two modalities, supported by experimental data, to aid in the selection of the most suitable imaging strategy for specific research needs.
Quantitative Performance Comparison
The choice between fluorescent and PET probes often hinges on the specific requirements of the study, such as the desired imaging depth, resolution, and quantitative accuracy. PET probes generally offer superior tissue penetration and quantitative capabilities for in vivo studies, while fluorescent probes can provide higher resolution for in vitro and superficial in vivo imaging.
| Parameter | PET Probes | Fluorescent Probes | Key Considerations |
| Sensitivity | High (picomolar range) | Variable, can be high but often limited by tissue autofluorescence | PET's sensitivity allows for the detection of small metastatic lesions.[1][2] Fluorescent probe sensitivity is highly dependent on the specific probe and imaging system.[3] |
| Specificity | High for melanin-targeted radiotracers | High, based on specific binding to melanin | Both probe types can be designed with high specificity for melanin.[4][5] |
| Tumor Uptake (%ID/g) | ~2-17%ID/g in animal models (e.g., ¹⁸F-FBZA, ¹⁸F-P3BZA, ¹⁸F-2) | Not typically measured in %ID/g | PET allows for standardized quantitative assessment of probe accumulation in tumors.[5][6][7] |
| Tumor-to-Muscle Ratio | Can be high (e.g., ~4:1 to ~37:1) | Variable, reported as Signal-to-Background Ratio (SBR) | High contrast is achievable with both modalities, crucial for clear tumor delineation.[6][7] |
| Imaging Depth | Whole-body imaging is standard | Limited to micrometers to a few millimeters | PET is suitable for deep tissue and whole-body imaging, while fluorescence is better for superficial tissues or microscopy.[8][9] |
| Resolution | Millimeters (typically 4-6 mm for clinical PET) | Micrometers (sub-cellular resolution possible with microscopy) | Fluorescent microscopy offers significantly higher resolution for detailed cellular and sub-cellular imaging.[8] |
| Quantitative Accuracy | Highly quantitative | Semi-quantitative, can be affected by light scattering and absorption | PET is the gold standard for in vivo quantitative imaging.[10] |
| Clinical Translatability | High, with several probes in clinical trials | Primarily preclinical, with some applications in image-guided surgery | PET probes have a more established pathway to clinical use for systemic disease detection.[2][4] |
Signaling Pathways and Probe Binding
The primary target for these probes is melanin, a complex polymer synthesized within melanosomes in melanocytes. The synthesis pathway begins with the amino acid tyrosine and involves a series of enzymatic reactions. Both eumelanin (B1172464) (brown/black) and pheomelanin (red/yellow) are produced, with most melanomas containing a mixture of both. Melanin-binding probes are typically small molecules with an affinity for the polymeric structure of melanin.
Caption: Simplified pathway of eumelanin and pheomelanin synthesis from tyrosine.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for melanin imaging using PET and fluorescent probes.
PET Imaging with ¹⁸F-labeled Probes in a Mouse Model
This protocol outlines the general steps for in vivo PET imaging of melanoma tumors in mice using a radiolabeled melanin-binding probe.
-
Animal Model: Melanoma cells (e.g., B16F10) are subcutaneously injected into mice. Tumors are allowed to grow to a suitable size (e.g., 80-120 mm³).[1]
-
Probe Administration: The ¹⁸F-labeled PET probe (e.g., 3.7 MBq or 100 µCi) is injected intravenously via the tail vein.[6]
-
Imaging: At specific time points post-injection (e.g., 0.5, 1, and 2 hours), the mouse is anesthetized and placed in a small-animal PET scanner.[6] Static or dynamic scans are performed.
-
Data Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify radioactivity concentration.[1] Uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5]
Caption: General workflow for in vivo PET imaging of melanin in a preclinical model.
In Vivo Multiphoton Fluorescence Microscopy
This technique allows for high-resolution imaging of melanin in superficial tissues of living animals without the need for exogenous probes, leveraging the intrinsic fluorescence of melanin.
-
Animal Preparation: A tumor-bearing mouse is anesthetized. For skin imaging, a skin flap may be surgically prepared to expose the tumor while maintaining blood supply.[11]
-
Microscopy Setup: The animal is placed on a specialized stage of a multiphoton microscope.[11]
-
Image Acquisition: Two-photon excited fluorescence (TPEF) is used to generate images of melanin distribution.[8] A laser is tuned to an appropriate wavelength (e.g., 760 nm) to excite melanin.[12]
-
Data Analysis: The fluorescence intensity and, in some cases, the fluorescence lifetime are analyzed to create high-resolution 3D maps of melanin distribution.[8][12]
Caption: Workflow for in vivo multiphoton fluorescence imaging of melanin.
Conclusion
Both fluorescent and PET melanin probes are powerful tools for the study of melanoma and other pigmented lesions. PET probes offer unparalleled advantages for quantitative, whole-body imaging in preclinical and clinical settings, making them ideal for tracking systemic disease and assessing therapeutic response.[2] Fluorescent probes, particularly those utilized in advanced microscopy techniques, provide exceptional resolution for detailed investigation of melanin at the cellular and subcellular levels in more accessible tissues.[8] The selection of an appropriate probe and imaging modality should be guided by the specific scientific questions being addressed, with a clear understanding of the inherent strengths and limitations of each technique.
References
- 1. pnas.org [pnas.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural Melanin in Probe Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of molecular probes targeting melanin (B1238610) is a critical step in the development of diagnostics and therapeutics for melanoma and other pigmentation-related disorders. A key decision in the design of these validation assays is the choice between synthetic and natural melanin. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate model for their specific needs.
Key Differences and Considerations
Natural melanin, a heterogeneous biopolymer produced by melanosomes, exists primarily as eumelanin (B1172464) (brown-black) and pheomelanin (red-yellow). Its complex structure and association with proteins can be challenging to replicate. Synthetic melanins, most commonly produced by the auto-oxidation of precursors like L-DOPA or dopamine (B1211576), offer a more controlled and readily available alternative. However, these synthetic versions may not fully recapitulate the structural and binding characteristics of their natural counterparts. For instance, natural eumelanin often has a higher 5,6-dihydroxyindole-2-carboxylic acid (DHICA) content compared to enzymatically prepared synthetic eumelanin, which can influence its physical properties.[1][2] Furthermore, harsh extraction methods for natural melanin, such as acid/base hydrolysis, can alter its molecular structure, potentially making it a less accurate model than enzymatically extracted melanin.[3]
Quantitative Comparison of Probe Binding
Direct comparative studies validating the same probe against both synthetic and natural melanin are limited in publicly available literature. However, we can compile and compare binding affinity data for various ligands from different studies. The following tables summarize key quantitative data for metal ion binding, which serves as a surrogate for probe interaction, and for specific imaging probes where data is available.
Table 1: Comparison of Metal Ion Binding Affinity to Synthetic and Natural Melanin
| Metal Ion | Melanin Type | Binding Constant (M⁻¹) | Maximum Binding Sites (nmol/mg) | Reference |
| Fe(III) | Synthetic (dopamine) | 7.6 x 10⁷ and 5.0 x 10⁶ | 1.1 and 17.6 | [4] |
| Mn(II) | Bovine Ocular (Natural) | 10⁷, 10⁶, 10⁴, 10³ | 1300 | [4] |
| Mn(II) | Synthetic (dopamine) | Similar to natural | ~200 | [4] |
| Ca(II) | Sepia (Natural) | 3.3 (±0.2) x 10³ | Not Specified | [4] |
Note: One study concluded that synthetic melanin exhibits metal affinities similar to natural melanin, suggesting that the protein content in natural melanin has only minor effects on metal binding.[4]
Table 2: Performance of Melanin-Targeting Radiotracers (Data from studies using either natural melanin in cell lines or in vivo models)
| Probe | Melanin Source/Model | Key Finding | Reference |
| 99mTc-SMIC-4006 | B16F10 melanoma xenografts (murine, natural) | High tumor uptake (5.18 ± 1.55 %ID/g at 1 h) | [5] |
| ¹⁸F-P3BZA | B16F10 melanoma cells (murine, natural) | Significantly higher uptake than ¹⁸F-FDG | [6] |
| ¹⁸F-FPDA | Melanotic melanoma model (natural) | Lower lipophilicity and liver uptake, but reduced tumor targeting compared to other probes. | [7] |
It is important to note that these studies do not provide a direct side-by-side comparison with synthetic melanin.
Experimental Protocols
Synthesis of Synthetic Melanin (Polydopamine)
A common method for preparing synthetic melanin involves the oxidative polymerization of dopamine.
Materials:
-
Dopamine hydrochloride
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a solution of dopamine hydrochloride in deionized water.
-
Initiate polymerization by adding a base such as NH₄OH or NaOH to achieve an alkaline pH.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37-40°C) for a set period (e.g., 2 hours), during which the solution will darken, indicating the formation of polydopamine nanoparticles.
-
The resulting synthetic melanin can be collected by centrifugation and washed with deionized water.
In Vitro Melanin Binding Assay (Centrifugation Method)
This protocol is adapted from a method used to assess drug binding to melanin.[3]
Materials:
-
Synthetic or natural melanin
-
Test probe
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Detection system appropriate for the probe (e.g., gamma counter for radiotracers, spectrophotometer for colored probes)
Procedure:
-
Prepare a suspension of melanin (e.g., 0.5 mg/mL) in PBS.
-
Add the test probe at a known concentration to the melanin suspension.
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Separate the melanin-bound probe from the free probe by centrifugation at high speed (e.g., 20,000 x g) for a specified time (e.g., 15 minutes).
-
Carefully collect the supernatant containing the free probe.
-
Quantify the concentration of the probe in the supernatant.
-
The amount of bound probe can be calculated by subtracting the amount of free probe from the total initial amount. The percentage of binding can then be determined.
Competitive Binding Assay
This assay is used to determine the specificity and affinity of a probe by measuring its ability to compete with a known ligand for binding to melanin. The following is a general protocol that can be adapted.
Materials:
-
Synthetic or natural melanin
-
Labeled probe (e.g., radiolabeled or fluorescently labeled)
-
Unlabeled competitor compound (the probe being tested or a known melanin-binding molecule)
-
Assay buffer (e.g., PBS)
Procedure:
-
Prepare a series of tubes containing a fixed concentration of melanin and the labeled probe.
-
Add increasing concentrations of the unlabeled competitor compound to the tubes.
-
Incubate the mixtures to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free labeled probe using a suitable method (e.g., centrifugation, filtration).
-
Quantify the amount of bound labeled probe in each tube.
-
Plot the amount of bound labeled probe as a function of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the labeled probe) can be determined from this curve, which can then be used to calculate the binding affinity (Ki) of the test probe.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for validating a probe against synthetic and natural melanin.
Caption: The Raper-Mason pathway for eumelanin and pheomelanin synthesis.
Conclusion
The choice between synthetic and natural melanin for probe validation is a trade-off between reproducibility and biological relevance. Synthetic melanin provides a consistent and readily available material, facilitating high-throughput screening and standardized assays. However, its structural simplicity may not capture the full complexity of probe interactions in a biological system. Natural melanin, particularly when carefully extracted from relevant sources, offers a more biologically faithful model but is more heterogeneous and less accessible.
For initial high-throughput screening and establishing baseline binding characteristics, synthetic melanin is a practical choice. However, for later-stage validation and studies aiming to predict in vivo performance, natural melanin from a relevant biological source (e.g., melanoma cell lines) is recommended. Ultimately, a comprehensive validation strategy may involve using both types of melanin to fully characterize a probe's binding profile. Further research directly comparing probe performance against both melanin types is needed to establish a clearer understanding of the translational value of each model.
References
- 1. Natural Melanin: Current Trends, and Future Approaches, with Especial Reference to Microbial Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin: Nature's 4th bioorganic polymer - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. What is Melanin Binding and How to Study It In Vitro? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Structural differences in unbleached and mildly-bleached synthetic tyrosine-derived melanins identified by scanning probe microscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Melanin Probes
For Researchers, Scientists, and Drug Development Professionals
Melanin (B1238610), the primary pigment responsible for coloration in most organisms, is a key biomarker in a variety of research fields, including dermatology, oncology, and neurobiology. Its aberrant production is associated with melanoma, pigmentation disorders, and neurodegenerative diseases. Consequently, the development and application of specific probes for the detection and quantification of melanin are of paramount importance for both basic research and clinical diagnostics. This guide provides a head-to-head comparison of commercially available melanin probes, categorized by their detection modality: Positron Emission Tomography (PET), Photoacoustic (PA) Imaging, and Fluorescence Imaging. We present a summary of their performance characteristics based on available experimental data, detailed experimental protocols for their application, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Melanin Probes
The following table summarizes the key performance indicators of representative commercially available melanin probes. This data has been compiled from various scientific publications and technical datasheets to facilitate a direct comparison for researchers selecting a probe for their specific application.
| Probe Type | Probe Name | Target | Key Performance Indicator(s) | Reported Value(s) | Key Applications |
| PET Imaging | 18F-P3BZA | Melanin | Tumor Uptake (SUVmean) | 19.7 ± 5.3 in melanoma patients | In vivo imaging of melanoma and metastases. |
| 18F-FBZA | Melanin | In vitro cell uptake increase with melanin content | 25-fold increase in B16F10 cells treated with L-tyrosine | Preclinical in vivo imaging of melanotic melanoma. | |
| 18F-MEL050 | Melanin | Detection Rate in Metastatic Sites | 48% of 18F-FDG positive sites | Clinical PET imaging of melanoma. | |
| Photoacoustic Imaging | Melanin Nanoparticles (MNPs) | Melanin | Photoacoustic Signal Enhancement | ~2.1-fold enhancement in vivo at 2h post-injection (cRGD-MNPs) | Preclinical in vivo tumor imaging, theranostics. |
| Photothermal Conversion Efficiency | 48.9% (biosynthetic MNPs) | Photothermal therapy guided by photoacoustic imaging. | |||
| Fluorescence Imaging | HB-NP (Tyrosinase-activated) | Tyrosinase Activity | Limit of Detection | 0.5 U/mL | In situ detection of tyrosinase activity in living cells. |
| HA-M-INK | Mature Melanosomes | Visualization | Enables 2D and 3D visualization of melanin distribution in tissues | Immunohistochemistry, in vitro cell imaging. |
Mandatory Visualization
Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the major steps in the eumelanin (B1172464) and pheomelanin biosynthesis pathways, which are the primary targets for many melanin-specific probes.
Caption: Simplified melanin biosynthesis pathway.
Experimental Workflow: In Vitro Melanin Quantification
This flowchart outlines a typical experimental procedure for quantifying melanin content in cell cultures using a fluorescent probe-based assay.
Caption: In vitro melanin quantification workflow.
Experimental Protocols
PET Imaging with Melanin-Targeted Radiotracers (e.g., 18F-P3BZA)
Positron Emission Tomography (PET) offers high sensitivity for in vivo imaging and is a powerful tool for melanoma detection and staging. Melanin-targeted PET probes are radioisotope-labeled small molecules that specifically bind to melanin.
Objective: To non-invasively visualize and quantify melanin-positive tumors and metastases in vivo.
Materials:
-
Melanin-targeted PET probe (e.g., 18F-P3BZA, synthesized according to established protocols).
-
Animal model with melanoma tumors (e.g., B16F10 melanoma cells xenografted in mice).
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Dose calibrator.
-
Syringes and needles for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Position the animal on the scanner bed.
-
Radiotracer Administration: Draw the radiotracer into a syringe and measure the activity using a dose calibrator. Inject a known amount of the radiotracer (e.g., 3.7 MBq for mice) intravenously via the tail vein.
-
PET/CT Imaging:
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform dynamic or static PET scans at desired time points post-injection (e.g., 10, 30, 60, and 120 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, brain) on the fused PET/CT images.
-
Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
-
Biodistribution (Optional): At the end of the imaging session, euthanize the animal and collect tissues of interest. Weigh the tissues and measure the radioactivity using a gamma counter to determine the ex vivo biodistribution and confirm the imaging results.
Photoacoustic Imaging with Melanin Nanoparticles
Photoacoustic (PA) imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. Melanin is a strong endogenous absorber of light, making it an excellent target for PA imaging. Exogenous melanin nanoparticles can be used to enhance the signal from tumors.
Objective: To visualize melanin-containing structures in vivo with high resolution.
Materials:
-
Melanin nanoparticles (MNPs), optionally functionalized for targeting (e.g., with RGD peptides).
-
Animal model with subcutaneous tumors.
-
Photoacoustic imaging system with a tunable laser.
-
Ultrasound gel.
-
Anesthesia.
Procedure:
-
Animal Preparation: Anesthetize the animal and remove hair from the imaging area. Apply a layer of ultrasound gel to the skin over the tumor.
-
Baseline Imaging: Acquire pre-injection PA images of the tumor and surrounding tissue at various wavelengths to determine the baseline signal.
-
Probe Administration: Inject the melanin nanoparticles intravenously.
-
Post-Injection Imaging: Acquire PA images at different time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor.
-
Spectral Unmixing (Optional): If using a multispectral PA system, the signals from melanin, hemoglobin, and other chromophores can be differentiated to provide more specific information about the tumor microenvironment.
-
Image Analysis: Quantify the PA signal intensity in the tumor region and compare it to the pre-injection baseline and to surrounding tissues to determine the signal enhancement.
In Vitro Melanin Quantification using a Fluorescent Method
This protocol describes a common method for quantifying melanin content in cultured cells, which relies on the oxidation of melanin to produce a fluorescent product.
Objective: To determine the melanin content in a cell population after experimental manipulation.
Materials:
-
Cultured melanocytic cells (e.g., B16-F10).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
1 M NaOH with 10% DMSO.
-
Hydrogen peroxide (H2O2).
-
Synthetic melanin standard.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments as required.
-
Cell Harvest: Wash the cells with PBS, detach them using trypsin-EDTA, and collect them by centrifugation.
-
Melanin Solubilization: Resuspend the cell pellet in a known volume of 1 M NaOH with 10% DMSO. Heat the suspension at 80°C for 1 hour to solubilize the melanin. Centrifuge to pellet the cell debris.
-
Standard Curve Preparation: Prepare a series of dilutions of the synthetic melanin standard in 1 M NaOH with 10% DMSO.
-
Oxidation and Fluorescence Measurement:
-
Transfer the supernatants from the cell lysates and the melanin standards to a black 96-well plate.
-
Add H2O2 to each well to a final concentration that has been optimized for fluorescence development (this step may vary depending on the specific protocol).
-
Incubate the plate at room temperature, protected from light, for a specified time to allow for the oxidation reaction to complete.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/490 nm, but this should be optimized).[1]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (NaOH/DMSO solution) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the melanin standards against their concentrations.
-
Determine the melanin concentration in the cell samples by interpolating their fluorescence values on the standard curve.
-
Normalize the melanin content to the cell number or total protein content of the sample.
-
References
Quantitative comparison of Melanin probe-1 with HPLC for melanin measurement
For researchers in dermatology, oncology, and pigment cell biology, the accurate measurement of melanin (B1238610) is paramount. Two prominent methods for this quantification are the use of fluorescent probes, such as Melanin probe-1, and the established analytical technique of High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two methodologies, offering insights into their principles, performance, and protocols to aid researchers in selecting the most suitable approach for their experimental needs.
At a Glance: Comparing this compound and HPLC
The choice between a fluorescent probe-based assay and HPLC for melanin quantification hinges on the specific requirements of the study, such as the need to differentiate between melanin types, sample throughput, and available equipment. While HPLC offers the distinct advantage of distinguishing between eumelanin (B1172464) and pheomelanin, fluorescent methods provide a simpler, higher-throughput alternative for total melanin measurement.
| Feature | This compound (Fluorescent Method) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Detection | A specialized fluorescent probe that selectively binds to melanin, producing a measurable fluorescence signal that correlates with melanin concentration.[1] | Chemical degradation of melanin into specific, stable markers (e.g., PTCA for eumelanin, TTCA for pheomelanin) followed by chromatographic separation and quantification.[2][3][4] |
| Melanin Type Differentiation | Typically measures total melanin; does not differentiate between eumelanin and pheomelanin. | Can distinguish between and quantify both eumelanin and pheomelanin.[2][3][4] |
| Sensitivity | High sensitivity, capable of detecting small variations in melanin synthesis.[5][6][7] | High sensitivity, with Limits of Detection (LOD) for melanin markers in the ng/mL range.[4] |
| Specificity | Highly specific to melanin.[5][6][7] | Highly specific due to the unique degradation products and chromatographic separation. |
| Throughput | High-throughput, suitable for screening applications in multi-well plate formats.[8][9] | Lower throughput due to sample processing and individual chromatographic runs. |
| Equipment | Fluorescence microplate reader or spectrophotometer.[8][9] | HPLC system with UV or mass spectrometry detector. |
| Sample Preparation | Simpler sample preparation, often involving cell lysis and incubation with the probe/reagents.[8][9] | More complex and time-consuming sample preparation involving chemical degradation (e.g., alkaline hydrogen peroxide oxidation).[2][3][4] |
| Data Analysis | Straightforward analysis based on fluorescence intensity readings compared to a standard curve.[8][9] | More complex data analysis requiring peak integration and calibration for each melanin marker. |
Delving Deeper: Experimental Protocols
To provide a practical understanding of each method, detailed experimental protocols are outlined below.
Melanin Quantification using a Fluorescent Probe (Based on a Commercial Kit)
This protocol is based on a typical commercial fluorometric melanin assay kit.
I. Reagent Preparation:
-
Melanin Standard Stock Solution (5 mg/mL): Dissolve the Melanin Standard in DMSO.
-
Melanin Standard Curve: Perform serial dilutions of the Melanin Standard Stock Solution with Assay Buffer to generate standards ranging from 0 µg/mL to 500 µg/mL.
II. Sample Preparation:
-
Cell Culture: Culture cells in a 96-well plate to the desired density.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Sample Collection: Collect the cell lysate for the assay.
III. Assay Procedure:
-
Plate Setup: Add 50 µL of each standard and sample to a solid black 96-well plate.
-
Signal Enhancement: Add 50 µL of Signal Enhancer to all wells.
-
Incubation: Incubate the plate at room temperature for 30 to 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~470 nm and an emission of ~550 nm using a fluorescence microplate reader.[8][9]
IV. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Determine the melanin concentration in the samples from the standard curve.
Melanin Quantification using HPLC
This protocol is based on the widely used method of alkaline hydrogen peroxide oxidation (AHPO) followed by HPLC analysis.
I. Sample Preparation (AHPO):
-
Sample Collection: Collect biological samples (e.g., hair, skin, cells).
-
Washing: Wash the samples to remove contaminants. For cell pellets, a wash with an ethanol/ether mixture can be performed.[10]
-
Oxidation: Resuspend the sample in a solution of K2CO3 and H2O2. Incubate for 20 hours at 25°C with vigorous shaking.
-
Acidification: Acidify the reaction mixture with H3PO4.
-
Centrifugation: Centrifuge the sample to pellet any debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter before HPLC analysis.
II. HPLC Analysis:
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a mixture of 0.1 M potassium phosphate (B84403) buffer (pH 2.1) and methanol. An ion-pair reagent like tetra-n-butylammonium bromide can be added to improve the separation of melanin markers.[4]
-
Detection: Detect the melanin markers (PTCA, TTCA, etc.) using a UV detector at approximately 272 nm.[4]
-
Quantification: Identify and quantify the peaks corresponding to the melanin markers by comparing their retention times and peak areas to those of known standards.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the fluorescent probe-based assay and the HPLC method.
Caption: Workflow for Melanin Quantification using a Fluorescent Probe.
Caption: Workflow for Melanin Quantification using HPLC.
Conclusion
Both this compound (as a representative of fluorescent melanin assays) and HPLC are powerful tools for the quantification of melanin. The fluorescent method excels in its simplicity, speed, and high-throughput capabilities, making it an ideal choice for screening studies and for laboratories without access to specialized chromatography equipment. In contrast, HPLC remains the gold standard for studies requiring the differentiation and precise quantification of eumelanin and pheomelanin, providing a deeper insight into the composition of melanin in a given sample. The selection of the appropriate method will ultimately depend on the specific research question and the resources available.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
Navigating the Safe Disposal of Melanin Probe-1 in a Laboratory Setting
For researchers and scientists engaged in drug development and other scientific inquiries, the proper handling and disposal of chemical reagents like Melanin probe-1 are paramount to ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential, step-by-step procedures for its disposal based on established best practices for handling chemical probes in a research setting. Adherence to these guidelines, in conjunction with your institution's specific safety protocols, is critical for operational safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure to the chemical and ensures personal safety.
Standard PPE includes:
-
Safety Goggles: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are typically recommended. Always check compatibility with any solvents used.
-
Laboratory Coat: To protect skin and clothing from contamination.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
II. Step-by-Step Disposal Procedures
The correct disposal method for this compound will depend on its physical state (solid or liquid) and whether it is in its pure form or part of a solution or contaminated material.
Step 1: Waste Segregation Proper segregation of chemical waste at the source is the most critical step. Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Disposing of Unused Solid (Pure) Probe
-
Do Not Dispose in Regular Trash: Unused or expired solid this compound should be treated as chemical waste.
-
Containerize: Place the solid probe in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound, solid"), the approximate quantity, and the date.
-
Store Securely: Store the waste container in a designated satellite accumulation area for chemical waste until it is collected by your institution's EHS personnel.
Step 3: Disposing of Solutions Containing this compound
-
Aqueous Solutions: Non-hazardous aqueous solutions containing minute quantities of the probe may, in some cases, be eligible for drain disposal after neutralization. However, without a specific SDS, it is safest to assume this is not permitted. Treat all aqueous solutions as chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste.
-
Collect the waste in a designated, sealed, and properly labeled container.
-
The label must clearly state "Hazardous Waste," the full chemical names of the solvent(s) and "this compound," and the approximate concentrations.
-
-
Never pour organic solvents down the drain.
Step 4: Disposing of Contaminated Labware and Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected and disposed of as liquid chemical waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Consumables: Contaminated consumables such as pipette tips, gloves, and paper towels should be collected in a separate, clearly labeled bag or container for solid chemical waste. Do not dispose of these items in the regular or biohazardous trash.
III. Summary of Disposal Guidelines
For quick reference, the following table summarizes the key disposal considerations for different forms of this compound waste.
| Waste Form | Disposal Container | Key Disposal Considerations |
| Unused Solid Probe | Labeled, sealed container for solid chemical waste. | Do not dispose of in regular trash. Store in a designated chemical waste accumulation area. |
| Aqueous Solutions | Labeled, sealed container for aqueous chemical waste. | Assume drain disposal is not permitted. Collect and treat as chemical waste. |
| Organic Solvent Solutions | Labeled, sealed container for organic solvent waste. | Never dispose of down the drain. The container label must include all chemical constituents. |
| Contaminated Sharps | Designated sharps container for chemical contamination. | Do not place in regular sharps containers intended for biohazardous waste. |
| Contaminated Consumables | Labeled bag or container for solid chemical waste. | Includes gloves, pipette tips, and paper towels. Do not dispose of in regular or biohazardous trash. |
IV. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
By adhering to these general yet crucial safety and disposal protocols, laboratories can maintain a safe environment and ensure that chemical waste is managed responsibly. Always consult your institution's specific guidelines and the product's Safety Data Sheet when available.
References
Safeguarding Your Research: A Guide to Handling Melanin Probe-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Melanin probe-1. Designed to be a crucial resource for laboratory personnel, this document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and protocols for disposal. Our commitment is to foster a culture of safety and provide value beyond the product itself, ensuring you can conduct your research with confidence and security.
While a specific Safety Data Sheet (SDS) for this compound (CAS 1420844-62-7) is not publicly available, this guidance is based on best practices for handling similar fluorescent probes and chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2] The following PPE should be worn at all times in the laboratory:[2]
| PPE Category | Item | Specifications and Best Practices |
| Body Protection | Lab Coat | A standard, flame-resistant lab coat should be worn to protect clothing and skin from potential splashes. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting eyes from chemical splashes.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the probe.[2] It is recommended to use double gloves for added protection. Gloves should be changed immediately if contaminated. |
Operational Plan: From Storage to Use
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Protocols
To ensure the stability and efficacy of the probe, adhere to the following storage conditions:
| Form | Storage Temperature | Maximum Storage Duration |
| Pure Form | -20°C | Up to 3 years |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | -80°C | Up to 6 months |
Source: Information synthesized from supplier data.
Handling Procedure
-
Acclimatization: Before use, allow the product vial to equilibrate to room temperature for at least one hour.
-
Work Area Preparation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Reconstitution: If preparing a solution, do so on the same day of use whenever possible.
-
Avoid Contamination: Use sterile techniques and designated equipment to prevent cross-contamination.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
As the specific hazards of this compound have not been fully characterized, it is prudent to treat it as chemical waste. Follow your institution's guidelines for chemical waste disposal.
General Disposal Guidelines:
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office for non-hazardous materials.[3]
-
-
Empty Containers:
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policy for empty chemical containers.
-
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. It is not a substitute for a formal risk assessment or the specific guidance of your institution's environmental health and safety department. Always consult with your safety officer for detailed protocols and in case of any uncertainty.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
